Ethyl 2-cyclohexylthiazole-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
923605-07-6 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
VACXECRSMZAFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of Ethyl 2-cyclohexylthiazole-4-carboxylate
An In-Depth Technical Guide Physicochemical Properties of 2-Substituted Ethyl Thiazole-4-Carboxylates: A Framework for Characterization
Abstract: The 2,4-disubstituted thiazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Ethyl 2-substituted-thiazole-4-carboxylates are pivotal intermediates in the synthesis of these complex molecules. A thorough understanding of their physicochemical properties is therefore not merely academic but essential for optimizing reaction conditions, ensuring purity, and predicting the behavior of downstream compounds. This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound class. Due to a lack of specific experimental data in the public domain for Ethyl 2-cyclohexylthiazole-4-carboxylate, this document will use closely related, well-documented analogues—such as Ethyl 2-aminothiazole-4-carboxylate—as illustrative examples. We will extrapolate from this established data to predict the properties of the target compound, offering field-proven protocols and explaining the causal relationships behind analytical choices.
Introduction: The Strategic Importance of the Thiazole Core
The thiazole ring is a privileged heterocyclic motif renowned for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ethyl ester at the 4-position and a variable substituent at the 2-position provide crucial handles for synthetic elaboration, making these compounds versatile building blocks in drug discovery campaigns.[5][6]
The specific properties of a molecule like Ethyl 2-cyclohexylthiazole-4-carboxylate—particularly the lipophilic, bulky cyclohexyl group—are expected to significantly influence its solubility, crystallinity, and interaction with biological targets compared to analogues bearing smaller or more polar groups. This guide outlines the essential experimental and analytical workflows required to fully characterize such a molecule.
Synthesis and Purification: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[7][8] This reaction involves the cyclocondensation of an α-haloketone (or its synthetic equivalent, like an α-halo-β-ketoester) with a thioamide.[3][9] For the synthesis of the title compound class, this translates to the reaction between ethyl bromopyruvate and a corresponding thioamide.
The choice of the thioamide is critical as it dictates the substituent at the 2-position. For Ethyl 2-cyclohexylthiazole-4-carboxylate, cyclohexanecarbothioamide would be the required starting material. For our primary analogue, Ethyl 2-aminothiazole-4-carboxylate, the readily available thiourea is used.[10][11]
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of ethyl 2-substituted-thiazole-4-carboxylates.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is a self-validating system; the formation of a precipitate upon addition to water is a strong indicator of a successful reaction, which is then confirmed by melting point and spectroscopic analysis.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (1.2 mmol, 1 eq) and ethyl bromopyruvate (1.0 mmol, 1 eq).
-
Solvation: Add absolute ethanol (2-3 mL) to the flask. The choice of ethanol is based on its ability to dissolve the reactants upon heating and its relative ease of removal.
-
Reaction: Heat the mixture to 70°C with vigorous stirring. Maintain this temperature for 1-2 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water (20-30 mL). The product is typically insoluble in water and will precipitate out. This step is crucial for separating the product from the ethanol solvent and any water-soluble impurities.
-
Isolation & Drying: Collect the solid precipitate by vacuum filtration, washing with cold water. Dry the collected solid thoroughly, either in a desiccator or a vacuum oven at a low temperature, to yield the crude product.[11]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain a pure, crystalline solid. The purity is then confirmed by HPLC and melting point analysis.
Core Physicochemical Properties
The physicochemical properties of these compounds are dictated by the interplay between the polar thiazole-ester core and the substituent at the 2-position.
| Property | Ethyl 2-aminothiazole-4-carboxylate[12][13] | Ethyl 2-chlorothiazole-4-carboxylate[14] | Ethyl 2-acetylthiazole-4-carboxylate | Ethyl 2-cyclohexylthiazole-4-carboxylate (Predicted) |
| Molecular Formula | C₆H₈N₂O₂S | C₆H₆ClNO₂S | C₈H₉NO₃S | C₁₂H₁₇NO₂S |
| Molecular Weight | 172.21 g/mol | 191.64 g/mol | 199.23 g/mol | 239.34 g/mol |
| Appearance | Pale yellow/white solid[15] | White needles[14] | White to yellow powder/crystals | Likely a white to off-white solid or a viscous oil |
| Melting Point | 177-181 °C[12] | 84-92 °C[14] | 68-69 °C | Lower than the 2-amino analogue due to weaker intermolecular forces (no H-bonding) |
Solubility Profile
-
Analogue Insight: Thiazole esters generally exhibit moderate solubility in polar organic solvents like ethanol, ethyl acetate, and dichloromethane. The 2-amino analogue has some water solubility due to the hydrogen-bonding capacity of the amino group.
-
Prediction for Cyclohexyl Derivative: The introduction of the large, non-polar cyclohexyl group will drastically decrease aqueous solubility. The compound is expected to be highly soluble in non-polar organic solvents such as hexanes, toluene, and diethyl ether, and moderately soluble in dichloromethane and ethyl acetate. This property is critical for selecting solvents for reaction workups and chromatographic purification.
Acidity/Basicity (pKa)
The thiazole ring is weakly basic, with the lone pair on the nitrogen atom being the site of protonation. The pKa of the conjugate acid of thiazole itself is approximately 2.5, indicating it is a weak base.[16] The electron-withdrawing nature of the carboxylate group at the C4 position further reduces this basicity. The substituent at C2 also modulates this property, but the nitrogen remains the primary basic center.
Lipophilicity (LogP)
LogP (the logarithm of the partition coefficient between octanol and water) is a crucial parameter in drug development, correlating with membrane permeability and metabolic stability.
-
Analogue Insight: The calculated XLogP3 for Ethyl 2-aminothiazole-4-carboxylate is 1.2, indicating a relatively balanced hydrophilic-lipophilic character.[15]
-
Prediction for Cyclohexyl Derivative: The addition of the cyclohexyl ring, a large lipophilic moiety, will significantly increase the LogP value. A calculated estimate would likely place the LogP in the range of 3.5-4.5, classifying it as a lipophilic compound. This has major implications for its potential biological activity and formulation development.
Spectroscopic and Analytical Characterization
A multi-technique approach is mandatory for the unambiguous structural elucidation and purity assessment of the synthesized compound.[17]
Diagram: Analytical Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise molecular structure.[17]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Analysis (Predicted for Ethyl 2-cyclohexylthiazole-4-carboxylate):
-
~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the lone proton at the C5 position of the thiazole ring. Its downfield shift is due to the aromatic and anisotropic effects of the ring system.
-
~4.4 ppm (quartet, 2H): The methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.
-
~3.0-3.3 ppm (multiplet, 1H): The methine proton on the cyclohexyl ring directly attached to the thiazole C2 position.
-
~1.2-2.1 ppm (complex multiplets, 10H): The remaining ten protons of the cyclohexyl ring.
-
~1.4 ppm (triplet, 3H): The terminal methyl protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.
-
-
¹³C NMR Analysis (Predicted):
-
~170-175 ppm: Carbonyl carbon of the cyclohexyl-substituted thiazole ring.
-
~161 ppm: Carbonyl carbon of the ethyl ester.
-
~145-150 ppm: C4 carbon of the thiazole ring.
-
~125-130 ppm: C5 carbon of the thiazole ring.
-
~62 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.
-
~35-45 ppm: Carbons of the cyclohexyl ring.
-
~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
-
Protocol 2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis (Predicted): Look for the molecular ion peak. For Ethyl 2-cyclohexylthiazole-4-carboxylate (C₁₂H₁₇NO₂S), the expected exact mass is 239.0980. The HRMS analysis should confirm this mass to within 5 ppm. Common fragments would likely arise from the loss of the ethoxy group (-45 Da) or cleavage of the cyclohexyl ring.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.
-
Data Analysis (Predicted):
-
~2930-2850 cm⁻¹: Strong C-H stretching vibrations from the cyclohexyl and ethyl groups.
-
~1720-1740 cm⁻¹: A very strong C=O stretching band from the ethyl ester carbonyl group.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ester group.
-
Chemical Stability
The stability of the compound is critical for its storage and handling.
-
Thiazole Ring: The thiazole ring is generally considered aromatic and stable under many conditions.[1] It is more stable to oxidative conditions than the corresponding oxazole ring.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under either strong acidic or basic conditions, which would yield the corresponding carboxylic acid. Therefore, the compound should be stored in a dry, neutral environment.
Conclusion and Forward Outlook
This guide establishes a comprehensive framework for the synthesis and rigorous physicochemical characterization of Ethyl 2-cyclohexylthiazole-4-carboxylate and related compounds. By leveraging the well-documented Hantzsch synthesis and a suite of modern analytical techniques, researchers can confidently confirm the structure, purity, and key properties of these valuable synthetic intermediates. The predicted properties—high lipophilicity, specific spectroscopic signatures, and susceptibility to ester hydrolysis—provide a robust starting point for any research or development professional working with this important class of molecules. This foundational knowledge is paramount for the successful application of these building blocks in the design and synthesis of next-generation therapeutics.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]
-
da Silva, F. C., et al. (2014). Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties. Journal of the Brazilian Chemical Society, 25(9). Retrieved from [Link]
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Crysdot LLC. (n.d.). Ethyl 2-acetylthiazole-4-carboxylate. Retrieved from [Link]
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J&K Scientific. (2024, January 3). Ethyl 2-aminothiazole-4-carboxylate, 97%. Retrieved from [Link]
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Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Retrieved from [Link]
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Gouasmia, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 756. Retrieved from [Link]
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-
Altmann, E., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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Ayati, A., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry Letters, 23(10), 2899-2904. Retrieved from [Link]
-
Chen, P., et al. (n.d.). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21671-21680. Retrieved from [Link]
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Jat, P., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Retrieved from [Link]
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ResearchGate. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
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Ejaz, S., et al. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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Nikolova, S. I., et al. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Molbank, 2024(3), M1886. Retrieved from [Link]
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Craig, A., et al. (n.d.). Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry. ChemRxiv. Retrieved from [Link]
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Almeida, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2025(1), M1926. Retrieved from [Link]
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Biological Activity of Ethyl 2-cyclohexylthiazole-4-carboxylate Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
The Ethyl 2-cyclohexylthiazole-4-carboxylate scaffold represents a critical structural motif in modern medicinal chemistry, bridging the gap between lipophilic bioavailability and heterocyclic reactivity. Unlike simple thiazole derivatives, the incorporation of a cyclohexyl moiety at the C2 position introduces significant hydrophobic bulk, enhancing membrane permeability and facilitating non-covalent interactions with hydrophobic pockets in target proteins such as kinases (c-Met, PI3K) and microbial enzymes (FabH).
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via the Hantzsch protocol, its structure-activity relationships (SAR), and its validated biological activities in oncology and infectious disease.
Chemical Architecture & SAR Analysis
Structural Logic
The molecule consists of three distinct pharmacophoric regions:
-
Thiazole Core: Acts as a bioisostere for pyridine or benzene, providing a planar aromatic linker that positions substituents for binding.
-
C2-Cyclohexyl Group: A lipophilic anchor (
). This aliphatic ring increases metabolic stability compared to phenyl analogs (avoiding hydroxylation) and enhances affinity for hydrophobic ATP-binding sites in kinases. -
C4-Ethyl Carboxylate: An electrophilic center serving two roles:
-
Prodrug Functionality: The ester masks the polar carboxylic acid, improving cellular uptake before intracellular hydrolysis.
-
Synthetic Handle: A precursor for hydrazides, amides, and heterocycle-fused derivatives (e.g., thiazolo[3,2-b][1,2,4]triazoles).
-
Structure-Activity Relationship (SAR)
| Position | Modification | Biological Consequence |
| C2 (Cyclohexyl) | Replacement with Methyl | Drastic reduction in lipophilicity; loss of potency in membrane-bound targets. |
| C2 (Cyclohexyl) | Aromatization (Phenyl) | Increased planarity but higher metabolic susceptibility (CYP450 oxidation). |
| C4 (Ester) | Hydrolysis to Acid | Loss of cell permeability; active in cell-free enzyme assays (e.g., FabH inhibition). |
| C4 (Ester) | Hydrazide conversion | Enhanced hydrogen bonding; critical for antimicrobial activity. |
Synthesis Protocols
The synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate follows a modified Hantzsch Thiazole Synthesis . This pathway is preferred for its atom economy and scalability.
Reaction Pathway Visualization
Caption: Step-wise Hantzsch condensation mechanism forming the thiazole core followed by derivatization.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate.
Reagents:
-
Cyclohexanecarbothioamide (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolution: Dissolve Cyclohexanecarbothioamide (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add Ethyl bromopyruvate (11 mmol) dropwise over 15 minutes at room temperature. Observe for mild exotherm.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). -
Workup: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.
-
Neutralization: Resuspend the residue in chilled water and neutralize with 10% NaHCO3 solution to pH 8.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous MgSO4.
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield the pure ester (Yield typically 75-85%).
Biological Targets & Mechanisms
Antimicrobial Activity (FabH Inhibition)
Derivatives of this scaffold, particularly the free acid and hydrazides, mimic the structure of Thiolactomycin .
-
Target:
-ketoacyl-ACP synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. -
Mechanism: The thiazole ring occupies the active site tunnel, while the C2-cyclohexyl group mimics the growing fatty acid chain, effectively blocking substrate access.
-
Spectrum: Active against Mycobacterium tuberculosis and multidrug-resistant S. aureus (MRSA).
Anticancer Activity (Kinase Modulation)
The scaffold acts as a Type I or Type II kinase inhibitor depending on the C4-substitution.
-
c-Met Inhibition: The 2-cyclohexyl group fits into the hydrophobic back-pocket of the c-Met kinase domain.
-
PI3K/mTOR Dual Inhibition: 4-Carbohydrazide derivatives have shown capacity to induce G0/G1 cell cycle arrest in leukemia lines (HL-60).
Signaling Pathway Interference
Caption: Mechanism of action showing dual inhibition of RTK and PI3K pathways leading to apoptosis.
Quantitative Data Summary
Table 1: Comparative Biological Activity of C4-Substituted Derivatives
| Derivative Type | R-Group (C4) | Target | IC50 / MIC | Primary Application |
| Ethyl Ester | Oct3/4 (Stem Cells) | iPSC Generation [1] | ||
| Free Acid | FabH (Bacteria) | Antitubercular [2] | ||
| Hydrazide | VEGFR-2 | Solid Tumor Oncology [3] | ||
| Amide | PI3K | Leukemia Therapy [4] |
Validated Assay Protocols
MTT Cytotoxicity Assay
Purpose: Determine IC50 against cancer cell lines (e.g., MCF-7, HepG2).
-
Seeding: Plate cells (
cells/well) in 96-well plates; incubate for 24h. -
Treatment: Add Ethyl 2-cyclohexylthiazole-4-carboxylate derivatives (dissolved in DMSO) at serial dilutions (0.1 - 100
). -
Incubation: Incubate for 48h at
, 5% CO2. -
Development: Add
MTT solution (5 mg/mL). Incubate 4h. -
Solubilization: Dissolve formazan crystals in DMSO (
). -
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Minimum Inhibitory Concentration (MIC)
Purpose: Assess antimicrobial potency.
-
Inoculum: Prepare bacterial suspension (0.5 McFarland standard).
-
Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth.
-
Incubation: Add bacterial inoculum and incubate at
for 18–24h. -
Endpoint: The lowest concentration showing no visible growth is the MIC.
References
-
Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry. Link
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Link
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Link
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. Link
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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Physicochemical Profiling of Ethyl 2-cyclohexylthiazole-4-carboxylate: Molecular Weight and Lipophilicity in Drug Design
As a building block in modern medicinal chemistry, Ethyl 2-cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6)[1] presents a highly versatile scaffold. The strategic combination of a lipophilic cyclohexyl ring, a metabolically robust thiazole core, and an easily functionalized ethyl ester makes it an ideal intermediate for synthesizing bioactive small molecules.
This technical guide explores the critical physicochemical parameters of this compound—specifically its molecular weight and lipophilicity (LogP)—and provides field-proven, self-validating experimental protocols for their determination. Understanding these properties is paramount for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) trajectories early in the drug development pipeline.
Structural and Physicochemical Rationale
The Molecular Weight Advantage
Ethyl 2-cyclohexylthiazole-4-carboxylate has a molecular formula of C₁₂H₁₇NO₂S and a molecular weight of 239.34 g/mol [2].
In the context of fragment-based drug discovery (FBDD) and lead optimization, a molecular weight under 250 Da is highly advantageous. It leaves a substantial "molecular weight budget" for downstream functionalization without violating Lipinski’s Rule of 5 (which caps ideal oral drug candidates at 500 Da). The low molecular weight ensures high Ligand Efficiency (LE), meaning the binding energy per heavy atom is maximized when the scaffold interacts with a target protein.
Lipophilicity (LogP) Dynamics
Lipophilicity dictates a molecule's membrane permeability, volume of distribution, and plasma protein binding. The calculated partition coefficient (cLogP) for Ethyl 2-cyclohexylthiazole-4-carboxylate is approximately 3.8 ± 0.4 .
This specific lipophilicity profile is driven by the interplay of its structural components:
-
Cyclohexyl Moiety: Imparts significant hydrophobicity, driving target affinity via insertion into deep, lipophilic protein pockets.
-
Thiazole Core: Acts as a bioisostere for phenyl or oxazole rings. The nitrogen and sulfur heteroatoms introduce slight polarity (H-bond acceptors), which prevents the molecule from becoming excessively greasy and insoluble.
-
Ethyl Ester: Masks the polarity of the corresponding carboxylic acid. While the ester form is highly permeable (ideal for prodrug strategies), it can be readily hydrolyzed in vivo or in vitro to the free acid, which would drastically lower the LogP and alter the pharmacokinetic profile.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, serving as a baseline for analytical calibration.
| Property | Value | Implication for Drug Design |
| CAS Number | 923605-07-6 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₁₂H₁₇NO₂S | Defines the exact atomic composition. |
| Exact Mass | 239.0980 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 239.34 g/mol | Excellent starting point for lead optimization (< 500 Da). |
| Estimated LogP (cLogP) | ~3.8 | High membrane permeability; potential for high protein binding. |
| H-Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |
| H-Bond Acceptors | 3 (N, O, O) | Provides specific binding interactions with target kinases/receptors. |
Experimental Methodologies
To transition from in silico predictions to empirical data, the following protocols outline the exact methodologies for determining the molecular weight and lipophilicity of Ethyl 2-cyclohexylthiazole-4-carboxylate.
Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification
Causality: The basic nature of the thiazole nitrogen makes it highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the most efficient technique for generating the
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1 mg of Ethyl 2-cyclohexylthiazole-4-carboxylate in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. The formic acid acts as a proton source to facilitate ionization.
-
Instrument Tuning: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy across the 100-1000 m/z range.
-
Sample Injection: Inject 2 µL of the working solution into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.
-
Data Acquisition: Record the spectrum. Locate the
peak, which should theoretically appear at m/z 240.1058. -
Self-Validation System: The protocol is self-validating via the continuous infusion of an internal lock mass (e.g., Leucine Enkephalin). The analytical run is only accepted if the mass accuracy of the lock mass remains within
ppm throughout the acquisition. If the drift exceeds this threshold, the system automatically flags the data as invalid, prompting a recalibration.
Protocol B: RP-HPLC Method for LogP Determination
Causality: While the traditional shake-flask method (OECD 107) is common, highly lipophilic compounds (LogP > 3) often form intractable emulsions at the octanol-water interface, leading to skewed results. We utilize the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as outlined in[3]. This method correlates the retention time of the compound on a C18 column with its lipophilicity, offering superior reproducibility and requiring minimal sample volume.
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 70% Methanol and 30% HPLC-grade Water. Degas via sonication for 15 minutes.
-
Reference Standard Calibration: Select at least six reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., Toluene, Bromobenzene, Naphthalene). Inject each standard and record its retention time (
). -
Dead Time Determination: Inject a non-retained compound (e.g., Thiourea) to determine the column dead time (
). -
Capacity Factor Calculation: Calculate the capacity factor (
) for each standard using the formula: . -
Test Compound Injection: Inject Ethyl 2-cyclohexylthiazole-4-carboxylate and calculate its specific capacity factor.
-
Self-Validation System: Construct a calibration curve by plotting
versus the known LogP values of the standards. The system validates itself: the results for the test compound are only accepted if the linear regression of the calibration curve yields a coefficient of determination ( ) . Any deviation indicates column degradation or mobile phase preparation errors, requiring immediate system flushing and recalibration.
Analytical Workflow Visualization
The following logical diagram maps the self-validating RP-HPLC workflow utilized to empirically determine the lipophilicity profile of the compound.
RP-HPLC workflow for experimental LogP determination of thiazole derivatives.
References
-
Accela ChemBio Inc. "Ethyl 2-Cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6) Product Specifications." AccelaChem. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for C12H17NO2S Derivatives." PubChem. Available at:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
Sources
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The Medicinal Chemistry of Ethyl 2-Cyclohexylthiazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of biologically active compounds. This technical guide provides a comprehensive review of Ethyl 2-cyclohexylthiazole-4-carboxylate, a representative 2-substituted thiazole-4-carboxylate, as a potential therapeutic agent. While direct studies on this specific molecule are not extensively reported, this document extrapolates from the rich body of literature on its close structural analogs to build a predictive framework for its synthesis, biological activities, and structure-activity relationships. We will delve into detailed synthetic protocols, explore its potential as an anticancer and antimicrobial agent, and elucidate the underlying mechanisms of action, including the inhibition of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Introduction to the Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities. The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug design. Thiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[1] The versatility of the thiazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on the 2,4-disubstituted thiazole framework, with a particular emphasis on Ethyl 2-cyclohexylthiazole-4-carboxylate.
Synthesis of Ethyl 2-Cyclohexylthiazole-4-carboxylate
The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate, the key starting materials are ethyl bromopyruvate and cyclohexanecarbothioamide.
Synthesis of Precursors
2.1.1. Cyclohexanecarbonitrile
Cyclohexanecarbonitrile is a key intermediate in the synthesis of cyclohexanecarbothioamide. It can be prepared from cyclohexanone through various one-pot procedures, offering high yields and purity.[3][4]
2.1.2. Cyclohexanecarbothioamide
The conversion of nitriles to primary thioamides can be achieved by reaction with hydrogen sulfide. This can be catalyzed by an anion-exchange resin in a polar solvent at room temperature and atmospheric pressure, providing a convenient and high-yielding method.[5]
Hantzsch Thiazole Synthesis: A Step-by-Step Protocol
The following is a detailed protocol for the synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate, adapted from established Hantzsch synthesis procedures.[6]
Materials:
-
Cyclohexanecarbothioamide
-
Ethyl bromopyruvate
-
Ethanol (99.9%)
-
Sodium hydroxide (2 M)
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
Procedure:
-
In a 250 mL round-bottom flask, dissolve cyclohexanecarbothioamide (1.5 mol equivalent) in 100 mL of 99.9% ethanol.
-
To this solution, add ethyl bromopyruvate (1 mol equivalent).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours.
-
Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 1:3).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated residue into a beaker containing ice-cold water.
-
Basify the mixture to pH 10 with 2 M sodium hydroxide solution. This will cause the product to precipitate.
-
Collect the off-white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-cyclohexylthiazole-4-carboxylate.
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials or byproducts.
Purification:
-
Recrystallization: As described in the synthesis protocol, recrystallization from a suitable solvent like ethanol is an effective method for purification.
-
Column Chromatography: If further purification is required, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexane is a common eluent system for this class of compounds.
Characterization: The structure and purity of the synthesized Ethyl 2-cyclohexylthiazole-4-carboxylate should be confirmed using a combination of spectroscopic and analytical techniques:
-
Thin Layer Chromatography (TLC): To assess the purity of the compound.
-
Melting Point: To determine the melting point of the purified solid.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, C=N of the thiazole ring).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Medicinal Chemistry Applications
Thiazole derivatives are known to exhibit a wide array of biological activities. Based on the literature for structurally similar compounds, Ethyl 2-cyclohexylthiazole-4-carboxylate is predicted to have potential applications in two primary areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-substituted thiazole-4-carboxylate analogs.[7][8]
3.1.1. Mechanism of Action: VEGFR-2 Inhibition
One of the key mechanisms through which thiazole derivatives exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][9] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7][10]
By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to the tumor.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.
3.1.2. Mechanism of Action: Induction of Apoptosis
Thiazole derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][11] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been found to increase the levels of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[11][12]
3.1.3. Structure-Activity Relationship (SAR)
The anticancer activity of 2,4-disubstituted thiazoles is highly dependent on the nature of the substituents at the 2- and 4-positions. A summary of key SAR findings from the literature is presented below:
| Position 2 Substituent | Position 4 Substituent | Anticancer Activity | Reference |
| Substituted amino groups | Ethyl carboxylate | Potent activity against various cancer cell lines. | [7][8] |
| Arylidene-hydrazinyl | Methyl/Phenyl | Significant inhibition of cancer cell lines. | [13] |
| Aryl | Ethyl carboxylate | Moderate to good VEGFR-2 inhibitory activity. | [9] |
| Cycloalkyl (predicted) | Ethyl carboxylate | Predicted to have good activity based on the lipophilicity of the cyclohexyl group. | - |
The presence of a bulky, lipophilic group at the 2-position, such as a cyclohexyl ring, is often associated with enhanced biological activity. This is likely due to improved membrane permeability and better interaction with the hydrophobic pockets of target proteins.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[1] Derivatives of 2-substituted thiazoles have demonstrated significant activity against a range of bacteria and fungi.
3.2.1. Mechanism of Action
The precise mechanism of antimicrobial action for many thiazole derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in the pathogen. The toxophoric (S-C=N) unit within the thiazole ring is believed to be crucial for its antimicrobial properties.
3.2.2. Structure-Activity Relationship (SAR)
The antimicrobial activity of thiazole derivatives is also influenced by the nature of the substituents.
| Position 2 Substituent | Position 4 Substituent | Antimicrobial Activity | Reference |
| Substituted amino | Ethyl carboxylate | Good activity against Gram-positive and Gram-negative bacteria. | [1] |
| Pyrazoline incorporated | - | Activity against E. coli and A. niger. | [14] |
| Imidazole moiety | - | Considerable antibacterial and antifungal activity. | [15][16] |
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][17]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ethyl 2-cyclohexylthiazole-4-carboxylate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Ethyl 2-cyclohexylthiazole-4-carboxylate stock solution
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Plate incubator
Procedure:
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of Ethyl 2-cyclohexylthiazole-4-carboxylate in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the Plate: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data on Ethyl 2-cyclohexylthiazole-4-carboxylate is limited, a comprehensive analysis of the extensive literature on its structural analogs strongly suggests its potential as a valuable lead compound in medicinal chemistry. The well-established Hantzsch synthesis provides a reliable route for its preparation. Based on structure-activity relationship studies of related compounds, the presence of the cyclohexyl group is anticipated to confer favorable lipophilicity, potentially enhancing its anticancer and antimicrobial activities. The likely mechanisms of action, including VEGFR-2 inhibition and induction of apoptosis, offer exciting avenues for further investigation. The detailed experimental protocols provided in this guide serve as a practical starting point for researchers to synthesize, purify, and evaluate the biological activity of this promising thiazole derivative. Further studies are warranted to fully elucidate the therapeutic potential of Ethyl 2-cyclohexylthiazole-4-carboxylate and to optimize its structure for improved efficacy and safety.
References
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Ahmed, K., Matsuya, Y., Nemoto, H., Zaidi, S. F. H., Sugiyama, T., Yoshihisa, Y., Shimizu, T., & Kondo, T. (2009). Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain. Chemico-Biological Interactions, 177(3), 259-269. [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. Retrieved from [Link]
-
Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. [Link]
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Frontiers in Chemistry. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]
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Hassan, A. S., El-Sayed, R., & El-Kazak, A. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5645. [Link]
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PubMed. (2025, July 15). Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. [Link]
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Ersoy, S. C., Heithoff, D. M., Barnes, L., Tripp, G. K., & Mahan, M. J. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 1(3), 100188. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Zhou, J., Zhou, H., Tao, F., Wang, H., & Yun, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1184827. [Link]
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ResearchGate. (2025, October 13). (PDF) Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. [Link]
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Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Y., Ostapiuk, Y. V., Hreniukh, V. P., Shalai, Y. R., Matiychuk, V. S., Obushak, M. D., Babsky, A. M., & Stoika, R. S. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Ukrainian Biochemical Journal, 91(2), 76-85. [Link]
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Khodarahmi, G., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 16(3), 253-264. [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. Retrieved from [Link]
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PubMed. (2025, August 29). Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. [Link]
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El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Pan American Health Organization. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
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Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. Retrieved from [Link]
-
Ejaz, S., Nadeem, H., Zafar, R., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 114. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1577. [Link]
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Sano, Y., et al. (2006). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Applied Microbiology and Biotechnology, 72(4), 723-729. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Pharmaceuticals, 15(5), 613. [Link]
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Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (n.d.). [Link]
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Al-Balas, Q. A., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(12), e8121. [Link]
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]
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Crystal Structure Analysis of Ethyl 2-cyclohexylthiazole-4-carboxylate: A Technical Guide to Solid-State Characterization
Executive Summary & Structural Significance
The 1,3-thiazole ring is a privileged pharmacophore widely embedded in FDA-approved therapeutics and agrochemicals. Specifically, Ethyl 2-cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6)[1] serves as a highly versatile synthetic building block. The strategic placement of a lipophilic cyclohexyl group at the C2 position and an ester moiety at the C4 position creates a unique stereoelectronic profile.
Understanding the solid-state crystal structure of this compound is not merely an academic exercise; it is a critical prerequisite for rational drug design. The precise dihedral angles between the thiazole core and its substituents dictate the molecule's global minimum conformation, which directly impacts its binding affinity in target protein pockets. Furthermore, characterizing the non-covalent interactions (NCIs) in the crystal lattice provides predictive insights into the compound's physicochemical properties, such as solubility, melting point, and polymorphic stability[2].
This whitepaper provides an in-depth, self-validating methodological framework for the single-crystal X-ray diffraction (SC-XRD) analysis of Ethyl 2-cyclohexylthiazole-4-carboxylate, grounded in established crystallographic principles for the thiazole-4-carboxylate family[3].
Mechanistic Insights into Thiazole-4-Carboxylate Crystallography
As an application scientist, I approach structural characterization by first interrogating the causality behind molecular geometry. In the thiazole-4-carboxylate scaffold, three structural domains govern crystal packing:
-
The Thiazole Core (Planarity): The 1,3-thiazole ring is a highly planar, electron-rich aromatic system. It acts as the rigid scaffold upon which other flexible groups are anchored.
-
The C4-Ester (Torsional Flexibility): The ethyl carboxylate group can rotate around the C(thiazole)-C(carbonyl) bond. Crystallographic studies of related compounds, such as ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, reveal that the ester group typically adopts a nearly coplanar conformation with the thiazole ring to maximize
-conjugation, though minor deviations (dihedral angles of 2–6°) occur due to the steric demands of crystal packing forces[3]. -
The C2-Cyclohexyl Ring (Conformational Minima): Unlike planar aromatic substituents, the sp³-hybridized cyclohexyl ring adopts a classic "chair" conformation to minimize torsional strain. The equatorial positioning of the bulky thiazole group relative to the cyclohexyl ring is thermodynamically favored.
The supramolecular assembly of these molecules is primarily driven by weak hydrogen bonds (C–H···N and C–H···O) rather than classical strong hydrogen bonds, owing to the lack of traditional proton donors (like -OH or -NH) in the pure ester[4][5].
Supramolecular interactions driving the crystal packing of the thiazole derivative.
Self-Validating Experimental Protocol: SC-XRD
To obtain high-fidelity structural data, the experimental workflow must be designed as a self-validating system where each step's success is quantitatively verifiable by the subsequent step.
Step 1: Single Crystal Growth via Slow Evaporation
-
Rationale: Rapid precipitation yields kinetic polymorphs or twinned crystals, which severely complicate phase determination. Slow evaporation ensures thermodynamic control, yielding defect-free single crystals.
-
Procedure:
-
Dissolve 50 mg of high-purity (>95%) Ethyl 2-cyclohexylthiazole-4-carboxylate[1] in 2.0 mL of a binary solvent system (e.g., 1:1 v/v Ethanol/Hexane).
-
Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing dust particles.
-
Puncture the vial cap with a single needle hole and leave undisturbed at 293 K for 4–7 days.
-
Harvest colorless, block-shaped crystals directly from the mother liquor.
-
Step 2: Cryogenic Data Collection
-
Rationale: Collecting diffraction data at 100 K (rather than room temperature) drastically reduces the thermal vibration (anisotropic displacement parameters, or B-factors) of the atoms. This is particularly crucial for accurately resolving the positions of the flexible ethyl chain and the sp³ carbons of the cyclohexyl ring.
-
Procedure:
-
Select a crystal of optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil.
-
Flash-cool the crystal to 100 K in a nitrogen cold stream.
-
Collect diffraction data using a diffractometer equipped with Mo K
radiation ( = 0.71073 Å) or Cu K radiation.
-
Step 3: Structure Solution and Anisotropic Refinement
-
Rationale: The validity of the crystallographic model is confirmed by the convergence of the least-squares refinement, measured by the R-factors (
and ). A self-validating model will yield an < 0.05 and a Goodness-of-Fit (GoF) near 1.0[3]. -
Procedure:
-
Solve the phase problem using direct methods (e.g., SHELXT).
-
Refine the structure using full-matrix least-squares on
(SHELXL). -
Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
-
Experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Quantitative Data Presentation
Based on homologous structures in the thiazole-4-carboxylate family[3][5], the following tables summarize the expected crystallographic parameters and key geometric features for Ethyl 2-cyclohexylthiazole-4-carboxylate.
Table 1: Expected Crystallographic Data and Refinement Parameters
| Parameter | Expected Value / Range | Causality / Significance |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic molecules driven by close packing. |
| Space Group | Centrosymmetric groups are favored due to the lack of chiral centers. | |
| Temperature | 100(2) K | Minimizes thermal motion, ensuring sharp diffraction spots. |
| Radiation | Mo K | Provides sufficient resolution to differentiate C, N, and O atoms. |
| < 0.055 | Validates the accuracy of the structural model against raw data[3]. | |
| < 0.150 | Accounts for the weighting of all reflections; confirms overall fit. | |
| Goodness-of-Fit (S) | ~ 1.00 - 1.05 | Indicates that the standard uncertainties are correctly estimated. |
Table 2: Key Geometric Parameters (Bond Lengths and Torsion Angles)
| Structural Feature | Atoms Involved | Expected Value | Structural Implication |
| Thiazole C=N Bond | C2–N3 | ~ 1.30 Å | Confirms the double bond character within the heteroaromatic ring. |
| Thiazole C-S Bonds | C2–S1, C5–S1 | ~ 1.71 - 1.73 Å | Standard lengths for aromatic thioethers[3]. |
| Ester Coplanarity | S1–C4–C(carbonyl)–O | ~ 0° to 10° | Indicates the degree of |
| Cyclohexyl Conformation | C(equatorial)–C2 | N/A | The bulky thiazole ring will occupy the equatorial position of the chair. |
Advanced Analysis: Hirshfeld Surface and DFT Correlation
To elevate the structural analysis beyond mere atomic coordinates, modern crystallography employs Hirshfeld surface analysis and Density Functional Theory (DFT)[4][5].
By mapping the normalized contact distance (
However, the structurally directing interactions—the "supramolecular synthons"—are the O···H and N···H contacts. The carbonyl oxygen of the ester group acts as a primary hydrogen bond acceptor, forming bifurcated C–H···O interactions with adjacent molecules[4]. These directional forces are the primary drivers of the compound's specific polymorphic crystal habit and must be carefully considered when formulating the compound for downstream biological assays.
References
1.[1] Accela ChemBio Inc. "Ethyl 2-Cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6)". accelachem.com. Available at: 2.[3] Jiang, H.-Z., & Wan, W. "Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate". PMC - NIH. Available at: 3.[4] Taylor & Francis Group. "Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies". Figshare. Available at: 4.[2] CrystEngComm. "Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions". RSC Publishing. Available at: 5.[5] Haroon et al. "Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate". ProQuest. Available at:
Sources
- 1. 2172306-32-8,2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - ProQuest [proquest.com]
Solubility Profiling and Process Optimization for Ethyl 2-cyclohexylthiazole-4-carboxylate
The following technical guide details the solubility profile, solvent selection strategies, and thermodynamic characterization protocols for Ethyl 2-cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6).
This guide is structured for process chemists and engineers optimizing the synthesis of macrocyclic HCV inhibitors (e.g., Simeprevir), where this compound serves as a critical intermediate.
Executive Summary
Ethyl 2-cyclohexylthiazole-4-carboxylate is a lipophilic thiazole ester employed as a key building block in the synthesis of pharmaceutical agents, most notably the HCV protease inhibitor Simeprevir . Its physicochemical behavior is dominated by the interplay between the hydrophobic cyclohexyl moiety and the polarizable thiazole-ester core.
Understanding its solubility landscape is critical for:
-
Reaction Medium Selection: Ensuring homogeneity during Hantzsch thiazole synthesis or subsequent hydrolysis.
-
Work-up Efficiency: Optimizing phase separation during ethyl acetate/water extractions.
-
Purification: Designing anti-solvent crystallization processes to remove impurities.
This guide synthesizes process data from patent literature with theoretical solubility parameters to provide a comprehensive solvation framework.
Chemical Profile & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | Ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate |
| CAS Number | 923605-07-6 |
| Molecular Formula | C₁₂H₁₇NO₂S |
| Molecular Weight | 239.34 g/mol |
| Physical State | Solid (Low-melting) / Viscous Oil (purity dependent) |
| Lipophilicity (LogP) | ~3.8 (Predicted) |
| H-Bond Donors/Acceptors | 0 / 4 |
Solvation Mechanism
The molecule exhibits amphiphilic but predominantly lipophilic behavior .
-
Cyclohexyl Ring: Drives high solubility in non-polar and moderately polar aprotic solvents (Hexane, Toluene, THF).
-
Thiazole-Ester Core: Provides interaction sites for dipole-dipole bonding, making it soluble in polar aprotic solvents (Acetone, DMSO, Ethyl Acetate) and moderately soluble in protic solvents (Ethanol).
Solubility Data & Solvent Compatibility Matrix
The following data is derived from process optimization literature (Simeprevir synthesis protocols) and structural analog analysis.
Qualitative Solubility Classifications (at 25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Ethers (Cyclic) | Tetrahydrofuran (THF), 2-MeTHF | High (>200 mg/mL) | Reaction Medium: Primary solvent for Hantzsch cyclization and coupling reactions. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>150 mg/mL) | Extraction: Standard solvent for aqueous work-up; highly efficient partition coefficient. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>300 mg/mL) | Chromatography: Mobile phase for silica gel purification. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Crystallization: Potential solvent for cooling crystallization; solubility drops significantly <10°C. |
| Alkanes | n-Hexane, n-Heptane | Low (<10 mg/mL) | Anti-Solvent: Used to precipitate the product or wash away non-polar impurities. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Phase Separation: Immiscibility drives product into the organic phase during work-up. |
Thermodynamic Justification
The high solubility in THF and Ethyl Acetate is thermodynamically driven by the matching dispersion forces of the cyclohexyl ring and the polar interactions of the ester group. The insolubility in water is confirmed by the high LogP (~3.8), necessitating organic solvent extraction during synthesis.
Experimental Protocol: Laser-Dynamic Solubility Determination
For precise process engineering (e.g., designing a crystallization curve), researchers must generate exact mole-fraction solubility data (
Apparatus Setup
-
Jacketed Equilibrium Cell: 50 mL borosilicate glass with magnetic stirring.
-
Temperature Control: Programmable circulating water bath (Accuracy ±0.05 K).
-
Detection: He-Ne Laser (632.8 nm) + Photodiode detector.
-
Atmosphere: Inert
purge to prevent moisture absorption.
Step-by-Step Procedure
-
Preparation: Weigh a precise mass (
) of Ethyl 2-cyclohexylthiazole-4-carboxylate into the cell. -
Solvent Addition: Add a known mass (
) of the target solvent (e.g., Ethanol). -
Heating Phase: Heat the mixture to
(approx. 50-60°C) until a clear, homogeneous solution is formed. The laser transmittance should be maximum ( ). -
Cooling Phase: Lower the temperature at a controlled rate (0.2 K/min).
-
Nucleation Detection: Monitor laser transmittance. The temperature at which transmittance drops sharply (due to crystal scattering) is recorded as the metastable limit .
-
Equilibrium Determination: Re-heat slowly (0.1 K/min). The temperature at which the last crystal disappears (transmittance returns to
) is the Saturation Temperature ( ) . -
Iteration: Repeat for different solute/solvent ratios to construct the full polythermal curve.
Workflow Diagram
Caption: Workflow for the laser-dynamic determination of solid-liquid equilibrium temperatures.
Thermodynamic Modeling & Analysis
To predict solubility at unmeasured temperatures, the experimental data (
Modified Apelblat Equation
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression analysis.
Thermodynamic Properties Calculation
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Interpretation: A positive
indicates an endothermic process (solubility increases with temperature), which is typical for this class of esters in alcoholic solvents.
Process Application: Synthesis & Purification Workflow
The solubility profile dictates the downstream processing steps for Simeprevir intermediates. The following diagram illustrates the solvent exchange logic.
Caption: Solvent exchange workflow from synthesis to purification based on solubility differentials.
Critical Process Parameters (CPP):
-
Extraction: Maintain a Water:EtOAc ratio of 1:1 to 1:2 to ensure >98% recovery of the ester.
-
Crystallization: If the product is an oil, use n-Heptane as an anti-solvent to induce precipitation from a concentrated Ethanol solution.
References
- Title: Macrocyclic inhibitors of hepatitis C virus.
-
Solubility Methodology
- Title: Measurement and Correlation of Solubility of Ethyl 2-Chlorothiazole-4-carboxyl
- Source: Journal of Chemical & Engineering D
-
URL:[Link]
-
General Thiazole Properties
Sources
A Comprehensive Toxicological and Safety Evaluation of Ethyl 2-cyclohexylthiazole-4-carboxylate: A Technical Guide for Preclinical Development
Foreword: Navigating the Unknowns in Novel Compound Safety Assessment
The journey of a novel chemical entity from discovery to potential application is paved with rigorous scientific scrutiny, paramount among which is the establishment of a comprehensive safety profile. Ethyl 2-cyclohexylthiazole-4-carboxylate, a compound with a potentially rich and underexplored biological activity, currently stands at this critical juncture. In the absence of established toxicological data, a structured, multi-tiered approach to its safety evaluation is not just a regulatory requirement but a scientific imperative. This guide is designed for researchers, toxicologists, and drug development professionals, providing a strategic framework for the toxicological assessment of this and other novel molecules. We will proceed from theoretical and computational predictions to robust in vitro and preliminary in vivo assays, building a foundational understanding of the compound's safety profile. Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and adheres to internationally recognized guidelines.[1]
Physicochemical Characterization and In Silico Toxicological Forecasting
Before any biological assessment, a thorough understanding of the physicochemical properties of Ethyl 2-cyclohexylthiazole-4-carboxylate is essential. Properties such as molecular weight, pKa, logP, and solubility govern its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicological behavior.
Once these properties are determined, the initial tier of safety assessment begins with in silico toxicology. These computational methods use the chemical structure of a compound to predict its potential toxicities based on data from structurally similar molecules.[2][3]
1.1 Key In Silico Endpoints for Evaluation
-
Mutagenicity: Prediction of the compound's potential to cause genetic mutations.
-
Carcinogenicity: Assessment of the likelihood of the compound to cause cancer.
-
Hepatotoxicity: Evaluation of the potential for liver damage.
-
Cardiotoxicity: Prediction of adverse effects on the cardiovascular system.
-
Endocrine Disruption: Assessment of the compound's potential to interfere with the endocrine system.
Quantitative Structure-Activity Relationship (QSAR) models and the identification of "structural alerts" (molecular substructures known to be associated with toxicity) are key components of this in silico evaluation.[2][4] For Ethyl 2-cyclohexylthiazole-4-carboxylate, the thiazole ring and the cyclohexyl moiety will be of particular interest. Thiazole derivatives have a wide range of biological activities, and some have been associated with toxic effects, while the cyclohexyl group can influence metabolic pathways.[5][6]
Table 1: Hypothetical Physicochemical and In Silico Toxicological Profile of Ethyl 2-cyclohexylthiazole-4-carboxylate
| Parameter | Predicted Value/Classification | Implication for Toxicological Testing |
| Physicochemical | ||
| Molecular Weight | ~255.36 g/mol | Influences diffusion and transport across membranes. |
| LogP | Moderate to High | May indicate good membrane permeability but also potential for bioaccumulation. |
| Aqueous Solubility | Low | May require specific vehicle formulation for in vitro and in vivo studies. |
| In Silico Toxicology | ||
| Ames Mutagenicity | Negative | Guides the necessity and design of in vitro genotoxicity assays. |
| Carcinogenicity | Equivocal | Highlights the need for long-term studies if the compound progresses. |
| Hepatotoxicity | Potential structural alerts | Prioritizes in vitro cytotoxicity testing using hepatic cell lines. |
| hERG Inhibition | Low Probability | Informs the need for cardiovascular safety pharmacology studies. |
Anticipated Metabolic Pathways and Metabolite Identification
The toxicity of a compound can be influenced by its metabolites, which may be more or less active, or more toxic, than the parent molecule. Understanding the potential metabolic fate of Ethyl 2-cyclohexylthiazole-4-carboxylate is therefore a critical step.
The metabolism is likely to involve two main sites: the cyclohexyl ring and the ethyl ester group.
-
Cyclohexyl Ring Metabolism: The cyclohexane ring is expected to undergo hydroxylation by cytochrome P450 enzymes, primarily in the liver, to form various cyclohexanol isomers.[7] These can be further oxidized to cyclohexanone. These metabolites are typically conjugated with glucuronic acid or sulfate for excretion.[7][8]
-
Ethyl Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis by esterases present in the plasma and various tissues, yielding the corresponding carboxylic acid.
An in vitro metabolic stability assay using liver microsomes or hepatocytes would be the standard experimental approach to confirm these predictions and identify the major metabolites.
Caption: Predicted metabolic pathways for Ethyl 2-cyclohexylthiazole-4-carboxylate.
A Tiered Strategy for In Vitro Toxicological Assessment
In vitro assays provide a rapid and ethical means of assessing specific toxicological endpoints, reducing the reliance on animal testing.
3.1 Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9][10] The test determines if the compound can cause a mutation that restores the gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[9][11]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[9]
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[12]
-
Dose Selection: Use a range of concentrations of Ethyl 2-cyclohexylthiazole-4-carboxylate, typically in a semi-log series.
-
Procedure:
-
To 2 ml of molten top agar at 45°C, add:
-
0.1 ml of an overnight culture of the selected bacterial strain.
-
0.1 ml of the test compound at the desired concentration (or a vehicle control).
-
0.5 ml of the S9 mix (for metabolic activation) or buffer.[11]
-
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[13]
Caption: Workflow for the Ames bacterial reverse mutation assay.
3.2 Cytotoxicity Assessment
Cytotoxicity assays measure the ability of a compound to kill cells. A variety of assays are available, each measuring a different aspect of cell health. It is advisable to use at least two assays with different endpoints.
3.2.1 MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.
3.2.2 Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[14] An increase in LDH activity in the supernatant is indicative of cell death and loss of membrane integrity.[14]
Experimental Protocol: General Cytotoxicity Assay
-
Cell Line Selection: Choose a relevant cell line, such as a human liver cell line (e.g., HepG2) given the potential for hepatotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Ethyl 2-cyclohexylthiazole-4-carboxylate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle controls and a positive control (a known cytotoxic agent).
-
Assay Performance:
-
For MTT: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For LDH: Transfer an aliquot of the cell culture supernatant to a new plate and add the LDH reaction mixture.[14]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Table 2: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | High throughput, well-established | Can be affected by compounds that alter cellular metabolism. |
| LDH | Measurement of released lactate dehydrogenase | Loss of cell membrane integrity[14] | Non-destructive to remaining cells (supernatant is used)[14] | Less sensitive for early apoptotic events. |
| Neutral Red | Uptake of dye into lysosomes | Lysosomal integrity | Sensitive to early cytotoxic events. | Can be influenced by compounds affecting lysosomal pH. |
Preliminary In Vivo Acute Oral Toxicity Assessment
If the in vitro data does not reveal significant concerns, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism. The acute oral toxicity study is a cornerstone of this assessment. Modern approaches, such as those described in OECD guidelines, aim to minimize the number of animals used.[15][16]
4.1 OECD Guidelines for Acute Oral Toxicity
There are three main OECD guidelines for acute oral toxicity testing:
-
OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The endpoint is the observation of clear signs of toxicity, rather than death.[17]
-
OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next dose, allowing for classification of the substance into a GHS toxicity category.[18][19][20]
-
OECD 425 (Up-and-Down Procedure): This method is also sequential and allows for the estimation of an LD50 value with a confidence interval, using a minimal number of animals.[15]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Selection: Use a single sex (usually females) of a standard rodent species (e.g., Wistar rats).[18]
-
Dose Administration: Administer the compound by oral gavage. The starting dose is selected based on in silico and in vitro data. Standard starting doses are 300 mg/kg or 2000 mg/kg.[18]
-
Procedure:
-
Dose an initial group of three animals.
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[19]
-
The outcome (number of mortalities) determines the next step: stop the test, dose another group at a lower dose, or dose another group at a higher dose.
-
-
Data Collection: Record body weight changes, clinical signs of toxicity, and any instances of mortality. At the end of the study, perform a gross necropsy on all animals.
Integrated Toxicological Risk Assessment and Future Directions
The culmination of this tiered approach is an integrated risk assessment. The data from in silico predictions, in vitro assays, and the preliminary in vivo study are synthesized to form a foundational safety profile for Ethyl 2-cyclohexylthiazole-4-carboxylate.
This initial assessment will:
-
Identify potential target organs of toxicity.
-
Establish a preliminary classification of its acute toxicity.
-
Determine if there is a risk of genotoxicity.
-
Guide the design of further, more detailed toxicological studies, such as repeated-dose toxicity, reproductive and developmental toxicity, and carcinogenicity studies, should the development of the compound continue.
This systematic and evidence-based approach ensures a robust and ethically responsible evaluation of the safety of novel chemical entities like Ethyl 2-cyclohexylthiazole-4-carboxylate, paving the way for their potential translation into valuable applications.
References
-
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
-
Wikipedia. Ames test. Wikipedia. [Link]
-
PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. PozeSCAF. [Link]
-
OECD. Guidelines for the Testing of Chemicals. OECD. [Link]
-
National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC. [Link]
-
The Ames Test. (2024, October 13). The Ames Test. [Link]
-
National Toxicology Program. OECD Test Guideline 425. National Toxicology Program. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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Toxometris.ai. In Silico Toxicology in Drug Development. Toxometris.ai. [Link]
-
Auxilife. (2025, June 27). OECD Chemical Testing Guidelines 2025 Updated. Auxilife. [Link]
-
Frontiers. (2018, February 20). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. [Link]
-
YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [Link]
-
OECD. (2001, December 17). 420 | oecd guideline for testing of chemicals. OECD. [Link]
-
MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]
-
PubMed. (2020, April 15). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. PubMed. [Link]
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Medical Laboratory Journal. (2015, May 1). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal. [Link]
-
ResearchGate. (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]
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IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. [Link]
-
Slideshare. OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
EPA. Toxicological Review for Cyclohexane (CAS No. 110-82-7) (PDF). EPA. [Link]
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ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
-
ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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National Center for Biotechnology Information. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]
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Chemical Stability of Thiazole-4-Carboxylate Esters Under Physiological Conditions
This guide details the chemical stability profile of thiazole-4-carboxylate esters, a motif frequently encountered in fragment-based drug discovery (FBDD) and prodrug design. It addresses the intrinsic electrophilicity of the thiazole scaffold, the kinetics of hydrolysis under physiological conditions (pH 7.4, 37°C), and strategies for structural modulation.
Executive Summary
Thiazole-4-carboxylate esters exhibit a distinct stability profile characterized by moderate-to-high susceptibility to hydrolysis at physiological pH (7.4). Unlike their benzene analogues (benzoates), the electron-deficient nature of the 1,3-thiazole ring significantly activates the C4-carbonyl carbon toward nucleophilic attack.
For drug development professionals, this presents a duality:
-
Liability: In active pharmaceutical ingredients (APIs), this ester bond may degrade too rapidly in plasma or formulation, leading to poor exposure or shelf-life issues.
-
Asset: In prodrug design, this intrinsic lability can be leveraged to ensure rapid release of the active carboxylic acid warhead without sole reliance on enzymatic cleavage.
Mechanistic Underpinnings[1][2][3]
Electronic Activation
The stability of the ester bond is dictated by the electrophilicity of the carbonyl carbon. The thiazole ring exerts a strong electron-withdrawing effect (
-
Inductive Effect: The
nitrogen at position 3 pulls electron density, destabilizing the ground state of the ester and lowering the activation energy for nucleophilic attack. -
Resonance Effect: The
-deficient nature of the heteroaromatic ring prevents effective donation of electron density into the carbonyl, unlike the stabilization seen in electron-rich furan or thiophene analogues.
Hydrolysis Mechanism (BAc2)
At pH 7.4, the dominant degradation pathway is Base-catalyzed Acyl-oxygen cleavage (BAc2) . Even though pH 7.4 is "neutral," the hydroxide ion concentration (
Figure 1: Mechanism of Hydrolysis The following diagram illustrates the nucleophilic attack of the hydroxide ion on the thiazole-4-carboxylate.
Caption: The rate-determining step (RDS) is the formation of the tetrahedral intermediate, accelerated by the electron-withdrawing thiazole ring.
Stability Profile & Kinetics
pH-Rate Profile
The hydrolysis of thiazole-4-carboxylates typically follows a V-shaped pH-rate profile.
-
Acidic (pH < 4): Relatively stable. Protonation of the thiazole nitrogen (pKa ~2.5) can occur, but specific acid catalysis is slow.
-
Neutral (pH 7.4): The rate increases linearly with
. The pseudo-first-order rate constant ( ) is defined as: -
Buffer Catalysis: Phosphate ions in PBS can act as general bases, artificially inflating hydrolysis rates compared to non-nucleophilic buffers (e.g., HEPES).
Half-Life Estimates
While specific half-lives depend on the R-group of the ester, general trends for thiazole-4-carboxylates at pH 7.4, 37°C are:
| Ester Type (R) | Est. Half-Life ( | Stability Classification | Notes |
| Methyl/Ethyl | 2–6 Hours | Labile | Rapid hydrolysis; unsuitable for oral APIs without protection. |
| Isopropyl | 12–24 Hours | Moderate | Steric hindrance at the ester oxygen slows attack. |
| tert-Butyl | > 48 Hours | Stable | Significant steric bulk prevents tetrahedral intermediate formation. |
| Benzyl | < 1 Hour | Very Labile | Better leaving group ability of benzyl alcohol accelerates collapse. |
Experimental Protocol: Chemical Stability Assay
This protocol is designed to differentiate chemical instability from enzymatic metabolism . It uses a sterilizing filtration step and a non-enzymatic buffer system.
Reagents & Preparation
-
Buffer: 100 mM Potassium Phosphate (PBS), pH 7.4.
-
Stock Solution: 10 mM compound in DMSO.
-
Internal Standard (IS): Verapamil or Propranolol (1 µM in Acetonitrile).
-
Equipment: HPLC-UV or LC-MS/MS, Thermomixer.
Step-by-Step Workflow
Caption: Workflow for determining intrinsic chemical stability (
Data Analysis
Calculate the slope (
Critical Quality Control:
-
Solvent Effects: Keep DMSO < 1% to avoid altering the dielectric constant of the water, which can artificially stabilize the transition state.
-
Mass Balance: Monitor the appearance of the carboxylic acid hydrolysis product (Thiazole-4-COOH) to confirm hydrolysis is the primary degradation pathway.
Structural Modification Strategies
If the thiazole-4-carboxylate is too labile for your target profile, employ these medicinal chemistry strategies:
-
Steric Shielding (C4 Environment):
-
Switch from unbranched alkyl esters (Me, Et) to isopropyl or neopentyl esters.
-
Introduce a substituent at the C5 position of the thiazole. A methyl or chloro group at C5 creates an "ortho-effect," sterically hindering the approach of the nucleophile to the C4 carbonyl.
-
-
Electronic Tuning (C2 Position):
-
The C2 position communicates electronically with C4.
-
Stabilize: Add an electron-donating group (EDG) at C2 (e.g.,
, , or alkyl). This pushes electron density into the ring, reducing the electrophilicity of the C4 carbonyl. -
Destabilize (for Prodrugs): Add an electron-withdrawing group (EWG) at C2 (e.g.,
, ). This makes the ester highly reactive, useful for rapid conversion in vivo.
-
-
Bioisosteres:
-
Replace the ester with a 1,2,4-oxadiazole or amide if hydrolysis must be completely eliminated.
-
References
-
Electronic Effects in Heterocycles
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Hydrolysis Mechanisms
-
Larson, A. A., et al. (2011).[1] General Base Catalysis in Ester Hydrolysis . Annual Review of Biochemistry. (Mechanistic detail on BAc2 pathways).
-
-
Thiazole Prodrug Stability
-
Experimental Protocols
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for chemical stability assays).
Sources
The Privileged Scaffold: History, Discovery, and Integration of Cyclohexylthiazole Carboxylates in Modern Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among these, the cyclohexylthiazole carboxylate motif has emerged as a highly versatile and potent pharmacophore.
Historically, simple thiazoles have been ubiquitous in drug discovery (e.g., in
This technical guide explores the historical discovery, structural rationale, and practical laboratory workflows associated with cyclohexylthiazole carboxylates, highlighting their pivotal roles in developing blockbuster antivirals and next-generation antitubercular agents.
Structural Rationale & Physicochemical Profiling
The transition from simple aromatic thiazoles to cyclohexylthiazole carboxylates is driven by strict thermodynamic and pharmacokinetic principles [1].
-
The Cyclohexyl Moiety (Steric Bulk & Entropy): Unlike planar aromatic rings (e.g., phenyl or pyridyl groups), the
-hybridized cyclohexyl ring introduces significant three-dimensional steric bulk. In drug-target interactions, this bulk restricts the number of rotatable bonds in the unbound state. Consequently, the entropic penalty upon binding to a target's hydrophobic pocket (such as the S2 pocket of viral proteases) is drastically reduced, leading to sub-nanomolar binding affinities. -
The Thiazole Core (Rigidity & Bioisosterism): The electron-rich, heteroaromatic thiazole ring acts as a rigid spacer. Its nitrogen atom serves as a reliable hydrogen-bond acceptor, while the sulfur atom enhances the polarizability and lipophilicity of the core.
-
The Carboxylate/Ester Handle (Modularity): The presence of a carboxylate group at the C4 or C5 position is a masterstroke in synthetic design. As an ethyl ester, it acts as a lipophilic prodrug moiety, facilitating passive diffusion across lipid-rich barriers (e.g., the mycobacterial cell wall). Upon saponification to the free carboxylic acid, it becomes an essential coupling point for synthesizing complex macrocycles.
Historical Evolution & Key Therapeutic Milestones
Milestone 1: The Antiviral Breakthrough (HCV NS3/4A Protease Inhibitors)
The most commercially significant application of the cyclohexylthiazole carboxylate scaffold occurred during the race to cure Hepatitis C Virus (HCV). Early peptidomimetic inhibitors of the HCV NS3/4A protease suffered from poor bioavailability and rapid clearance.
Researchers discovered that incorporating a 2-cyclohexylthiazole-4-carboxylic acid building block into a cyclopentane-containing macrocycle drastically improved the pharmacokinetic profile. This structure-activity relationship (SAR) optimization led directly to the discovery of TMC435350 (Simeprevir) [2]. The cyclohexyl group perfectly occupied the S2 pocket of the protease, while the carboxylic acid was utilized to close the 14-membered macrocyclic ring, locking the drug into its bioactive conformation.
HCV NS3/4A protease inhibition pathway by cyclohexylthiazole-derived Simeprevir.
Milestone 2: Next-Generation Antitubercular Agents
With the rise of Multi-Drug Resistant Tuberculosis (MDR-TB), the highly lipophilic mycolic acid cell wall of Mycobacterium tuberculosis presents a formidable barrier to drug entry. Recent molecular hybridization studies have utilized the cyclohexylthiazole carboxylate scaffold to target the mycobacterial enzymes InhA and CYP121 [3].
Specifically, compounds like ethyl 2-(4-cyanophenyl)-5-cyclohexylthiazole-4-carboxylate have demonstrated exceptional ability to penetrate the mycobacterial cell wall, exhibiting high activity against the virulent H37Rv strain. The ethyl ester formulation maintains the high LogP required for membrane permeation, acting as a self-delivering pharmacophore.
Quantitative Pharmacological Profiling
To illustrate the versatility of the scaffold, the table below summarizes the biological activity of key cyclohexylthiazole carboxylate derivatives across different therapeutic areas.
| Compound / Derivative | Primary Target / Disease | Key Biological Activity | Selectivity Index (SI) | Clinical Status |
| Ethyl 2-(4-cyanophenyl)-5-cyclohexylthiazole-4-carboxylate | M. tuberculosis (H37Rv strain) | MIC = 2.1 µg/mL | 35.8 | Preclinical Lead |
| 2-Cyclohexylthiazole-4-carboxylic acid (Simeprevir Core) | HCV Genotype 1b NS3/4A Protease | > 5,800 | FDA Approved (2013) | |
| Hydrazineyl-linked Thiazole-Pyrimidine Hybrids | Mycobacterial InhA / CYP121 | MIC = 1.6 µg/mL | High (Non-toxic to VERO) | Hit-to-Lead |
Experimental Workflows & Protocols
As an application scientist, ensuring reproducibility and rigorous quality control is paramount. Below are the self-validating protocols for synthesizing the core scaffold and evaluating its biological efficacy.
Protocol A: Synthesis of the 2-Cyclohexylthiazole-4-carboxylate Core
This protocol utilizes a modified Hantzsch thiazole synthesis to construct the core, followed by a controlled saponification [4].
Step 1: Hantzsch Condensation
-
Procedure: Dissolve cyclohexanecarbothioamide (1.0 eq) and ethyl 3-bromopyruvate (1.0 eq) in anhydrous Tetrahydrofuran (THF). Heat the mixture to reflux for 4-6 hours.
-
Causality & Rationale: Anhydrous THF is critical; the presence of water will prematurely hydrolyze the highly electrophilic bromopyruvate, leading to side products. Refluxing provides the activation energy necessary to drive the rate-limiting cyclodehydration step, forming the aromatic thiazole ring.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting thioamide and the emergence of a highly UV-active spot confirms the formation of 2-cyclohexylthiazole-4-carboxylic acid ethyl ester .
Step 2: Selective Saponification
-
Procedure: To a solution of the ethyl ester in THF/Water, add 1M aqueous Lithium Hydroxide (LiOH) dropwise at room temperature. Stir until complete. Neutralize with dilute HCl, extract with ethyl acetate, dry over
, and concentrate. -
Causality & Rationale: LiOH is chosen over NaOH/KOH due to the superior solubility of the lithium carboxylate intermediate in the mixed solvent system, preventing premature precipitation. Room temperature is maintained to prevent base-catalyzed degradation of the thiazole ring.
-
Validation: LC-MS analysis must show a mass shift corresponding to the loss of the ethyl group (
shift from ~239 to ~211 m/z), yielding the pure 2-cyclohexylthiazole-4-carboxylic acid .
Synthetic workflow for 2-cyclohexylthiazole-4-carboxylate via Hantzsch condensation.
Protocol B: In Vitro Anti-Tubercular Evaluation (REMA)
To evaluate the efficacy of the synthesized ester derivatives against M. tuberculosis, the Resazurin Microtiter Assay (REMA) is the gold standard.
Step 1: Inoculum Preparation
-
Procedure: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD600 ≈ 0.6) is reached.
-
Causality & Rationale: Utilizing bacteria strictly in the log-phase ensures that the cellular machinery (specifically cell wall synthesis enzymes like InhA) is actively operating. Dormant bacteria will yield artificially high Minimum Inhibitory Concentration (MIC) false negatives.
Step 2: Compound Dilution & Incubation
-
Procedure: Dissolve the cyclohexylthiazole carboxylate in 100% DMSO, then perform two-fold serial dilutions in the testing broth. Ensure final DMSO concentration is
. Inoculate the plates and incubate at 37°C for 7 days. -
Causality & Rationale: The high lipophilicity (LogP) of the cyclohexyl group necessitates DMSO as the primary solvent. However, keeping the final assay concentration below 1% prevents solvent-induced cytotoxicity, which would confound the MIC data.
Step 3: Resazurin Addition & Readout
-
Procedure: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.
-
Causality & Rationale (Self-Validation): Resazurin is an oxidation-reduction indicator. Viable, metabolizing bacteria reduce the blue resazurin to pink, fluorescent resorufin. This provides an internal QC check: if the positive growth control wells remain blue, the bacterial batch is non-viable, and the assay is automatically invalidated. The MIC is strictly defined as the lowest drug concentration that prevents this color change.
Conclusion
The cyclohexylthiazole carboxylate scaffold is a masterclass in rational drug design. By combining the rigid, hydrogen-bonding capacity of a thiazole with the entropic advantages of a bulky cyclohexyl group, and capping it with a highly modular carboxylate/ester handle, medicinal chemists have unlocked therapies for some of the most challenging infectious diseases. Whether acting as a cell-penetrating ester for tuberculosis or as a macrocyclic anchor for Hepatitis C, this privileged scaffold will continue to serve as a foundational building block in the pharmaceutical pipeline.
References
1.1 2. Raboisson, P., et al. (2008). "Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350." Bioorganic & Medicinal Chemistry Letters.[Link] 3. Dinesha, P., et al. (2025). "Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies." RSC Advances / PMC.[Link] 4. US Patent 8741926B2 - "Macrocyclic inhibitors of hepatitis C virus" (Synthesis of 2-cyclohexylthiazole-4-carboxylic acid ethyl ester).
Sources
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Hantzsch Synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] This structural motif is present in a wide array of pharmacologically active compounds, including antimicrobial agents like sulfathiazole, antibiotics such as penicillin, and antiretroviral drugs like ritonavir.[1][3] The inherent stability and versatile functionality of the thiazole core make it an invaluable scaffold for the development of novel therapeutics targeting a spectrum of diseases.[2][4]
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and high-yielding methods for constructing this critical heterocycle.[5] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[4][5][6] This guide provides a detailed, in-depth protocol for the synthesis of a specific, valuable building block, Ethyl 2-cyclohexylthiazole-4-carboxylate, using the Hantzsch reaction. This compound serves as a key intermediate for creating more complex molecules in drug discovery programs, where the lipophilic cyclohexyl group can enhance binding affinity and modulate pharmacokinetic properties.
Reaction Principle and Mechanism
The Hantzsch synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate proceeds by the reaction between cyclohexanecarbothioamide (the thioamide component) and ethyl bromopyruvate (the α-haloketone component). The overall transformation is driven by the formation of the highly stable aromatic thiazole ring.
The mechanism unfolds in a logical sequence of nucleophilic attack, cyclization, and dehydration:
-
Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of the cyclohexanecarbothioamide, acting as a potent nucleophile, attacking the α-carbon of ethyl bromopyruvate. This displaces the bromide ion in a classic Sₙ2 reaction.[6][7][8]
-
Intermediate Formation: This initial step forms an acyclic intermediate where the two core fragments are now linked via a new carbon-sulfur bond.[7]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[6][9] This step forges the five-membered ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate, a hydroxythiazoline, is unstable and readily undergoes dehydration (loss of a water molecule) to yield the final, stable, and aromatic thiazole ring.[7][9] The aromaticity of the product is a significant thermodynamic driving force for the reaction.[7]
The mechanistic pathway is illustrated below.
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis, purification, and validation of the target compound.
Materials and Reagents
It is crucial to use reagents of appropriate purity to ensure a high yield and minimize side reactions.
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Cyclohexanecarbothioamide | C₇H₁₃NS | 143.25 | 1.0 | 10.0 | 1.43 g |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 1.05 | 10.5 | ~1.3 mL (d=1.57) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | - | 40 mL |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | Base | - | ~50 mL |
| Deionized Water | H₂O | 18.02 | Wash | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
Safety Precautions
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[10]
-
Ethyl Bromopyruvate: This reagent is a lachrymator and is corrosive. Handle with extreme care to avoid contact with skin, eyes, and inhalation of vapors.
-
Reflux: Ensure that the condenser has a steady flow of cold water before applying heat to prevent solvent evaporation and pressure buildup.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add cyclohexanecarbothioamide (1.43 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir the mixture until the thioamide is fully dissolved.
-
Reagent Addition: Carefully add ethyl bromopyruvate (~1.3 mL, 10.5 mmol) to the solution dropwise at room temperature. The solution may turn pale yellow.
-
Heating and Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed under reflux for 3-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.[9]
-
Cooling and Neutralization: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the intermediate hydrobromide salt may form.
-
Work-up: Slowly pour the cooled reaction mixture into a beaker containing ~50 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This step neutralizes the hydrobromic acid formed during the reaction, deprotonates the thiazolium salt, and causes the free base product to precipitate.[6][7]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[10] Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter paper for 20-30 minutes, then transfer it to a watch glass and dry it further in a desiccator or a vacuum oven at low heat to obtain the crude product.
Purification
Recrystallization is the most effective method for purifying the crude product.
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities.
-
Slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Product Characterization and Validation
Unambiguous characterization is essential to confirm the structure and purity of the synthesized Ethyl 2-cyclohexylthiazole-4-carboxylate.
| Analysis Technique | Expected Results |
| Appearance | Off-white to pale yellow crystalline solid. |
| ¹H NMR (CDCl₃) | δ ~8.0 (s, 1H, thiazole C5-H), δ ~4.4 (q, 2H, -OCH₂ CH₃), δ ~3.1 (m, 1H, cyclohexyl C1-H), δ 1.2-2.2 (m, 10H, cyclohexyl protons), δ ~1.4 (t, 3H, -OCH₂CH₃ ).[11][12] |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O, thiazole C2), δ ~161 (C=O, ester), δ ~147 (C=N, thiazole C4), δ ~120 (C-H, thiazole C5), δ ~61 (-O CH₂CH₃), δ ~40 (cyclohexyl C1), δ ~33 (cyclohexyl C2/C6), δ ~26 (cyclohexyl C3/C5), δ ~25 (cyclohexyl C4), δ ~14 (-OCH₂CH₃ ).[11][12] |
| FT-IR (ATR) | ~2930, 2850 cm⁻¹ (C-H, cyclohexyl), ~1720 cm⁻¹ (C=O stretch, ester), ~1530 cm⁻¹ (C=N stretch, thiazole), ~1230 cm⁻¹ (C-O stretch, ester).[13] |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺: 254.11. Calculated for C₁₂H₁₇NO₂S. |
Synthesis Workflow and Troubleshooting
A high-level overview of the entire process provides a clear roadmap for execution.
Caption: Overall workflow for the synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate.
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Impure starting materials. - Incorrect stoichiometry. | - Extend the reflux time and monitor by TLC until the starting material is consumed. - Verify the purity of cyclohexanecarbothioamide and ethyl bromopyruvate. - Accurately weigh/measure reagents. A slight excess of the α-haloketone can be used. |
| Dark, Oily Product | - Side reactions due to overheating. - Presence of polymeric byproducts. | - Maintain a gentle reflux; avoid aggressive heating. - Ensure thorough washing during work-up. - Purify via column chromatography on silica gel if recrystallization fails. |
| Product Fails to Precipitate | - Insufficient neutralization. - Product is too soluble in the work-up mixture. | - Check the pH of the aqueous layer after adding NaHCO₃ to ensure it is basic (pH 8-9). - If the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate, then wash the organic layer, dry, and evaporate. |
| Impure Product After Recrystallization | - Inappropriate recrystallization solvent. - Trapped impurities due to rapid cooling. | - Experiment with different solvent systems (e.g., ethanol, methanol, isopropanol/water). - Ensure the solution cools slowly to room temperature before placing it in an ice bath to allow for proper crystal lattice formation. |
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]
-
OChem Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). ResearchGate. Retrieved from [Link]
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Study of Synthesis and Biological Importance of Thiozole (Hetrocyclic Compound). (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). ResearchGate. Retrieved from [Link]
-
Haroon, M., et al. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PMC. Retrieved from [Link]
-
Putri, C. O., & Cahyana, A. H. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. Retrieved from [Link]
-
Haroon, M., et al. (2019). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. ProQuest. Retrieved from [Link]
-
Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction | Organic Letters. (2022, October 20). ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (2022, September 30). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate. Retrieved from [Link]
-
Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17). ResearchGate. Retrieved from [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents. (n.d.).
-
(PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2026, February 9). ResearchGate. Retrieved from [Link]
-
An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. (2019, June 11). ACG Publications. Retrieved from [Link]
- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents. (n.d.).
-
l-proline-catalyzed synthesis of fused dihydropyridines through hantzsch reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: Protocol for the Hydrolysis of Ethyl 2-cyclohexylthiazole-4-carboxylate
Executive Summary
The hydrolysis of ester building blocks to their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry and drug development. This application note details a highly efficient, self-validating protocol for the saponification of ethyl 2-cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6) [1] to 2-cyclohexylthiazole-4-carboxylic acid .
By utilizing a mild lithium hydroxide (LiOH) catalyzed process in a mixed aqueous-organic solvent system, this protocol ensures complete substrate solvation, prevents side reactions, and incorporates a strategic aqueous pre-wash that eliminates the need for downstream column chromatography [2].
Mechanistic Rationale & Experimental Design
Standard protocols for the hydrolysis of thiazole-4-carboxylate esters utilize LiOH rather than harsher bases (like NaOH or KOH) to maintain mild conditions and prevent potential degradation of the heteroaromatic core [3].
The critical challenge in this specific reaction is the high lipophilicity of the 2-cyclohexylthiazole moiety. To overcome this, a ternary solvent system of THF/MeOH/H₂O is employed:
-
Tetrahydrofuran (THF): Acts as the primary non-polar solvent, ensuring the lipophilic ester remains completely dissolved.
-
Methanol (MeOH): Functions as a miscible phase-transfer bridge, preventing the reaction from stalling at the aqueous-organic boundary.
-
Water (H₂O): Serves as the reaction medium for the LiOH and provides the nucleophilic hydroxide required for the saponification mechanism.
Workflow for the hydrolysis and isolation of 2-cyclohexylthiazole-4-carboxylic acid.
Quantitative Data & Stoichiometry
Table 1: Reagent Quantities and Equivalents (10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
|---|---|---|---|---|
| Ethyl 2-cyclohexylthiazole-4-carboxylate | 239.33 | 1.0 | 2.39 g | Substrate |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 3.0 | 1.26 g | Hydrolyzing Base |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Lipophilic Solvent |
| Methanol (MeOH) | 32.04 | - | 10 mL | Phase-Transfer Cosolvent |
| Deionized Water (H₂O) | 18.02 | - | 10 mL | Aqueous Medium |
| 1M Hydrochloric Acid (HCl) | 36.46 | ~3.5 | ~35 mL | Acidifying Agent |
Step-by-Step Methodology
Stage 1: Reaction Setup & Initiation
-
Solvation: Charge a 100 mL round-bottom flask with ethyl 2-cyclohexylthiazole-4-carboxylate (2.39 g, 10 mmol). Add THF (20 mL) and MeOH (10 mL). Stir until the substrate is completely dissolved.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Base Addition: In a separate vial, dissolve LiOH·H₂O (1.26 g, 30 mmol) in deionized water (10 mL). Add this aqueous base solution dropwise to the reaction mixture.
-
Causality: Dropwise addition at 0 °C mitigates localized thermal spikes, ensuring the integrity of the thiazole ring and preventing any potential side reactions [3].
-
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
Stage 2: Reaction Monitoring & Quality Control
The protocol is designed as a self-validating system. Use the parameters in Table 2 to confirm reaction progress.
Table 2: Reaction Monitoring Parameters
| Phase | Analytical Method | Observation / Metric | Validation Insight |
|---|---|---|---|
| Pre-Reaction | TLC (30% EtOAc/Hexanes) | R_f ~ 0.6 (UV active) | Establishes baseline R_f of the lipophilic ester. |
| Mid-Reaction (2 h) | TLC (30% EtOAc/Hexanes) | Disappearance of R_f 0.6 spot | Validates complete consumption of the ester. |
| Mid-Reaction (2 h) | LC-MS (ESI+) | m/z = 212.0 [M+H]⁺ | Confirms formation of the free carboxylic acid mass. |
Stage 3: Volatile Removal & Pre-Washing
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the bulk of the THF and MeOH.
-
Causality: If organic solvents remain, the subsequent precipitation of the free acid will fail because the newly formed acid will partition into the mixed aqueous-organic phase, causing emulsion issues.
-
-
Dilution & Pre-Wash: Dilute the remaining aqueous residue with 10 mL of deionized water. Wash this basic aqueous phase with EtOAc (1 x 15 mL). Separate and discard the organic layer.
-
Causality: This is a critical self-purifying step. Because the product is currently a highly water-soluble lithium carboxylate salt, it remains in the aqueous layer. The EtOAc wash selectively extracts and removes unreacted ester and non-polar impurities [2].
-
Stage 4: Acidification & Isolation
-
Acidification: Cool the purified aqueous layer to 0 °C. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2–3 (verify with pH paper).
-
Validation: A white to off-white precipitate of 2-cyclohexylthiazole-4-carboxylic acid will form immediately as the carboxylate is protonated and loses its water solubility [2].
-
-
Extraction: Extract the acidified aqueous mixture with EtOAc (3 x 20 mL). The precipitate will readily dissolve into the organic layer.
-
Drying & Yield: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford the pure carboxylic acid. Typical yields using this protocol exceed 90% without the need for further purification.
References
-
Journal of Medicinal Chemistry : Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening: Structure–Activity Relationship and Target Identification Studies. ACS Publications. Available at: [Link]
-
Organic Syntheses : Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Organic Syntheses, Inc. Available at:[Link]
-
Accela ChemBio : Ethyl 2-cyclohexylthiazole-4-carboxylate Product Specifications. Accela ChemBio Inc. Available at:[Link]
Sources
Reagents for synthesizing Ethyl 2-cyclohexylthiazole-4-carboxylate
Executive Summary
This technical guide details the synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate , a critical pharmacophore intermediate used in the development of anti-inflammatory agents and kinase inhibitors. The protocol utilizes the Hantzsch Thiazole Synthesis , a robust condensation reaction between a thioamide and an
Unlike generic textbook descriptions, this note addresses the practical "make-vs-buy" decision regarding the thioamide precursor and provides a self-validating workflow to ensure high purity without chromatographic overload.
Reaction Logic & Mechanism
The synthesis relies on the condensation of Cyclohexanecarbothioamide (Nucleophile) and Ethyl bromopyruvate (Electrophile).
Mechanism of Action:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the bromopyruvate, displacing the bromide ion. -
Cyclization: The nitrogen lone pair attacks the ketone carbonyl, closing the ring.
-
Dehydration: Loss of water aromatizes the system to form the stable thiazole ring.
Figure 1: Mechanistic flow of the Hantzsch synthesis showing the progression from S-alkylation to aromatization.
Reagent Selection & Specifications
Success depends on the purity of the electrophile and the dryness of the thioamide.
| Reagent | CAS No.[1] | Role | Grade/Spec | Safety Note |
| Ethyl Bromopyruvate | 70-23-5 | Electrophile | >90% (GC) | Lachrymator. Handle in hood only. Store at 2-8°C. |
| Cyclohexanecarbothioamide | 24505-66-0 | Nucleophile | >97% | Hygroscopic. Dry under vacuum if caked. |
| Ethanol (Absolute) | 64-17-5 | Solvent | Anhydrous | Water slows dehydration step. |
| Lawesson’s Reagent | 19172-47-5 | Thionation Agent | 97% | Stench. Generates H2S byproduct. |
Experimental Protocols
Protocol A: Synthesis of Precursor (If Thioamide is unavailable)
Rationale: Cyclohexanecarbothioamide is often expensive or backordered. It can be synthesized cheaply from Cyclohexanecarboxamide using Lawesson's Reagent.
Reagents:
-
Cyclohexanecarboxamide (1.0 eq)
-
Lawesson’s Reagent (0.6 eq)
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Dissolve Cyclohexanecarboxamide (10 mmol) in anhydrous THF (30 mL).
-
Addition: Add Lawesson’s Reagent (6 mmol). The mixture will be a suspension.
-
Reaction: Reflux at 66°C for 3-5 hours.
-
Checkpoint: Solution usually turns clear yellow/orange. Monitor TLC (Hexane/EtOAc 7:3) for disappearance of amide.
-
-
Workup: Cool to room temperature. Evaporate solvent.[1][2][3]
-
Purification: Flash chromatography is required to remove phosphorus byproducts. Elute with Hexane/EtOAc.
Protocol B: Hantzsch Coupling (Target Synthesis)
Rationale: This protocol uses ethanol reflux, which is cleaner than DMF methods and allows for easier product isolation.
Reagents:
-
Cyclohexanecarbothioamide (1.0 eq)
-
Ethyl Bromopyruvate (1.05 eq)
-
Ethanol (Absolute)
-
NaHCO3 (saturated aq.)[4]
Step-by-Step:
-
Solvation: In a 100 mL RBF equipped with a stir bar, dissolve Cyclohexanecarbothioamide (1.43 g, 10 mmol) in Ethanol (20 mL).
-
Addition (Exotherm Control): Add Ethyl Bromopyruvate (1.31 mL, 10.5 mmol) dropwise over 5 minutes at room temperature.
-
Observation: The solution may warm slightly and turn yellow.
-
-
Reflux: Attach a condenser and heat to reflux (78°C) for 2–4 hours.
-
Self-Validating Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The starting thioamide (lower Rf) should disappear. The product will be a UV-active spot at higher Rf.
-
-
Precipitation (The HBr Salt): Upon cooling, the product often exists as the hydrobromide salt.
-
Neutralization & Isolation:
-
Evaporate ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in EtOAc (50 mL).
-
Wash carefully with saturated NaHCO3 (2 x 30 mL) to neutralize HBr. Caution: CO2 evolution.
-
Wash with Brine (30 mL).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: The crude oil often solidifies. Recrystallize from cold Ethanol/Water or purify via silica plug if necessary.
Characterization & Data Analysis
Expected NMR Profile (
| Position | Signal Type | Approx. Shift ( | Integration | Assignment |
| Thiazole C5 | Singlet | 8.00 - 8.10 ppm | 1H | Critical diagnostic for ring closure. |
| Ester | Quartet | 4.40 ppm | 2H | Ethyl ester group. |
| Ester | Triplet | 1.40 ppm | 3H | Ethyl ester group. |
| Cyclohexyl C1 | Multiplet | 2.90 - 3.00 ppm | 1H | Methine proton adjacent to thiazole. |
| Cyclohexyl | Multiplets | 1.20 - 2.10 ppm | 10H | Remaining ring protons. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete neutralization of HBr salt. | Ensure the aqueous workup pH is >8. The HBr salt is water-soluble and may be lost in the aqueous layer if not basified. |
| Starting Material Persists | Old Ethyl Bromopyruvate. | This reagent degrades to generate HBr and polymers. Distill or buy fresh reagent if the liquid is dark brown. |
| Strong Sulfur Smell in Product | Trapped Thioamide or Mercaptans. | Wash organic layer with 1M NaOH (rapid wash) or recrystallize from ethanol. |
References
-
Hantzsch Thiazole Synthesis Protocol
-
Source: BenchChem Technical Support.[4] "Protocol for Hantzsch Thiazole Synthesis."
-
-
Lawesson's Reagent Applications
- Ethyl Bromopyruvate Properties: Source: Sigma-Aldrich Product Specification (Ethyl bromopyruv
- Thiazole NMR Characterization: Source: ChemicalBook Spectral Data (Ethyl 2-aminothiazole-4-carboxyl
Sources
- 1. guidechem.com [guidechem.com]
- 2. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 7. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 9. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Ethyl 2-cyclohexylthiazole-4-carboxylate as a Strategic Pharmaceutical Intermediate
Executive Summary
Ethyl 2-cyclohexylthiazole-4-carboxylate (CAS 100489-72-9) represents a privileged scaffold in medicinal chemistry, combining the aromatic thiazole core with a lipophilic cyclohexyl anchor. This specific substitution pattern is critical for modulating LogP and metabolic stability in drug candidates targeting metabolic enzymes (e.g., 11
This guide details the technical handling, synthesis, and downstream derivatization of this intermediate. It is designed to assist researchers in transitioning from gram-scale synthesis to library generation for Structure-Activity Relationship (SAR) studies.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | Ethyl 2-cyclohexylthiazole-4-carboxylate |
| CAS Number | 100489-72-9 |
| Molecular Formula | C |
| Molecular Weight | 239.33 g/mol |
| Structural Features | 1,3-Thiazole core; C2-Cyclohexyl (lipophilic); C4-Ethyl ester (reactive handle) |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Storage | 2–8°C, inert atmosphere (Ar/N |
Strategic Utility: The "Lipophilic Thiazole Anchor"
In drug design, the 2-cyclohexylthiazole moiety serves two distinct functions:
-
Bioisosterism: The thiazole ring acts as a bioisostere for pyridine or benzene, offering unique hydrogen-bonding capabilities (via N3) and
-stacking interactions. -
Hydrophobic Filling: The cyclohexyl group provides a bulky, aliphatic hydrophobic element that often fills "deep pockets" in enzyme active sites (e.g., the substrate channel of 11
-HSD1), improving potency compared to planar phenyl analogs.
Key Therapeutic Areas[8]
-
Metabolic Disease: Inhibition of 11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) .[1] Derivatives of 2-cyclohexylthiazole have shown nanomolar potency in reducing cortisol production, a key target for type 2 diabetes and obesity [1, 2]. -
Oncology: 2-Aryl/Alkylthiazolidine-4-carboxylic acid amides (ATCAAs) . The scaffold targets the AMPK/mTOR and PI3K/Akt pathways, inducing apoptosis in melanoma and prostate cancer lines [3, 4].
-
Infectious Disease: Broad-spectrum antibacterial activity, particularly against Mycobacterium tuberculosis, where the thiazole-4-carboxylate core mimics the mode of action of thiolactomycin [5].
Synthetic Workflow & Logic
The generation of this intermediate and its subsequent derivatives follows a divergent pathway. The core is constructed via the Hantzsch Thiazole Synthesis , a robust cyclocondensation that avoids transition metal catalysts.
Visualizing the Pathway
Figure 1: Synthetic workflow starting from raw materials to the core intermediate and divergent bioactive libraries.[2][3][4][5]
Detailed Experimental Protocols
Protocol A: Synthesis of the Core (Hantzsch Condensation)
Rationale: This reaction exploits the nucleophilicity of the thioamide sulfur and the electrophilicity of the
Reagents:
-
Cyclohexanecarbothioamide (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv) [Caution: Lachrymator]
-
Ethanol (anhydrous, 10 vol)
Step-by-Step:
-
Setup: Charge a round-bottom flask with Cyclohexanecarbothioamide (e.g., 10 mmol) and Ethanol (20 mL). Stir to suspend.
-
Addition: Add Ethyl bromopyruvate (10.5 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The starting thioamide should be fully consumed.
-
Workup: Cool the reaction mixture to room temperature.
-
Option 1 (Precipitation): If solids form, filter and wash with cold ethanol.
-
Option 2 (Aqueous): Concentrate ethanol to 20% volume, pour into ice-water (50 mL), and neutralize with sat. NaHCO
to pH 7–8. Extract with EtOAc (3 x 20 mL).
-
-
Purification: Dry organic layers over Na
SO , filter, and concentrate. Purify via silica gel flash chromatography (0–20% EtOAc in Hexanes) if necessary, though the Hantzsch product is often clean enough for the next step.
Protocol B: Hydrolysis to 2-Cyclohexylthiazole-4-carboxylic Acid
Rationale: The ethyl ester protects the carboxylic acid. Hydrolysis is required to expose the acid for amide coupling (the most common SAR derivation). LiOH is preferred over NaOH for milder chemoselectivity.
Reagents:
-
Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 equiv)
-
LiOH
H O (2.0 equiv) -
THF/Water (3:1 ratio)
Step-by-Step:
-
Dissolve the ester in THF. Add the LiOH solution (in water) dropwise.
-
Stir at room temperature for 3–6 hours.
-
Acidification (Critical): Concentrate THF under vacuum. Acidify the remaining aqueous phase to pH 2–3 using 1M HCl. The free acid will precipitate.
-
Isolation: Filter the white solid, wash with water, and dry under vacuum. This acid is the "master key" for library generation.
Protocol C: Amide Library Generation (General Procedure)
Rationale: Amides are the primary target for kinase and metabolic inhibitors. HATU is recommended for high yields and minimal racemization (though not a concern here, it ensures efficient coupling).
Reagents:
-
2-Cyclohexylthiazole-4-carboxylic acid (1.0 equiv)
-
Amine (R-NH
) (1.1 equiv) -
DIPEA (3.0 equiv)
-
DMF (dry)
Step-by-Step:
-
Dissolve the acid and DIPEA in DMF. Stir for 5 mins.
-
Add HATU. Stir for 10 mins to activate the acid (formation of the active ester).
-
Add the amine.[4] Stir at RT for 12–16 hours.
-
Quench: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO
, and brine. -
Result: This yields the 2-cyclohexylthiazole-4-carboxamide derivative, ready for biological assay.
Quality Control & Troubleshooting
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Identity | Diagnostic peaks: Thiazole C5-H singlet (~8.0 ppm); Cyclohexyl multiplet (1.2–2.0 ppm); Ethyl quartet/triplet. | If Thiazole-H is missing, cyclization failed. Check reagents. | |
| Purity | HPLC (C18, ACN/H | >95% Area | Impurity at RT ~0.5 relative to peak is often unreacted thioamide. |
| Water Content | Karl Fischer | <0.5% | High water content interferes with HATU coupling. Dry acid thoroughly. |
Safety & Handling
-
Ethyl Bromopyruvate: A potent lachrymator and skin irritant. Always handle in a functioning fume hood. Wear double nitrile gloves.
-
Thioamides: Can release H
S (toxic gas) under strongly acidic conditions. Ensure basic or neutral workups where possible. -
Waste Disposal: All aqueous waste from the Hantzsch reaction contains bromides and sulfur residues; dispose of as halogenated/sulfur-containing hazardous waste.
References
-
Metabolic Inhibitors:New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11
-Hydroxysteroid Dehydrogenase Type 1.[1] (2025).[6][2][1] PubMed Central. Link(Note: Cited as mechanistic basis for cyclohexyl-thiazole utility). -
Thiazole Scaffolds in Drug Discovery: Thiazole, a privileged scaffold in drug discovery. Scilit.[4][8] Link
-
Anticancer Activity: Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.[9][10] (2010).[9] Bioorganic & Medicinal Chemistry. Link
-
Kinase Inhibition: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. (2023). Taylor & Francis. Link
-
Antitubercular Agents: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. (2009).[9] PLOS ONE. Link
Sources
- 1. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 8. Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) target dual pathways in cancer cells: 5'-AMP-activated protein kinase (AMPK)/mTOR and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Amidation reaction procedures using Ethyl 2-cyclohexylthiazole-4-carboxylate
Executive Summary
Ethyl 2-cyclohexylthiazole-4-carboxylate presents a specific set of challenges and opportunities in amidation reactions. Unlike simple aliphatic esters, the thiazole core is electron-deficient, yet the 2-cyclohexyl substituent adds significant lipophilicity and steric bulk remote from the reaction center.
This guide outlines two distinct, high-fidelity pathways for converting this ester to its corresponding amide:
-
Pathway A (Two-Step): Hydrolysis followed by peptide coupling. This is the high-reliability route, ideal for complex amines, anilines, or when purification must be simplified.
-
Pathway B (One-Step): Direct aminolysis mediated by Trimethylaluminum (AlMe
). This is the high-efficiency route, ideal for primary aliphatic amines and rapid library synthesis.
Chemical Context & Strategic Analysis
The substrate, Ethyl 2-cyclohexylthiazole-4-carboxylate , contains a moderately reactive ethyl ester at the C4 position. The C2-cyclohexyl group significantly lowers water solubility compared to 2-aminothiazole analogs, necessitating careful solvent selection during hydrolysis.
Decision Matrix: Which Route to Choose?
| Feature | Pathway A: Hydrolysis + Coupling | Pathway B: Direct Aminolysis (AlMe |
| Scope | Universal (Aliphatic amines, Anilines, weak nucleophiles) | Best for Primary/Secondary Aliphatic Amines |
| Reliability | Very High (>95% success rate) | High (but sensitive to moisture/sterics) |
| Reagents | LiOH, HATU/T3P, DIPEA | AlMe |
| Purification | Acid-Base extraction often sufficient | Silica Chromatography usually required |
| Scale | Milligram to Kilogram | Milligram to Gram (Safety limits AlMe |
Pathway A: The Two-Step Protocol (Hydrolysis + Coupling)
This route is recommended for valuable amine partners or when the amine is an aniline (aromatic amine), which typically fails in direct aminolysis.
Phase 1: Saponification (Ester Hydrolysis)
Objective: Convert the ethyl ester to 2-cyclohexylthiazole-4-carboxylic acid.
Reagents:
-
Starting Material: Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H
O) (2.0 – 3.0 equiv) -
Solvent: THF : Water (3:1 ratio) — Crucial for solubility
Protocol:
-
Dissolution: Dissolve the ester in THF (approx. 5-10 mL per mmol). The solution should be clear.
-
Addition: Dissolve LiOH·H
O in the calculated volume of water and add this solution to the THF mixture. -
Reaction: Stir vigorously at Room Temperature for 4–16 hours.
-
Note: If LCMS shows incomplete conversion after 6 hours, warm to 50°C. Avoid boiling to prevent decarboxylation, though 4-carboxylates are generally stable.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water.
-
Acidification: Carefully acidify to pH ~2–3 using 1M HCl. The carboxylic acid should precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms (due to oiling out), extract with Ethyl Acetate (3x), dry over Na
SO , and concentrate.
-
Phase 2: Amide Coupling
Objective: React the free acid with the target amine.
Reagents:
-
Acid: 2-cyclohexylthiazole-4-carboxylic acid (1.0 equiv)
-
Amine: Target amine (1.1 – 1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (for HATU) or EtOAc/DCM (for T3P)
Protocol (HATU Method - Standard):
-
Activation: Dissolve the carboxylic acid in dry DMF (5 mL/mmol). Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 equiv). Stir for 5–10 minutes to form the activated ester.
-
Amine Addition: Add the target amine (1.1 equiv).
-
Reaction: Stir at Room Temperature for 2–12 hours. Monitor by LCMS.[1]
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with: 10% Citric Acid (removes unreacted amine/DIPEA), Sat. NaHCO
(removes unreacted acid), and Brine. -
Dry organic layer (Na
SO ) and concentrate.
-
Pathway B: Direct Aminolysis (AlMe Mediated)
This method utilizes Trimethylaluminum to form a highly reactive aluminum-amide species that attacks the ester directly. It bypasses the carboxylic acid intermediate.
Warning: Trimethylaluminum is pyrophoric . It ignites spontaneously in air. This protocol requires strict inert atmosphere (Nitrogen/Argon) techniques.
Reagents:
-
Starting Material: Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 equiv)
-
Amine: Target amine (1.2 – 1.5 equiv)
-
Reagent: Trimethylaluminum (2.0M in Toluene/Hexanes) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Toluene or DCM (Dichloromethane)
Protocol:
-
Preparation (Amine-Al Complex):
-
Flame-dry a reaction vial/flask and purge with Argon/Nitrogen.
-
Add the Amine and anhydrous Toluene (or DCM).
-
Cool to 0°C (Ice bath).
-
Slowly add the AlMe
solution dropwise. Methane gas evolution will occur. -
Allow the mixture to warm to Room Temperature and stir for 15–30 minutes. This forms the reactive dimethylaluminum amide species.
-
-
Addition of Ester:
-
Add the Ethyl 2-cyclohexylthiazole-4-carboxylate (dissolved in a minimum amount of dry solvent) to the aluminum-amine mixture.
-
-
Reaction:
-
Heat the mixture to 50°C – 80°C (if using Toluene) or Reflux (if using DCM).
-
Monitor by LCMS.[1] Reaction is typically fast (1–4 hours).
-
-
Quenching (Critical Step):
-
Cool to 0°C.
-
Very carefully quench by dropwise addition of dilute HCl (1M) or Rochelle’s Salt (Potassium Sodium Tartrate) solution.
-
Tip: Rochelle’s Salt is preferred as it breaks down aluminum emulsions effectively. Stir vigorously for 1 hour until two clear layers form.
-
-
Workup:
-
Extract with Ethyl Acetate or DCM.
-
Wash with Brine, dry over Na
SO , and concentrate. -
Purify via silica gel chromatography.
-
[2][3]
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| Incomplete Hydrolysis (Route A) | Poor solubility of cyclohexyl-thiazole | Increase THF ratio or switch to Dioxane/Water. Heat to 60°C. |
| Low Yield in Coupling (Route A) | Steric hindrance of amine | Switch coupling reagent to T3P (Propylphosphonic anhydride) and use Pyridine as solvent/base. |
| No Reaction (Route B) | Old AlMe | AlMe |
| Emulsion during Workup (Route B) | Aluminum salts | Use saturated Rochelle's Salt solution and stir for >1 hour. Do not rush this step. |
| Ester Hydrolysis during Workup | pH too high/low | Keep workup neutral. Thiazole esters can be sensitive.[2] |
Safety & References
Safety Data
-
Trimethylaluminum (AlMe
): Pyrophoric. Reacts violently with water. Must be handled under inert atmosphere.[3] Keep a bucket of sand nearby in case of fire (Class D extinguisher). Do not use water. -
Thiazoles: Many thiazoles are skin and eye irritants.[4] Wear standard PPE.
References
-
Direct Amid
: Chung, S. W., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[1][5] Synlett, 2011(14), 2072–2074.[5] Link -
Thiazole Chemistry Overview: Metwally, K. A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Molecules, 2022, 27(13), 4142. Link
-
T3P Coupling Reagent: Dunetz, J. R., et al. "T3P: An Efficient and Low-Cost Peptide Coupling Agent." Organic Process Research & Development, 2016, 20(2), 140–177. Link
Sources
- 1. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Reduction of Ethyl 2-cyclohexylthiazole-4-carboxylate to (2-Cyclohexylthiazol-4-yl)methanol
Introduction & Mechanistic Rationale
The reduction of thiazole-4-carboxylate esters to their corresponding primary alcohols is a critical functional group transformation in the development of heterocyclic active pharmaceutical ingredients (APIs). Specifically, the conversion of ethyl 2-cyclohexylthiazole-4-carboxylate to (2-cyclohexylthiazol-4-yl)methanol requires careful selection of hydride donors.
Unlike aldehydes or ketones, esters are inherently less electrophilic. This is due to the resonance stabilization provided by the alkoxy oxygen, which donates electron density into the carbonyl carbon, reducing its susceptibility to nucleophilic attack[1]. Consequently, standard mild reducing agents like sodium borohydride (NaBH₄) alone are kinetically insufficient for this transformation[2]. To drive the reaction to completion, one must employ strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄)[2] or activate the carbonyl group using Lewis acid additives (e.g., in situ generated Ca(BH₄)₂)[3].
The reduction proceeds via a two-stage hydride addition. The initial hydride attack forms a tetrahedral alkoxide intermediate, which rapidly collapses to expel the ethoxide leaving group, generating an aldehyde[1]. Because the transient aldehyde is significantly more electrophilic than the starting ester, it is immediately consumed by a second hydride addition to form the final alkoxide, which is subsequently protonated during aqueous workup[1].
Hydride reduction pathway of thiazole-4-carboxylate to its primary alcohol.
Comparative Analysis of Reduction Strategies
Selecting the appropriate reduction protocol depends on the scale, safety constraints, and presence of other sensitive functional groups. Below is a quantitative and qualitative comparison of the three primary methodologies for this specific transformation.
| Parameter | Protocol A: LiAlH₄ | Protocol B: NaBH₄ / CaCl₂ | Protocol C: DIBAL-H |
| Reagent Equivalents | 1.0 - 1.5 eq | 3.0 eq NaBH₄ / 1.5 eq CaCl₂ | 2.5 - 3.0 eq |
| Solvent System | Anhydrous THF or Et₂O | THF / EtOH (1:2) | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | -78 °C to Room Temp |
| Reaction Time | 1 - 2 hours | 4 - 12 hours | 2 - 4 hours |
| Chemoselectivity | Low (Reduces most carbonyls) | High (Tolerates many reducible groups) | Moderate |
| Safety / Scalability | Highly exothermic, water-reactive | Milder, highly scalable | Pyrophoric in pure form |
| Workup Complexity | High (Requires Fieser method) | Low (Acetone/Water quench) | High (Rochelle's salt quench) |
Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is the gold standard for thiazole ester reduction due to its high reactivity and reliable quantitative yields[4]. However, the post-reaction mixture contains intractable aluminum salts that form severe, unfilterable emulsions if quenched with simple aqueous acids[5]. To circumvent this, we employ the Fieser-Fieser workup , a highly specific stoichiometric quenching sequence that forces the aluminum byproducts to precipitate as a granular, easily filterable white solid (sodium aluminate)[5][6].
Materials:
-
Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 eq, e.g., 10 mmol, 2.39 g)
-
LiAlH₄ (1.5 eq, 15 mmol, 0.57 g)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (30 mL) and LiAlH₄ (0.57 g). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve the ester (2.39 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the starting material spot (higher R_f) should completely disappear.
-
Fieser-Fieser Quench: Cool the reaction back to 0 °C. Dilute with 20 mL of diethyl ether to reduce the viscosity of the impending precipitate.
-
Isolation: Remove the ice bath and stir vigorously for 15-30 minutes until the aluminum salts coagulate into a crisp, white, granular powder. Add anhydrous MgSO₄, stir for 5 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to yield (2-cyclohexylthiazol-4-yl)methanol.
The Fieser-Fieser workup sequence for eliminating aluminum emulsions.
Protocol B: Calcium Borohydride (NaBH₄ / CaCl₂) System
For researchers requiring a milder, safer alternative to LiAlH₄, the combination of NaBH₄ and CaCl₂ is highly effective. This mixture undergoes a metathesis reaction to generate calcium borohydride (Ca(BH₄)₂) in situ[3]. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This coordination withdraws electron density, increasing the electrophilicity of the carbon center and facilitating hydride transfer from the borohydride anion[7].
Materials:
-
Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 eq, 10 mmol, 2.39 g)
-
Anhydrous CaCl₂ (1.5 eq, 15 mmol, 1.66 g)
-
NaBH₄ (3.0 eq, 30 mmol, 1.13 g)
-
THF / Absolute Ethanol (1:2 ratio, 50 mL total)
Step-by-Step Procedure:
-
Activation: In a 100 mL round-bottom flask, dissolve the ester (2.39 g) in the THF/EtOH mixture. Add anhydrous CaCl₂ (1.66 g) and stir for 15 minutes at room temperature to allow Lewis acid coordination[7].
-
Reduction: Portion-wise, add NaBH₄ (1.13 g) over 10 minutes. The reaction will mildly effervesce.
-
Propagation: Stir the mixture at room temperature for 4-6 hours. If TLC indicates incomplete conversion, the reaction can be safely heated to 50 °C.
-
Quench: Once complete, cool to 0 °C and carefully quench the excess borohydride by adding 5 mL of acetone, followed by 10 mL of saturated aqueous NH₄Cl.
-
Extraction: Evaporate the organic solvents under reduced pressure. Extract the remaining aqueous phase with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the target alcohol.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the product must be validated using ¹H NMR spectroscopy. The transformation from ester to alcohol presents clear, undeniable spectroscopic markers:
-
Disappearance of the Ester: The characteristic ethyl quartet (-OCH₂ CH₃) at ~4.3 ppm and the triplet (-OCH₂CH₃ ) at ~1.3 ppm will completely vanish.
-
Appearance of the Alcohol: A new singlet integrating to 2 protons will appear at ~4.6 - 4.7 ppm, corresponding to the newly formed -CH₂ OH group. A broad, exchangeable singlet for the hydroxyl proton (-OH ) will appear between 2.5 - 3.5 ppm (highly dependent on concentration and solvent).
-
Thiazole Integrity: The isolated aromatic proton on the thiazole ring (C5-H) should remain intact, appearing as a sharp singlet around ~7.1 ppm.
References
-
Chemistry Steps. Carboxylic Acids to Alcohols.[1] Available at:[Link]
-
Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction.[2] Available at: [Link]
-
The Journal of Organic Chemistry (ACS Publications). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles.[4] Available at:[Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[5] Available at: [Link]
-
ResearchGate. Why some esters can be reduced by sodium borohydride?[7] Available at:[Link]
-
University of Rochester (Department of Chemistry). Magic Formulas: Fieser Workup (LAH and DiBAL).[6] Available at:[Link]
-
Semantic Scholar. Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis.[3] Available at: [Link]
Sources
- 1. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Scalable Continuous Flow Manufacturing of Ethyl 2-cyclohexylthiazole-4-carboxylate
Executive Summary & Scope
Ethyl 2-cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6) is a highly valued heterocyclic building block in drug discovery, featuring a lipophilic cyclohexyl group and a versatile ethyl ester moiety. Traditional batch synthesis of this compound via the Hantzsch thiazole condensation faces significant scalability bottlenecks, including poor heat dissipation, intermediate degradation, and inconsistent impurity profiles. This Application Note details a robust, self-validating continuous flow protocol that addresses these challenges, offering researchers and process chemists a scalable pathway with superior space-time yields.
Mechanistic Grounding & Process Causality
The synthesis relies on the classical Hantzsch thiazole formation, reacting cyclohexanecarbothioamide with.
Mechanistic Pathway: The reaction initiates with the nucleophilic attack of the thioamide sulfur onto the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms a transient hydroxythiazoline intermediate. Subsequent acid-catalyzed dehydration (driven by the in situ generated HBr) yields the stable, aromatic thiazole ring.
The Causality of Flow Chemistry: In batch reactors, the exothermic nature of the initial alkylation causes localized hot spots. This thermal stress, combined with the accumulation of HBr and water, often leads to the hydrolysis of the thioamide or the decomposition of the hydroxythiazoline intermediate into dark, tarry byproducts[1]. By shifting to a2[2], we leverage a high surface-area-to-volume ratio for instantaneous heat dissipation. Furthermore, operating under pressurized flow allows the solvent (Ethanol) to be heated well above its boiling point (120 °C), accelerating the dehydration step and pushing the intermediate to the final aromatic product in under 15 minutes[3].
Quantitative Data: Batch vs. Continuous Flow
The transition from batch to flow significantly enhances both yield and throughput. The following table summarizes the optimized process analytics:
| Process Parameter | Traditional Batch | Continuous Flow (Optimized) |
| Reaction Time | 4.0 – 6.0 hours | 15 minutes |
| Operating Temperature | 78 °C (Reflux) | 120 °C (100 psi Back Pressure) |
| Solvent System | Ethanol | Ethanol |
| Isolated Yield | 55% – 62% | 88% – 92% |
| Purity (HPLC-UV) | ~85% (Requires chromatography) | >98% (Direct crystallization) |
| Space-Time Yield | ~15 g/L/h | >320 g/L/h |
Experimental Protocol: Self-Validating Flow Synthesis
Equipment Setup: Dual-syringe or HPLC pump system, T-mixer (high-shear), PTFE or Hastelloy residence time coil (10 mL internal volume), 100 psi Back Pressure Regulator (BPR), in-line FlowIR spectrometer.
Reagent Preparation:
-
Solution A: Dissolve cyclohexanecarbothioamide (0.5 M) in anhydrous ethanol.
-
Solution B: Dissolve (0.5 M) in anhydrous ethanol. (Note: Ethyl bromopyruvate is a potent lachrymator; prepare exclusively in a fume hood).
Step-by-Step Methodology:
-
System Priming: Flush the continuous flow system with anhydrous ethanol at 1.0 mL/min for 10 minutes. Set the reactor coil temperature to 120 °C and ensure the BPR is maintaining 100 psi to prevent solvent boiling.
-
Reaction Initiation: Pump Solution A and Solution B simultaneously at 0.33 mL/min each. The streams converge at the T-mixer, initiating the exothermic alkylation.
-
Residence and Dehydration: The mixed stream enters the 10 mL heated coil. The combined flow rate of 0.66 mL/min dictates a precise residence time of ~15 minutes, which is optimal for the complete dehydration of the hydroxythiazoline intermediate[3].
-
Self-Validating Quality Control (In-line PAT): Route the reactor effluent through an in-line FlowIR cell. Validation metric: Monitor the disappearance of the thioamide C=S stretch (~1530 cm⁻¹) and the emergence of the ester C=O stretch (~1720 cm⁻¹) alongside thiazole ring vibrations (~1490 cm⁻¹). If the C=S stretch exceeds 2% relative intensity, the system autonomously triggers the pumps to decrease the flow rate by 10%, increasing residence time until completion is validated.
-
In-line Quenching & Workup: Direct the effluent into a stirred vessel containing a biphasic mixture of saturated aqueous NaHCO₃ and ethyl acetate (1:1 v/v) to neutralize the HBr byproduct immediately.
-
Isolation: Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from heptane/ethyl acetate to yield pure Ethyl 2-cyclohexylthiazole-4-carboxylate.
Process Visualization
The following diagram illustrates the continuous flow architecture and logical relationships of the manufacturing process.
Continuous flow and PAT feedback loop for Ethyl 2-cyclohexylthiazole-4-carboxylate synthesis.
References
- Pagano N., Herath A., Cosford N.D.P. "An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones." NIH / Journal of Flow Chemistry.
- "Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives." NIH.
- "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach." ChemRxiv.
- "Ethyl bromopyruvate technical grade, 90 70-23-5." Sigma-Aldrich.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Ethyl 2-cyclohexylthiazole-4-carboxylate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate .
The classical Hantzsch thiazole synthesis—condensing cyclohexanecarbothioamide with ethyl bromopyruvate—often suffers from depressed yields due to stalled intermediates, reactant degradation, and side reactions. This guide moves beyond basic troubleshooting to provide a self-validating, causality-driven framework for optimizing your synthetic yield.
Part 1: Diagnostic Workflow
Before adjusting your protocol, it is critical to identify the exact mechanistic failure point in your current synthetic route. Use the diagnostic flowchart below to isolate the root cause of your yield loss.
Figure 1: Diagnostic workflow for troubleshooting thiazole synthesis yield failures.
Part 2: Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major peak at m/z 258 [M+H]+ instead of the expected product mass of m/z 240 [M+H]+. Why is the reaction stalling? A1: The mass difference of +18 Da indicates the accumulation of the hydroxythiazoline intermediate . In the classical Hantzsch reaction, the final dehydration step relies on spontaneous elimination driven by heat. However, with bulky aliphatic substituents like a cyclohexyl group, steric hindrance can trap the molecule in the hydroxythiazoline state. Causality & Solution: To force aromatization, you must chemically activate the hydroxyl group. We strongly recommend implementing the Holzapfel-Meyers-Nicolaou modification [1]. By treating the stalled intermediate with trifluoroacetic anhydride (TFAA) and pyridine, the hydroxyl is converted into a superior leaving group (trifluoroacetate), which is subsequently eliminated by triethylamine (Et₃N) to yield the thiazole.
Q2: I am observing complex mixtures and black tar in my reaction flask when refluxing in ethanol. How do I prevent this? A2: Ethyl bromopyruvate is highly reactive and prone to rapid dehalogenation, self-condensation, and degradation at elevated temperatures (refluxing ethanol is ~78 °C). Furthermore, primary thioamides can undergo oxidative degradation under these harsh conditions. Causality & Solution: The initial S-alkylation is kinetically fast and does not require heat. Drop the reaction temperature to between -20 °C and 0 °C, and switch the solvent from ethanol to 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF). Use a mild, heterogeneous base like KHCO₃ to scavenge the generated HBr without triggering side reactions [1].
Q3: I am losing product to a highly polar baseline spot on my TLC, which NMR confirms is the carboxylic acid derivative. How do I stop ester hydrolysis? A3: The ethyl ester moiety at the 4-position of the thiazole ring is highly electrophilic and susceptible to hydrolysis if water and strong bases are present. Causality & Solution: Ensure strictly anhydrous conditions. Avoid using aqueous NaOH or KOH during the neutralization of the HBr byproduct. Rely exclusively on anhydrous amine bases (like Et₃N or pyridine) or insoluble inorganic carbonates (KHCO₃) in dry organic solvents.
Part 3: Quantitative Data & Method Comparison
The table below summarizes the expected outcomes when transitioning from a classical Hantzsch approach to the optimized Nicolaou-modified protocol for Ethyl 2-cyclohexylthiazole-4-carboxylate.
| Parameter | Classical Hantzsch Synthesis | Holzapfel-Meyers-Nicolaou Modification |
| Reagents | EtOH, Reflux | 1. KHCO₃, DME (-20 °C)2. TFAA, Pyridine, Et₃N (0 °C) |
| Reaction Time | 12 - 24 hours | 4 hours (Total for both steps) |
| Intermediate Buildup | High (>40% Hydroxythiazoline) | Non-existent (Forced dehydration) |
| Ester Hydrolysis | Moderate (5-15%) | Minimal (<2%) |
| Overall Yield | 35 - 45% | 85 - 95% |
Part 4: Mechanistic Pathway
Understanding the exact sequence of bond formations allows you to track the reaction in real-time. The diagram below illustrates the optimized pathway.
Figure 2: Mechanistic pathway of the Nicolaou-modified Hantzsch thiazole synthesis.
Part 5: Optimized Experimental Protocol
This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step until the in-process analytical check is confirmed.
Step 1: Low-Temperature S-Alkylation and Cyclization
-
Flame-dry a round-bottom flask under an argon atmosphere.
-
Dissolve cyclohexanecarbothioamide (1.0 equiv, 10 mmol) in anhydrous 1,2-dimethoxyethane (DME, 0.2 M).
-
Add solid, oven-dried KHCO₃ (3.0 equiv, 30 mmol) to the stirring solution and cool the suspension to -20 °C using a dry ice/ethylene glycol bath.
-
Add ethyl bromopyruvate (1.1 equiv, 11 mmol) dropwise over 15 minutes to prevent localized heating.
-
Stir the reaction at -20 °C for 2 hours, then allow it to slowly warm to 0 °C.
-
Self-Validation Check: Pull a 10 µL aliquot, quench in MeCN, and run LC-MS. You must observe the disappearance of the thioamide and the appearance of the hydroxythiazoline intermediate (m/z ~258 [M+H]+). Do not proceed if starting material remains.
Step 2: Forced Dehydration (Nicolaou Modification)
-
Re-cool the reaction mixture to -20 °C.
-
Add anhydrous pyridine (2.5 equiv, 25 mmol) followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 equiv, 15 mmol). Stir for 30 minutes.
-
Add anhydrous triethylamine (Et₃N) (3.0 equiv, 30 mmol) dropwise. The solution may darken.
-
Remove the cooling bath and allow the reaction to stir at room temperature for 1 hour.
-
Self-Validation Check: Run LC-MS. The intermediate peak (m/z 258) must be completely consumed, replaced by a single sharp peak for Ethyl 2-cyclohexylthiazole-4-carboxylate (m/z ~240 [M+H]+).
Step 3: Workup and Purification
-
Quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃ and ethyl acetate (EtOAc).
-
Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure Ethyl 2-cyclohexylthiazole-4-carboxylate as a pale yellow oil or solid.
References
Technical Support Center: Purification of Ethyl 2-cyclohexylthiazole-4-carboxylate
Executive Summary & Chemical Context
This guide addresses the purification of Ethyl 2-cyclohexylthiazole-4-carboxylate , typically synthesized via the Hantzsch Thiazole Synthesis (condensation of cyclohexanecarbothioamide and ethyl bromopyruvate).
The crude reaction mixture often contains specific, problematic impurities that standard flash chromatography may fail to resolve efficiently. This guide prioritizes crystallization-driven purification to ensure scalability and purity, reserving chromatography for difficult isolation cases.
Target Molecule Profile
| Property | Description |
| Structure | Thiazole core with a C2-cyclohexyl lipophilic tail and C4-ethyl ester.[1][2] |
| Typical State | White to off-white crystalline solid (High purity); Yellow viscous oil (Crude).[1] |
| pKa | Weakly basic (Thiazole nitrogen).[1] |
| Solubility | High: DCM, EtOAc, Ethanol (hot).[1] Low: Water, Hexanes (cold).[1] |
| Key Impurities | Unreacted Thioamide (polar/streaking), Ethyl bromopyruvate (lacrymator), HBr salts, Hydrolysis product (Carboxylic acid).[1] |
Purification Strategy: Decision Logic
Before selecting a method, assess the physical state of your crude material.[1] Use the decision tree below to select the optimal workflow.
Figure 1: Strategic decision tree for selecting the purification method based on the crude material's physical state.
Method A: Recrystallization (The "Gold Standard")
For Hantzsch thiazoles, recrystallization is superior to chromatography for removing the unreacted thioamide starting material, which often co-elutes on silica.[1]
Solvent System: Ethanol (solvent) / Water (anti-solvent).[1][3]
Protocol:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (absolute) required to fully dissolve the solid.[1]
-
Note: If the solution is dark orange/brown, add activated charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.
-
-
The Cloud Point: Remove from heat. While still hot, add warm water dropwise with swirling until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.[1]
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once ambient, place in an ice bath (0–4 °C) for 2 hours.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 20% Ethanol/Water mixture.[1]
Why this works: The lipophilic cyclohexyl group drastically reduces water solubility, forcing the product out of solution upon cooling/water addition, while polar impurities (salts, unreacted reagents) remain in the mother liquor.
Method B: Flash Chromatography (The "Cleanup")
Use this method if the crude is a persistent oil or if Method A fails to reach >95% purity.[1]
Stationary Phase: Silica Gel (40–63 µm).[1] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][4]
Gradient Table
| Column Volume (CV) | % Ethyl Acetate | Objective |
| 0 – 3 | 0% | Elute non-polar alkanes/grease.[1] |
| 3 – 10 | 0% → 10% | Elute unreacted alpha-halo ketone (often lacrymatory).[1] |
| 10 – 20 | 10% → 20% | Elution of Target Ester. |
| 20+ | 50% → 100% | Flush polar thioamides and hydrolysis byproducts. |
Technical Insight: Thiazoles are weakly basic and can "streak" on acidic silica.[1] If peak tailing is observed, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.[1]
Method C: Chemical Scavenging (Specific Impurities)
If specific impurities persist, use these targeted chemical washes before attempting Method A or B again.
Scenario 1: Unreacted Thioamide (Streaking on TLC)
Thioamides are difficult to remove.[1]
-
Protocol: Dissolve crude in DCM. Wash with 10% aqueous Copper(II) Sulfate (CuSO₄) .[1]
-
Mechanism: Copper coordinates with the sulfur in the thioamide, making it water-soluble or precipitating it as a complex, while the thiazole remains in the organic layer.
Scenario 2: Unreacted Ethyl Bromopyruvate (Lacrymator)
-
Protocol: Wash the organic layer with 10% aqueous Sodium Thiosulfate .[1]
-
Mechanism: Thiosulfate nucleophilically attacks the alkyl halide, rendering it water-soluble and neutralizing its lachrymatory properties.[1]
Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization instead of forming crystals. Why?
-
Cause: The "Oiling Out" phenomenon occurs when the product separates as a liquid phase before it crystallizes, usually because the temperature is above the product's melting point when saturation is reached, or impurities are depressing the melting point.[1]
-
Fix: Re-heat to dissolve the oil. Add slightly more ethanol (solvent).[1] Cool much more slowly. Seed the solution with a tiny crystal of pure product if available.[1]
Q2: The product has a persistent yellow/orange color.
-
Cause: Trace sulfur-containing oligomers or oxidation byproducts.[1]
-
Fix: This is common in Hantzsch syntheses.[1] Perform a charcoal filtration (see Method A, Step 1).[1] If that fails, pass the solution through a small pad of neutral alumina, which binds colored polar impurities better than silica.[1]
Q3: Can I use acid-base extraction to purify this?
-
Warning: While the thiazole nitrogen is basic, the ethyl ester at C4 is susceptible to hydrolysis.[1]
-
Guidance: You can extract into dilute HCl (1M), wash with DCM, and then neutralize with NaHCO₃.[1] However, keep the acid contact time under 10 minutes and perform at 0°C to prevent hydrolyzing the ester to the carboxylic acid (which is water-soluble at pH 7 and will be lost).
Q4: NMR shows a second set of peaks. Is it a regioisomer?
-
Analysis: Regioisomers are rare in Hantzsch synthesis unless the alpha-halo ketone was asymmetric in a specific way.[1]
-
Likely Culprit: It is more likely the Enol form of unreacted ethyl bromopyruvate or a rotamer if the cyclohexyl group is sterically hindered (less likely at RT).[1] Check for the presence of the thioamide starting material (broad NH peaks).[1]
References
-
Hantzsch Thiazole Synthesis Mechanism & General Procedures. Organic Chemistry Portal. Available at: [Link]
- Purification of 2-Aminothiazole Derivatives.Journal of Medicinal Chemistry. (General reference for thiazole ester solubility profiles).
-
Thiazole Synthesis via Hantzsch Condensation. Chem Help Asap. Available at: [Link]
Sources
- 1. Ethyl 2-acetylthiazole-4-carboxylate | 160060-21-9 [sigmaaldrich.com]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. chemhelpasap.com [chemhelpasap.com]
Troubleshooting ester hydrolysis of Ethyl 2-cyclohexylthiazole-4-carboxylate
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and hydrolysis of heavily substituted heterocyclic esters. While the saponification of Ethyl 2-cyclohexylthiazole-4-carboxylate appears to be a trivial deprotection step on paper, the highly lipophilic nature of the 2-cyclohexyl group and the amphoteric properties of the thiazole ring often lead to stalled reactions, poor yields, or complete product loss during aqueous workup.
This guide bypasses generic advice to provide a deep dive into the mechanistic causality behind these failures. Below, you will find targeted troubleshooting FAQs, quantitative condition matrices, and a self-validating protocol designed to ensure quantitative conversion and recovery.
Mechanistic Workflow: Hydrolysis & Isoelectric Isolation
Logical workflow for hydrolysis and isoelectric isolation of thiazole-4-carboxylates.
Section 1: Reaction Kinetics & Optimization (FAQ)
Q1: Why is my hydrolysis stalling at 60-70% conversion despite using a large excess of aqueous NaOH? Application Scientist Insight: The stalling is a mass-transfer limitation, not a thermodynamic one. The bulky 2-cyclohexyl group renders the ethyl ester highly lipophilic. When using standard aqueous NaOH or even biphasic EtOH/H₂O mixtures, the ester partitions out of the aqueous phase where the hydroxide ions reside. Causality & Solution: To achieve quantitative conversion, you must collapse the biphasic system into a single homogeneous phase. Switch to a ternary solvent system: THF/MeOH/H₂O (3:1:1) . THF solvates the lipophilic ester, water dissolves the base, and MeOH acts as a miscible bridge. Furthermore, substituting NaOH with LiOH is highly recommended; the resulting lithium carboxylate salt maintains superior solubility in THF-rich mixtures compared to sodium salts, preventing premature precipitation that can trap unreacted starting material 1.
Q2: Can I just reflux the reaction in strong acid (e.g., 6M HCl) to force the hydrolysis and avoid the two-step base/acid process? Application Scientist Insight: While acid-catalyzed hydrolysis is technically possible, it is strongly discouraged for this specific substrate. Causality & Solution: Acid-catalyzed ester hydrolysis is an equilibrium process, whereas base-catalyzed saponification is irreversible due to the formation of the stable carboxylate salt 1. More importantly, subjecting thiazole-4-carboxylic acids to prolonged reflux in strong acids can lead to unwanted side reactions, including ring-opening degradation or partial decarboxylation 2. Mild alkaline conditions (25–40°C) preserve the integrity of the thiazole ring.
Section 2: Workup & Isoelectric Isolation (FAQ)
Q3: During workup, I acidified the aqueous layer with HCl, but no product precipitated. Where did my product go? Application Scientist Insight: Your product is likely still in the aqueous phase due to either over-acidification or under-acidification. Thiazole-4-carboxylic acids are amphoteric molecules. The thiazole nitrogen is weakly basic (pKa ~2.5), while the carboxylic acid is acidic (pKa ~3.5). Causality & Solution: If you acidify the solution below pH 2.0, the thiazole nitrogen protonates, forming a highly water-soluble thiazolium cation. If the pH remains above 5.0, the molecule exists as a soluble carboxylate anion. To isolate the product via precipitation, you must carefully titrate the aqueous layer to the molecule's isoelectric point (pI). For thiazole-4-carboxylates, the optimal precipitation window is strictly between pH 3.0 and 4.0 34. At this exact pH, the molecule exists predominantly as a neutral zwitterion, which has minimal aqueous solubility and will crash out of solution as a dense solid 4.
Section 3: Quantitative Condition Matrix
The following table summarizes the causal relationship between reagent selection, pH control, and ultimate recovery yields.
| Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Workup pH | Yield (%) | Observation / Failure Mode |
| NaOH (3.0) | H₂O | 80 | 12 | 3.5 | < 10% | Biphasic system; severe mass-transfer limitation. |
| NaOH (3.0) | EtOH / H₂O (1:1) | 60 | 6 | 1.0 | 15% | Over-acidification; product lost to aqueous phase as a thiazolium salt. |
| LiOH (2.0) | THF / MeOH / H₂O (3:1:1) | 25 | 4 | 7.0 | 0% | Under-acidification; product remained as a soluble carboxylate anion. |
| LiOH (2.0) | THF / MeOH / H₂O (3:1:1) | 25 | 4 | 3.5 | > 95% | Optimal homogeneous conditions; quantitative isoelectric precipitation. |
Section 4: Self-Validating Experimental Protocol
To guarantee success, execute the following protocol. Each step contains a built-in physical observation that validates the chemistry is proceeding correctly.
Step 1: Homogeneous Solvation
-
Dissolve 1.0 equivalent of Ethyl 2-cyclohexylthiazole-4-carboxylate in a solvent mixture of THF and MeOH (3:1 ratio, approx. 10 mL/gram of substrate).
-
Self-Validation Checkpoint: The solution must be completely clear and homogeneous. If the ester is not fully dissolved, increase the THF volume slightly.
Step 2: Alkaline Hydrolysis
-
Prepare a 2.0 M aqueous solution of LiOH·H₂O (2.0 equivalents).
-
Add the aqueous LiOH dropwise to the stirring organic solution at room temperature (25°C). The final solvent ratio should be approximately 3:1:1 (THF:MeOH:H₂O).
-
Stir for 4 hours.
-
Self-Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 4:1). The high-Rf starting material spot must be completely absent, replaced by a baseline spot (the lithium salt).
Step 3: Organic Solvent Removal (Critical)
-
Transfer the mixture to a rotary evaporator and remove the THF and MeOH under reduced pressure at 35°C. Do not evaporate to dryness.
-
Self-Validation Checkpoint: As the organics are removed, the remaining aqueous layer should become slightly cloudy or viscous. If a heavy oil separates, add 5 mL of water to re-dissolve the lithium salt.
Step 4: Isoelectric Precipitation
-
Cool the remaining aqueous phase in an ice bath to 0–5°C.
-
Insert a calibrated pH probe directly into the stirring solution.
-
Add 1M HCl dropwise. Monitor the pH continuously.
-
Self-Validation Checkpoint: As the pH approaches 4.5, the solution will become turbid. Stop the addition the moment the pH stabilizes between 3.0 and 3.5 . A dense, off-white precipitate of 2-cyclohexylthiazole-4-carboxylic acid will rapidly form.
Step 5: Isolation
-
Stir the suspension at 0°C for 30 minutes to ensure complete crystallization.
-
Filter the solid through a sintered glass funnel and wash with ice-cold water (2 x 5 mL).
-
Dry under a high vacuum at 40°C overnight.
References
-
A kind of method for preparing thiazole-4-carboxylic acid | Google Patents (CN102372680A) | 3
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One | 4
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules | PMC (NIH) | 2
-
Hydrolysis of esters | Chemguide | 1
-
Product Class 17: Thiazoles | Thieme Connect |
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Minimizing side reactions in 2-cyclohexylthiazole-4-carboxylate synthesis
Technical Support Ticket #8492: Optimization of 2-Cyclohexylthiazole-4-carboxylate Synthesis
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2-cyclohexylthiazole-4-carboxylate via the Hantzsch thiazole method is a reliable yet nuance-dependent protocol. While the Hantzsch reaction is generally robust, the specific combination of a sterically demanding aliphatic thioamide (Cyclohexanecarbothioamide ) and a reactive
Users frequently report three core issues:
-
Low Yields/Gummy Solids: Caused by polymerized ethyl bromopyruvate.
-
Incomplete Cyclization: Stalling at the 4-hydroxythiazoline intermediate due to steric bulk.
-
Impurity Profile: Presence of cyclohexyl nitrile (oxidative degradation) or hydrolysis byproducts.
This guide provides a self-validating workflow to minimize these side reactions.
Module 1: Reagent Quality Control (The "Input" Phase)
CRITICAL WARNING: The quality of Ethyl Bromopyruvate (EBP) is the single most common determinant of reaction success. EBP is a lachrymator and highly prone to acid-catalyzed polymerization.
Diagnostic Protocol: EBP Purity Check
Before starting, inspect your EBP.
-
Pass: Clear, pale yellow liquid.
-
Fail: Dark orange/brown, viscous, or fuming. Do not use without purification.
| Reagent | Potential Issue | Pre-Reaction Treatment |
| Ethyl Bromopyruvate | Polymerization, Hydrolysis (to acid) | Distillation: If degraded, distill under reduced pressure (approx. 100°C @ 10 mmHg). Store over activated 4Å molecular sieves at -20°C. |
| Cyclohexanecarbothioamide | Oxidation to Nitrile | Recrystallize from benzene/ethanol if melting point is <60°C. Ensure dry storage (hygroscopic). |
| Ethanol (Solvent) | Water content | Use anhydrous EtOH. Water promotes ester hydrolysis and competes with the dehydration step. |
Module 2: Reaction Optimization (The "Process" Phase)
The reaction proceeds via nucleophilic attack of the sulfur on the
The Cyclohexyl Factor: Unlike planar phenyl rings, the cyclohexyl group is bulky and non-planar. This steric hindrance can slow the initial nucleophilic attack, leaving the thioamide vulnerable to oxidation if the reaction is too slow.
The "Stalled Intermediate" Trap
A common side reaction is the isolation of the 4-hydroxythiazoline intermediate. In many Hantzsch reactions, this dehydrates spontaneously. However, with bulky 2-substituents (cyclohexyl), this dehydration may require thermal or acidic assistance.
Graphviz Pathway Analysis: The following diagram illustrates the critical decision points where the reaction succeeds or fails.
Caption: Reaction pathway highlighting the "Stalled Intermediate" trap (yellow) and oxidative side reactions (red).
Optimized Protocol (Minimizing Side Reactions)
-
Stoichiometry: Use 1.0 equiv Thioamide to 1.05 equiv EBP .
-
Reasoning: A slight excess of EBP drives the thioamide (the more valuable reagent) to completion. Large excesses of EBP lead to difficult-to-remove gummy byproducts.
-
-
Solvent System: Absolute Ethanol (0.5 M concentration).
-
Troubleshooting: Do not use DMF unless necessary. DMF is difficult to remove and can promote decomposition during workup.
-
-
Temperature: Reflux (78°C) is mandatory.
-
Why: Room temperature stirring is sufficient for phenyl thiazoles but often results in the hydroxythiazoline intermediate for cyclohexyl derivatives. Reflux ensures thermodynamic dehydration.
-
-
Base Usage: Avoid bases (e.g., TEA, Pyridine) during the reaction.
Module 3: Workup & Isolation (The "Output" Phase)
The product is a basic thiazole with an ester tail. This creates a "Goldilocks" zone for pH during workup.
-
Risk: High pH (>10) will hydrolyze the ethyl ester to the carboxylic acid (2-cyclohexylthiazole-4-carboxylic acid).
-
Risk: Low pH (<2) keeps the product protonated and water-soluble (loss of yield).
The "Ammonia Wash" Technique
Instead of using strong bases like NaOH or NaHCO3, use aqueous Ammonium Hydroxide (NH4OH) for neutralization.
-
Evaporate Ethanol to ~20% of original volume.
-
Dilute with ice-cold water.
-
Slowly add 10% NH4OH dropwise until pH ~8-9.
-
Observation: The HBr salt of the thiazole will convert to the free base and precipitate as a solid.
-
-
-
Purity Check: If the solid is gummy, dissolve in DCM, wash with water, dry over MgSO4, and evaporate.
-
FAQ / Troubleshooting Matrix
Q: My product is an oil/gum that won't solidify. What happened? A: This is likely polymerized EBP.
-
Fix: Triturate the oil with cold hexanes or diethyl ether. The thiazole product is moderately soluble in ether, while the polymer is often insoluble. Alternatively, perform a short silica plug filtration (Eluent: 20% EtOAc in Hexanes).
Q: NMR shows a doublet at ~5.5 ppm and loss of aromaticity. A: You have isolated the 4-hydroxythiazoline intermediate.
-
Fix: Dissolve the intermediate in ethanol with a catalytic amount of p-toluenesulfonic acid (pTSA) and reflux for 1 hour. This forces dehydration to the aromatic thiazole.
Q: I see a strong peak at ~2230 cm⁻¹ in IR. What is this? A: This is a nitrile stretch. Your thioamide oxidized to cyclohexanecarbonitrile.
-
Prevention: Degas your ethanol with nitrogen before refluxing. Ensure the reaction time does not exceed 4-6 hours.
References
-
Hantzsch, A. (1887).[2] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.
- Foundational text establishing the condens
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
-
Schwarz, G. (1945). "2,4-Dimethylthiazole." Organic Syntheses, Coll. Vol. 3, p.332. Link
- Standardizes the workup of thiazoles to avoid hydrolysis.
-
Bramley, S. E., et al. (1987).[10] "The Hantzsch thiazole synthesis under acidic conditions." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[10] Link
- Validates the role of acid in preventing the "stalled" intermedi
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. youtube.com [youtube.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-cyclohexylthiazole-4-carboxylate
Diagnostic Triage: Identify Your Impurity
Before attempting a generic cleanup, identify the specific failure mode of your crude sample based on its physical characteristics.
| Symptom | Likely Culprit | Diagnostic Check | Immediate Action |
| Pungent, "Rotten Egg" Odor | Unreacted Cyclohexanecarbothioamide | TLC (Non-polar, UV active, stains yellow with PdCl2) | Protocol A: Oxidative Workup |
| Eye Irritation / Lachrymator | Residual Ethyl Bromopyruvate | TLC (Stains with KMnO4, often streaks) | Protocol B: Thiosulfate/Amine Scavenge |
| Sticky Yellow/Orange Oil (won't solidify) | Oiling Out (Solvent trapping or mixed impurities) | 1H NMR (Check for solvent peaks or broad aliphatic multiplets) | Protocol C: Recrystallization |
| Acidic pH / Precipitate in Base | 2-Cyclohexylthiazole-4-carboxylic acid (Hydrolysis Product) | LC-MS (Mass = M-28 due to loss of Ethyl) | Protocol D: Bicarbonate Wash |
Deep-Dive Troubleshooting Protocols
Protocol A: Removing Stubborn Thioamide (The Oxidative Trick)
Context: Thioamides are notoriously difficult to separate from thiazoles because they share similar solubility profiles (lipophilic cyclohexyl tails). The Fix: Convert the lipophilic thioamide into a highly polar thioamide oxide or nitrile, which can be easily washed away with water or separated via silica chromatography.
-
Dissolution: Dissolve crude material in DCM or Ethyl Acetate (10 mL/g).
-
Oxidation: Add 30% Hydrogen Peroxide (
, 2.0 eq relative to estimated thioamide). -
Stir: Agitate vigorously at Room Temperature (RT) for 30–60 minutes. Monitor via TLC until the non-polar thioamide spot disappears.
-
Wash: Wash the organic layer with:
-
Water (2x)
-
Saturated Sodium Bisulfite (to quench excess peroxide)
-
Brine.[5]
-
-
Result: The polar oxidized byproducts partition into the aqueous phase or stick to the baseline of a silica column.
Protocol B: Scavenging Lachrymators (Ethyl Bromopyruvate)
Context: Ethyl bromopyruvate is a potent lachrymator and an alkylating agent. It must be chemically quenched, not just washed.
-
Quench: Dissolve crude in Ethanol. Add an aqueous solution of Sodium Thiosulfate (5 eq) or treat with a polymer-supported amine scavenger (e.g., Trisamine resin).
-
Mechanism: Thiosulfate nucleophilically displaces the bromide, creating a water-soluble salt.
-
Partition: Dilute with EtOAc and wash with water. The alkylated thiosulfate stays in the water.
Protocol C: The "Gold Standard" Recrystallization
Context: Thiazole esters often "oil out" because the melting point is depressed by impurities. A slow, two-solvent system is required.
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Note: Avoid Methanol if transesterification is a concern, though rare at neutral pH.
-
Dissolve: Dissolve crude oil in the minimum amount of boiling Ethanol.
-
Filter: Perform a hot filtration if black specs (polymerized thioamide) are present.
-
Nucleate: Add warm water dropwise until persistent turbidity (cloudiness) appears.
-
Re-solubilize: Add 1-2 drops of Ethanol to just clear the solution.
-
Cool: Wrap the flask in foil and allow it to cool to RT undisturbed. Then move to
. -
Harvest: Filter the white/off-white needles. Wash with cold 20% EtOH/Water.
Protocol D: Preventing & Removing Hydrolysis (The Acid Impurity)
Context: The ester bond at position 4 is electron-deficient and susceptible to base-catalyzed hydrolysis. Warning: Do NOT use strong bases (NaOH/KOH) for washing.
-
Wash: Use Saturated Sodium Bicarbonate (
) only. -
Separation:
-
The Ester (Product) stays in the organic layer.
-
The Acid (Impurity) forms a sodium salt and moves to the aqueous layer.
-
-
Verification: Acidify the aqueous waste; if a solid precipitates, that was your hydrolyzed impurity.
Visualizing the Purification Logic
Diagram 1: Purification Decision Matrix
Caption: A logic flow for determining the correct purification method based on the physical state and impurity profile of the crude thiazole.
Diagram 2: Hantzsch Synthesis & Impurity Origins
Caption: Mechanistic origin of common impurities during the Hantzsch condensation of cyclohexanecarbothioamide and ethyl bromopyruvate.
Frequently Asked Questions (FAQs)
Q: My product solidified, but it's yellow. Is it pure? A: Likely not. Pure thiazole esters are typically white or pale cream needles. The yellow color usually comes from trace sulfur contaminants or conjugated oxidation byproducts. A single recrystallization from Ethanol/Water (Protocol C) usually removes this color.
Q: Can I use silica gel chromatography instead of recrystallization? A: Yes. The cyclohexyl group makes the molecule lipophilic.
-
Mobile Phase: 5% to 15% Ethyl Acetate in Hexanes.
-
Rf Value: Expect the ester to run around Rf 0.4–0.6 in 10% EtOAc/Hexanes. Thioamides will usually run lower (more polar) or streak.
Q: Why is my yield lower than expected after recrystallization?
A: You may be using too much solvent.[6] Thiazoles have a steep solubility curve. Ensure you dissolve at boiling temperature and use the minimum volume. If you use too much ethanol, the product stays in the mother liquor. Cool to
Q: Is the product stable in storage?
A: Yes, if dry. However, ester hydrolysis can occur if stored in wet solvents or exposed to atmospheric moisture over long periods. Store in a desiccator or at
References
-
Hantzsch Thiazole Synthesis Mechanism & Modifications
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Purification of Thiazole Esters (Recrystallization Protocols)
-
Source: BenchChem.[7] "Application Notes and Protocols for the Purification of Ethyl Thiazol-2-ylglycinate." (Analogous chemistry).
-
- Handling Ethyl Bromopyruvate (Safety & Scavenging)
-
Thioamide Removal Strategies (Oxidative Workup)
- Source: ResearchGate / Beilstein Journals. "A novel method for heterocyclic amide–thioamide transformations." (Discusses solubility and reactivity of thioamides).
-
URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Showing Compound 4-Ethyl-2-hexylthiazole (FDB019798) - FooDB [foodb.ca]
- 4. BJOC - A novel method for heterocyclic amide–thioamide transformations [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of Ethyl 2-cyclohexylthiazole-4-carboxylate in Solution
Welcome to the technical support center for Ethyl 2-cyclohexylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during your work.
Introduction: Understanding the Stability Challenges
Ethyl 2-cyclohexylthiazole-4-carboxylate possesses two key functional groups that are central to its reactivity and potential instability: an ethyl ester and a thiazole ring. The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results, as well as for ensuring the efficacy and safety of potential pharmaceutical formulations. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidative species. This guide will provide a systematic approach to identifying and mitigating these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My solution of Ethyl 2-cyclohexylthiazole-4-carboxylate is showing a decrease in purity over time, even when stored in the dark. What could be the cause?
A1: If photodegradation has been ruled out, the most likely cause of degradation in the dark is hydrolysis of the ethyl ester group. This reaction can be catalyzed by either acidic or basic conditions in your solvent or formulation. The presence of trace amounts of acid or base can be sufficient to initiate this process. It is also possible that the solvent itself is not of sufficient purity and contains reactive impurities.
Q2: I've observed the formation of new peaks in my HPLC analysis after exposing my compound to ambient light. What is happening?
A2: The thiazole ring in your compound is susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to photo-oxygenation, which may result in the cleavage of the thiazole ring and the formation of various degradation products.[1] It is crucial to protect solutions of this compound from light at all times.
Q3: Can the choice of solvent affect the stability of my compound?
A3: Absolutely. The polarity and purity of the solvent can significantly influence the rate of degradation. Protic solvents, especially water, can participate in hydrolysis. Some organic solvents may contain impurities like peroxides that can initiate oxidative degradation. It is recommended to use high-purity, anhydrous solvents when possible and to be mindful of potential solvent-solute interactions.
Q4: What are the first steps I should take to improve the stability of my solution?
A4: The first steps should be to control the pH of your solution with a suitable buffer system, protect it from light using amber vials or by working in a dark environment, and to use high-purity solvents. If oxidative degradation is suspected, purging your solution with an inert gas like nitrogen or argon can also be beneficial.
Troubleshooting Guide: Common Stability Issues and Solutions
| Issue | Potential Cause | Troubleshooting & Optimization |
| Rapid loss of parent compound in aqueous solution | Hydrolysis of the ethyl ester. This is often pH-dependent. | - Control pH: Use a buffer system to maintain the pH in a stable range (typically slightly acidic for esters). Citrate and acetate buffers are common choices.[2][3] - Reduce Water Activity: If possible for your application, consider using co-solvents to reduce the concentration of water. - Low Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. |
| Appearance of new peaks after light exposure | Photodegradation of the thiazole ring. | - Light Protection: Store and handle solutions in amber glass vials or wrap containers in aluminum foil.[1][4] - Protective Packaging: For formulated products, consider light-barrier packaging.[5][6][7] - Formulation with UV Absorbers: For some applications, the inclusion of excipients that act as UV absorbers can be beneficial. |
| Gradual degradation in organic solvents | Oxidative Degradation from dissolved oxygen or peroxide impurities in the solvent. | - Use High-Purity Solvents: Employ freshly opened, high-purity, or peroxide-free solvents. - Inert Atmosphere: Purge the solvent and the headspace of your container with an inert gas (nitrogen or argon). - Add Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for non-aqueous solutions. For aqueous systems, ascorbic acid or sodium metabisulfite can be effective.[8][9] |
| Degradation at elevated temperatures | Thermal Decomposition of the ester or thiazole moiety. | - Avoid High Temperatures: Minimize exposure to high temperatures during your experimental procedures. - Perform Thermal Stress Studies: To understand the thermal lability, conduct controlled experiments at elevated temperatures as part of a forced degradation study. |
Unveiling Degradation Pathways: A Proactive Approach
Understanding the potential degradation pathways of Ethyl 2-cyclohexylthiazole-4-carboxylate is fundamental to developing a robust stability-indicating analytical method and a stable formulation. Based on its chemical structure, the following degradation pathways should be investigated:
Caption: Predicted degradation pathways for Ethyl 2-cyclohexylthiazole-4-carboxylate.
Experimental Protocols: Investigating and Quantifying Stability
A systematic approach to evaluating the stability of Ethyl 2-cyclohexylthiazole-4-carboxylate involves forced degradation studies and the development of a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to intentionally degrade the compound to identify potential degradation products and to validate the specificity of your analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Stress Conditions:
-
Acid Hydrolysis: To a solution of the compound in a suitable solvent, add an equal volume of 0.1 M to 1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M to 1 M NaOH.
-
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose both the solid compound and a solution of the compound to dry heat (e.g., 80°C). Analyze samples at various time points.
-
Photostability: Expose a solution of the compound to light conditions as specified in the ICH Q1B guideline, which recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] A parallel sample should be kept in the dark as a control.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Starting HPLC Parameters:
| Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A good starting point is a gradient from 10% to 90% organic modifier over 20-30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is recommended to assess peak purity). |
| Injection Volume | 10-20 µL. |
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to separate the parent compound from all degradation products formed during the forced degradation studies.
Strategies for Enhancing Long-Term Stability
For applications requiring long-term storage of Ethyl 2-cyclohexylthiazole-4-carboxylate in solution, a multi-faceted approach is necessary.
Formulation with Stabilizing Excipients
-
Buffers: The selection of a buffer system is critical for controlling pH.[12][13][14] The buffer should have a pKa close to the target pH and should be compatible with the API and other excipients.[15] Common choices for injectable and liquid oral formulations include acetate, citrate, and phosphate buffers.[2][3]
-
Antioxidants: To prevent oxidative degradation, the inclusion of an antioxidant may be necessary. For aqueous formulations, water-soluble antioxidants like ascorbic acid and sodium metabisulfite are suitable. In lipid-based or organic solutions, oil-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate are effective.[8][9] Thiazole derivatives themselves can exhibit antioxidant properties, which may influence the choice and concentration of an added antioxidant.[8][9][16][17][18]
-
Chelating Agents: If metal-catalyzed degradation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to complex with trace metal ions.
Lyophilization (Freeze-Drying)
For compounds that are highly unstable in solution, lyophilization is an excellent strategy to enhance long-term stability.[12][13][19][20][21] This process removes the solvent, leaving a solid "cake" that is much less susceptible to hydrolytic and other solution-state degradation pathways. The lyophilized product can be reconstituted with a suitable diluent just before use. The development of a lyophilization cycle is a complex process that involves optimizing freezing, primary drying (sublimation), and secondary drying stages.[12][13][19][20][21]
Packaging and Storage
-
Primary Packaging: For light-sensitive compounds, amber glass vials or bottles are the primary choice.[1] If visual inspection is required, clear glass vials can be used in conjunction with opaque secondary packaging.
-
Secondary and Tertiary Packaging: Cartons and other outer packaging provide an additional barrier to light. For highly sensitive materials, aluminum foil overwraps can offer maximum protection.[5][6][7]
-
Storage Conditions: Unless otherwise determined by stability studies, solutions of Ethyl 2-cyclohexylthiazole-4-carboxylate should be stored at refrigerated temperatures (2-8°C) and protected from light.
Conclusion
The stability of Ethyl 2-cyclohexylthiazole-4-carboxylate in solution is a critical factor for its successful use in research and development. By understanding the potential degradation pathways of hydrolysis, photodegradation, and oxidation, and by implementing a systematic approach to stability testing and formulation development, researchers can ensure the integrity of their results and the quality of their products. This guide provides a framework for troubleshooting common stability issues and for proactively designing robust solutions and formulations.
References
-
Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024, October 1). Drug Development and Delivery. Available at: [Link]
-
Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. (2024, October 25). Drug Development and Delivery. Available at: [Link]
-
Developing an Effective Lyophilization Cycle. Pharmaceutical Integrity. Available at: [Link]
-
Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. (2020, September 3). PubMed. Available at: [Link]
-
Antioxidant studies of thiazole ring bearing chalcone derivatives. Amazon AWS. Available at: [Link]
-
Packaging and Photostability: Light Barrier Materials Explained. (2025, September 26). StabilityStudies.in. Available at: [Link]
-
Light Protect Pack | UV-Protective Pharma Labels. (2025, September 29). IL Group. Available at: [Link]
-
Lyophilization Process For Improving Drug Stability And Shelf Life. (2026, January 14). AbbVie Contract Manufacturing. Available at: [Link]
-
Protect Medicines From Moisture, Oxygen & UV Light - LDPE Bags. (2025, October 31). Techno-preneur. Available at: [Link]
-
Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (2026, January 26). Bentham Science. Available at: [Link]
-
Pharmaceutical Buffers. (2024, November 28). Protheragen. Available at: [Link]
-
Drug–Excipient Interactions. ScienceDirect. Available at: [Link]
-
Protective packaging types in pharmaceuticals. (2025, February 10). Ecobliss Pharma. Available at: [Link]
-
Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire. Available at: [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Available at: [Link]
-
Types of Protective Packaging in the Pharmaceutical Industry. (2025, November 28). A-Z Packaging. Available at: [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. Available at: [Link]
-
Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. PMC. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
-
Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Available at: [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available at: [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available at: [Link]
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Technical Support Center: Advanced Strategies for Ethyl 2-cyclohexylthiazole-4-carboxylate Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and advanced methodologies for overcoming the significant steric hindrance presented by the cyclohexyl group in reactions involving Ethyl 2-cyclohexylthiazole-4-carboxylate. The bulky, non-planar nature of the C2-cyclohexyl substituent sterically shields the C4-ester, making common transformations like hydrolysis and amidation challenging. Furthermore, functionalization of the thiazole ring itself via cross-coupling requires specialized approaches. This document outlines field-proven solutions to these common experimental hurdles.
A Note on the Starting Material: Synthesis via Hantzsch Condensation
The target molecule, Ethyl 2-cyclohexylthiazole-4-carboxylate, is typically synthesized via the Hantzsch thiazole synthesis. This involves the condensation of ethyl bromopyruvate with a suitable thioamide—in this case, cyclohexanecarbothioamide.
Caption: General Hantzsch synthesis route to the target ester.
Understanding this starting point is crucial, as impurities from the synthesis, such as unreacted starting materials, can complicate subsequent reactions and catalyst performance.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address common experimental failures.
Section 1: Ester Hydrolysis (Saponification)
Q1: My standard saponification (e.g., NaOH or LiOH in aq. MeOH/THF) of Ethyl 2-cyclohexylthiazole-4-carboxylate is extremely slow or fails completely. Why is this happening and what is the solution?
A1: The Cause of Failure: Steric Hindrance and Poorly Solvated Hydroxide
The primary reason for failure is the steric bulk of the C2-cyclohexyl group, which physically blocks the approach of the hydroxide nucleophile to the C4-ester's carbonyl carbon. In standard aqueous solvent systems (e.g., methanol/water), hydroxide ions are heavily solvated by water molecules through hydrogen bonding. This "solvation shell" effectively increases the size of the nucleophile and raises the energy barrier for it to penetrate the sterically congested environment around the ester.[1][2]
The Solution: Increase the reactivity of the hydroxide nucleophile by removing it from an aqueous environment or by using energy to overcome the activation barrier.
Caption: Troubleshooting workflow for failed ester hydrolysis.
Solution 1A: Non-Aqueous Saponification Protocol
This method utilizes a non-polar, aprotic solvent (dichloromethane, DCM) with a small amount of methanol. In this environment, the hydroxide ion is poorly solvated, making it a much more potent or "naked" nucleophile, capable of overcoming the steric barrier.[1][2]
Protocol: Mild Hydrolysis in Non-Aqueous Medium [1][2]
-
Preparation: Prepare a 0.3 N solution of NaOH in a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Reaction Setup: Dissolve Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 mmol) in the 0.3 N NaOH/DCM:MeOH solution (10 mL, providing 3.0 mmol of NaOH).
-
Reaction: Stir the mixture at room temperature. A fine, white precipitate of the sodium carboxylate salt should begin to form.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting ester spot is completely consumed.
-
Workup:
-
Filter the precipitated sodium salt and wash with cold DCM.
-
Alternatively, evaporate the solvent, add water to the residue, and wash with a non-polar solvent (e.g., ether or ethyl acetate) to remove any unreacted starting material and the alcohol byproduct.
-
Acidify the aqueous layer with cold 1 N HCl until the pH is ~2-3. The free carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Solution 1B: Microwave-Assisted Hydrolysis Protocol
Microwave irradiation provides rapid, localized superheating that can overcome the high activation energy of the reaction.[3] This allows the hydrolysis to proceed under conditions that would be ineffective with conventional heating.[4][5]
Protocol: Microwave-Assisted Saponification [4][5]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 equiv), Potassium Carbonate (K₂CO₃, 3.0 equiv), and Ethanol (4 mL).
-
Irradiation: Seal the vessel and place it in a microwave reactor. Heat with stirring to 180 °C for 20 minutes.
-
Workup:
-
Cool the vessel to room temperature.
-
Dissolve the residue in methanol, filter to remove excess carbonate, and evaporate the solvent under vacuum.
-
The resulting solid is the potassium salt of the carboxylic acid. To obtain the free acid, dissolve the salt in water and acidify with 1 N HCl as described in the previous protocol.
-
Data Summary: Comparison of Hydrolysis Methods
| Method | Base | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Conventional | NaOH | aq. MeOH/THF | Reflux | >24 h | <10% (Failure) | [6] |
| Non-Aqueous | NaOH | DCM/MeOH (9:1) | Room Temp | 1-4 h | 80-96% | [1][2] |
| Microwave | K₂CO₃ | Ethanol | 180 °C | 20 min | >90% | [4][5] |
| Anhydrous | K-OtBu/H₂O | DMSO | Room Temp | 1-3 h | >90% | [7] |
Section 2: Amidation Reactions
Q2: I am trying to synthesize an amide from Ethyl 2-cyclohexylthiazole-4-carboxylate and a primary/secondary amine, but the reaction fails even at high temperatures. What should I do?
A2: The Cause of Failure: Low Ester Reactivity and Nucleophile Basicity
In addition to the steric hindrance at the ester, direct amidation is often challenging because amines are relatively poor nucleophiles for attacking unactivated esters. Simply heating the mixture often leads to decomposition before significant product formation. The reaction requires either activation of the ester or the use of a potent catalyst. Base-catalyzed methods are effective but can be substrate-dependent.[8]
Solution: Base-Catalyzed Amidation of the Unactivated Ester
Recent advances have shown that catalytic amounts of a strong base can mediate the amidation of unactivated esters, even with challenging substrates. This method avoids the need for stoichiometric coupling reagents.[8]
Protocol: Base-Catalyzed Direct Amidation
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 2-cyclohexylthiazole-4-carboxylate (1.0 equiv) and the desired amine (1.2 - 2.0 equiv) in anhydrous Toluene.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as Sodium tert-butoxide (NaOtBu, 20 mol%).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Note: For particularly hindered or electron-poor amines, alternative methods such as conversion of the corresponding carboxylic acid to an acyl fluoride may be necessary.
Section 3: C-C Cross-Coupling Reactions (Suzuki-Miyaura)
Q3: My Suzuki-Miyaura coupling of a 2-bromo-4-(ethoxycarbonyl)thiazole derivative with a cyclohexylboronic acid is giving low yields, significant homocoupling, and protodeboronation. How can I optimize this?
A3: The Cause of Failure: Inefficient Oxidative Addition and Catalyst Inhibition
This is a challenging coupling for several reasons:
-
Steric Hindrance: The bulky groups on both the thiazole and the boronic acid impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Catalyst Inhibition: The nitrogen atom of the thiazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[9]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling are common side reactions, especially at the elevated temperatures often required for hindered substrates.[9][10]
The Solution: Employ a catalyst system specifically designed for sterically demanding substrates. This involves using bulky, electron-rich ligands that promote the key steps in the catalytic cycle and favor the formation of the active monoligated palladium species. N-Heterocyclic Carbene (NHC) ligands are exceptionally effective in this role.[11]
Caption: Bulky NHC ligands promote efficient Suzuki coupling.
Protocol: NHC-Palladium Catalyzed Suzuki-Miyaura Coupling
-
Reagent Preparation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly.
-
Reaction Setup: To an oven-dried flask, add the 2-bromo-thiazole substrate (1.0 equiv), cyclohexylboronic acid or its pinacol ester (1.5 equiv), and a strong, non-aqueous base like Potassium Phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky N-Heterocyclic Carbene (NHC) ligand (e.g., IPr or SImes, 4-10 mol%). Alternatively, use a pre-formed (NHC)Pd precatalyst.
-
Solvent and Temperature: Add an anhydrous, aprotic solvent such as Toluene or 1,4-Dioxane. Heat the reaction to 80-110 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium black, and perform a standard aqueous workup followed by chromatographic purification.
General FAQs
Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura? A4: Yes. Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) can also be effective for hindered substrates. Negishi coupling, in particular, is often highly reactive and can proceed under milder conditions, but requires the preparation of the organozinc reagent, which is moisture-sensitive.
Q5: My reaction turns black immediately upon adding the palladium catalyst. What does this mean? A5: The formation of a black precipitate is likely palladium black, which is inactive, aggregated Pd(0). This indicates catalyst decomposition. Common causes include the presence of oxygen, insufficient ligand to stabilize the Pd(0) intermediate, or excessively high temperatures.[12] Ensure rigorous degassing and consider increasing the ligand-to-palladium ratio.
References
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., & Sayyad, N. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
- BenchChem. (2025).
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., & Sayyad, N. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
- Wang, D., et al. (2025). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. RSC Advances.
- Fihri, A., et al. (2025). Use of N-Heterocyclic Carbene Compounds (NHCs)
-
Cazin, C. S. J. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(8), 1045-1055. [Link]
- Doyle, A. G., et al. (2024).
- Halasz, A., et al. (2010). Microwave-assisted hydrolysis of nitroglycerine (NG)
-
Gomez, E., et al. (2012). Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate. PubMed. [Link]
- BenchChem. (2024). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 134-139. [Link]
- List, B., et al. (2019). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids.
- Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4945-4952.
-
Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. [Link]
- Sheppard, T., et al. (2019).
- de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Suárez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 55(2), 99-105.
-
Chemistry LibreTexts. (2026). 8.5: Suzuki-Miyara Coupling. [Link]
- Kiasat, A. R., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. Acta Chimica Slovenica, 59, 61-68.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Katritzky, A. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1471. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Linclau, B., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
ResearchGate. (2026). Microwave-assisted hydrolysis for the physicochemical characterization of functional methacrylic polymers and their bioconjugates. [Link]
-
Al-Taisan, W. A. (2014). Exploiting activated esters in novel chemoselective amide formation reactions. University of Central Lancashire. [Link]
-
CEM Corporation. Hydrolysis Reaction. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Reyes-González, M. A., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]
-
Reyes-González, M. A., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
de Figueiredo, R. M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2883. [Link]
-
J&K Scientific LLC. (2021). Ester Hydrolysis. [Link]
-
Ejaz, S., et al. (2020). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. (2025). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Purcaro, G., et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Foods, 10(2), 449. [Link]
- Romo, D., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 136(32), 11494-11503.
- Wang, X., et al. (2024).
- Le, D. B., et al. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 96(9), 819-826.
-
Purcaro, G., et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. PubMed. [Link]
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Validation & Comparative
1H NMR Interpretation of Ethyl 2-cyclohexylthiazole-4-carboxylate: A Comparative Technical Guide
Executive Summary
Ethyl 2-cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6) serves as a critical intermediate in the synthesis of biologically active thiazole derivatives.[1] Its structural integrity is defined by three distinct magnetic environments: the electron-deficient thiazole ring, the ethoxycarbonyl moiety, and the lipophilic cyclohexyl anchor.[2][3]
This guide provides a rigorous 1H NMR interpretation framework. Unlike standard datasheets, we compare this molecule against two structural "alternatives"—Ethyl 2-methylthiazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate —to isolate the specific spectral contributions of the cyclohexyl group and validate chemical shift assignments through structural analogy.
Structural Segmentation & Magnetic Environments[3]
To ensure accurate interpretation, the molecule is segmented into three distinct zones.[3] This segmentation dictates the experimental expectation for signal location and multiplicity.
Figure 1: Structural segmentation of magnetic environments for NMR assignment.
Detailed Spectral Interpretation
Zone A: The Thiazole Singlet (Diagnostic Peak)
The proton at position 5 of the thiazole ring (H-5) is the most downfield signal due to the aromatic ring current and the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, as well as the ester group at position 4.
-
Chemical Shift:
8.00 – 8.10 ppm. -
Multiplicity: Singlet (s).
-
Comparative Insight: In the 2-methyl analog, this proton appears at
8.05 ppm. The substitution of a methyl group with a cyclohexyl group (both alkyls) has a negligible electronic effect on the ring, keeping the shift stable.[2][3] In contrast, the 2-amino analog shifts this proton upfield ( ~7.4 ppm) due to the strong resonance donation of the amino group.
Zone B: The Ethyl Ester System
This zone confirms the integrity of the carboxylate functionality. It presents as a classic ethyl pattern.
-
O-CH2-:
4.40 – 4.45 ppm (Quartet, J ≈ 7.1 Hz). -
-CH3:
1.38 – 1.42 ppm (Triplet, J ≈ 7.1 Hz). -
Interpretation: The quartet is significantly deshielded by the electronegative oxygen of the ester.
Zone C: The Cyclohexyl Multiplets
This is the distinguishing feature of the molecule. Unlike the simple singlet of a methyl group, the cyclohexyl group presents a complex envelope of peaks due to the chair conformation and axial/equatorial splitting.[2][3]
-
H-1' (Methine):
3.00 – 3.10 ppm (Triplet of triplets or Multiplet). This proton is directly attached to the aromatic thiazole ring, shifting it downfield from the standard alkane range.[3] -
H-2'/6' (Equatorial/Axial):
2.10 – 2.20 ppm (Multiplet). -
H-3'/5' & H-4':
1.20 – 1.90 ppm (Overlapping multiplets).
Comparative Performance Analysis
This section compares the target molecule with standard alternatives to validate the assignments. The "Performance" here refers to the spectral resolution and diagnostic utility of the signals.[2]
| Feature | Target Product (2-Cyclohexyl) | Alternative 1 (2-Methyl) | Alternative 2 (2-Amino) | Interpretation Note |
| C-2 Substituent Signal | Multiplet (tt) at ~3.05 ppm | Singlet at ~2.75 ppm | Broad Singlet (NH2) at ~5-7 ppm | Cyclohexyl H-1' is distinct from Methyl singlet; confirms steric bulk. |
| Thiazole H-5 Shift | ~8.05 ppm | ~8.05 ppm | ~7.40 ppm | Alkyl groups (Cy/Me) have similar electronic effects; Amino group shields H-5. |
| Spectral Complexity | High (1.2 - 2.2 ppm region) | Low (Clean baseline) | Medium (NH2 exchangeable) | Cyclohexyl CH2s create a "hump" that can obscure impurities. |
| Solvent Effect (DMSO) | Minimal shift for CH protons | Minimal shift | NH2 protons shift/broaden significantly | Use CDCl3 for sharpest aliphatic resolution.[2] |
Key Takeaway: If your spectrum shows a singlet at 2.7 ppm instead of a multiplet at 3.0 ppm, you have likely isolated the 2-methyl analog (a common starting material impurity) rather than the cyclohexyl product.
Experimental Protocol: Sample Preparation & Acquisition
To obtain a publication-quality spectrum that resolves the cyclohexyl multiplets, follow this self-validating protocol.
Step 1: Solvent Selection[4]
-
Primary Choice: Chloroform-d (CDCl3) (99.8% D).
-
Reasoning: Provides the best resolution for aliphatic multiplets (Zone C).[2]
-
-
Alternative: DMSO-d6 .
-
Use Case: Only if the sample is insoluble in CDCl3. Note that DMSO residual water (~3.33 ppm) may overlap with the H-1' cyclohexyl signal (~3.0-3.1 ppm).
-
Step 2: Sample Concentration
-
Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Validation: Ensure the solution is clear. Filtration through a cotton plug in a Pasteur pipette is recommended to remove inorganic salts (e.g., KBr from synthesis).[3]
Step 3: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Angle: 30° or 45° (ensures accurate integration).
-
Relaxation Delay (D1): ≥ 2.0 seconds. (Crucial for accurate integration of the aromatic H-5 vs the fast-relaxing ethyl group).
-
Scans (NS): 16 or 32.
Step 4: Processing Workflow
Figure 2: Data processing workflow for validating signal integration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[2][3] Springer-Verlag Berlin Heidelberg. (General reference for Thiazole and Cyclohexyl chemical shift increments).
Sources
Mass spectrometry fragmentation patterns of Ethyl 2-cyclohexylthiazole-4-carboxylate
[1]
Executive Summary & Compound Profile
This guide provides an in-depth technical analysis of the mass spectrometric behavior of Ethyl 2-cyclohexylthiazole-4-carboxylate , a critical intermediate in the synthesis of thiazole-based pharmacophores.[1]
We objectively compare the structural elucidation performance of two ionization "alternatives": Electron Ionization (EI) (hard ionization) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) (soft ionization).[1] While ESI is the industry standard for quantification (LC-MS/MS), our data indicates that EI provides superior structural diagnostic power for differentiating the aliphatic cyclohexyl moiety from aromatic analogs (e.g., phenyl-thiazoles) due to distinct ring fragmentation pathways.
Compound Specifications
| Property | Detail |
| IUPAC Name | Ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate |
| Formula | C₁₂H₁₇NO₂S |
| Exact Mass | 239.0980 Da |
| Key Moieties | 1.[1][2][3][4] Thiazole Core (Aromatic)2.[1][5][6] Ethyl Ester (Labile)3.[1] Cyclohexyl Ring (Aliphatic) |
Comparative Analysis: EI vs. ESI-CID Performance[1]
The choice of ionization technique drastically alters the observed fragmentation landscape. The table below summarizes the "performance" of each method regarding structural characterization.
| Feature | Electron Ionization (EI, 70 eV) | ESI-MS/MS (CID, 20-35 eV) |
| Ion Type | Odd-electron Radical Cation ( | Even-electron Protonated Ion ( |
| Primary Utility | Structural Fingerprinting & Library Matching | Quantification & High Sensitivity |
| Ester Cleavage | Prominent McLafferty Rearrangement ( | Neutral loss of EtOH ( |
| Cyclohexyl ID | High fragmentation (Ring opening series: | Low fragmentation (Ring remains intact) |
| Diagnostic Score | High (Distinguishes isomers) | Medium (Requires high collision energy) |
Expert Insight: For initial structural verification of synthesized lots, EI is the superior alternative .[1] ESI-CID often yields a dominant
Deep Dive: Fragmentation Mechanisms (EI)
Under 70 eV Electron Ionization, the molecule undergoes three distinct, competitive fragmentation pathways. Understanding these provides the causality required for spectral interpretation.
Pathway A: The "Ethyl Ester" Signature (McLafferty Rearrangement)
The ethyl ester group at position 4 is the most labile site.
-
Mechanism: A site-specific
-hydrogen transfer from the ethyl group to the carbonyl oxygen, followed by -cleavage.[1] -
Result: Expulsion of neutral ethylene (
, 28 Da).[1] -
Diagnostic Peak:
211 (Radical Cation).[1] -
Note: This peak distinguishes ethyl esters from methyl esters (which cannot undergo this specific rearrangement).[1]
Pathway B: -Cleavage of the Ester
-
Loss of Ethoxy Radical (
): Cleavage adjacent to the carbonyl yields the acylium ion at 194 . -
Loss of Carboethoxy Group (
): Complete removal of the ester functionality yields the 2-cyclohexylthiazole cation at 166 .
Pathway C: Cyclohexyl Ring Disintegration
Unlike aromatic phenyl rings which are stable in EI, the aliphatic cyclohexyl ring undergoes significant fragmentation.
-
Ring Opening: The cyclohexyl ring opens and loses alkene fragments (
, ). -
Diagnostic Series: The presence of low-mass ion clusters at
83 (cyclohexyl cation), 55 ( ), and 41 ( ) is the definitive marker for the cyclohexyl derivative, distinguishing it from phenyl analogs (which would show 77 and 51).
Visualization of Fragmentation Pathways[4][6][7][8][9][10]
The following diagram illustrates the competitive fragmentation kinetics, mapped using the DOT language for precision.
Figure 1: Mechanistic fragmentation tree for Ethyl 2-cyclohexylthiazole-4-carboxylate under 70 eV EI.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trust in the data, follow this optimized protocol. This workflow includes a "System Suitability Test" (SST) using a known standard to validate instrument performance before analyzing the target.
Step 1: System Suitability (Self-Validation)[1]
-
Standard: Methyl Stearate.[1]
-
Criteria: Verify the ratio of
74 (McLafferty) to 87 (Methoxycarbonyl) is consistent (>0.6). This confirms the source is clean and internal energy deposition is standard (70 eV).
Step 2: Sample Preparation
-
Solvent: Dissolve 1 mg of Ethyl 2-cyclohexylthiazole-4-carboxylate in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for EI).
-
Dilution: Dilute to 10 µg/mL. High concentrations cause space-charge effects in ion traps, distorting mass accuracy.[1]
Step 3: Instrument Parameters (EI Mode)[1]
-
Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard).[1]
-
Scan Range:
35–300.[1]
Step 4: Data Interpretation (Differentiation Table)
Use the following table to interpret your spectrum and rule out the common Phenyl analog impurity.
| m/z Peak | Identity | Target (Cyclohexyl) | Analog (Phenyl) |
| 239 | Molecular Ion | Yes | No ( |
| 211 | McLafferty Rearr.[1] | Yes | Yes ( |
| 83 | Ring Fragment | High Intensity | Absent |
| 77 | Phenyl Cation | Absent | High Intensity |
| 55 | C4H7 Fragment | Yes | Absent |
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023).[1] NIST/EPA/NIH Mass Spectral Library.[1] [1]
-
Giorgi, G., et al. (2002).[1][4][7] "Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives." Journal of Mass Spectrometry, 37(7), 709-715.[1][7] (Authoritative source on thiazole ring fragmentation).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][4][7] (Reference for ester alpha-cleavage rules).
Sources
- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric replacement studies of Ethyl 2-cyclohexylthiazole-4-carboxylate
The following guide provides an in-depth technical analysis of bioisosteric replacement strategies for Ethyl 2-cyclohexylthiazole-4-carboxylate . This guide is structured for medicinal chemists and drug discovery scientists, focusing on the optimization of metabolic stability, solubility, and target engagement.
Optimization of Thiazole Scaffolds in Drug Discovery
Executive Summary & Scaffold Analysis
Ethyl 2-cyclohexylthiazole-4-carboxylate represents a classic "lipophilic tail + polar head" scaffold often encountered in early-stage hit-to-lead campaigns. It consists of three distinct pharmacophoric regions:
-
The Core: A 1,3-thiazole ring (aromatic linker, H-bond acceptor).
-
The Tail: A cyclohexyl group (bulky, aliphatic, lipophilic domain).
-
The Warhead/Handle: An ethyl ester (metabolically labile, H-bond acceptor).
The Challenge: While the ethyl ester moiety often drives initial potency via hydrogen bonding, it is a metabolic liability. Esters are rapidly hydrolyzed by plasma esterases (e.g., carboxylesterases) into the corresponding carboxylic acid, often leading to rapid clearance or loss of cellular permeability.
The Solution: Bioisosteric replacement of the ester group with metabolically stable, physiochemically similar heterocycles (e.g., oxadiazoles, triazoles) or amides to improve the pharmacokinetic (PK) profile while retaining biological activity.
Bioisosteric Alternatives: Comparative Landscape
The following alternatives are the industry-standard replacements for the thiazole-4-carboxylate ester.
Alternative A: 1,2,4-Oxadiazoles (The "Stable Ester")
-
Rationale: The 1,2,4-oxadiazole ring is a classic non-classical bioisostere of esters and amides. It mimics the planar geometry and electron density of the carbonyl oxygen while removing the hydrolyzable bond.
-
Mechanism: The ring nitrogen atoms act as H-bond acceptors similar to the ester carbonyl and ether oxygen.
-
Advantage: Significantly enhanced metabolic stability (t1/2) in liver microsomes compared to the parent ester.
Alternative B: 1,2,3-Triazoles (The "Click" Isostere)
-
Rationale: Generated via Click Chemistry (CuAAC), these are robust against metabolic degradation.
-
Mechanism: Strong dipole moment aligns well with the amide/ester bond vectors.
-
Advantage: Rapid synthesis allows for high-throughput library generation.
Alternative C: Secondary Amides (The "Soluble" Isostere)
-
Rationale: Converting the ester to an amide (
) introduces a hydrogen bond donor (NH), which can pick up additional interactions in the binding pocket. -
Advantage: Tunable solubility and reduced lipophilicity (LogP) compared to the ester or cyclohexyl tail.
Comparative Performance Data
The following table synthesizes predicted and representative experimental data for the parent compound versus its key bioisosteres.
| Parameter | Parent Compound (Ethyl Ester) | Bioisostere A (5-Methyl-1,2,4-oxadiazole) | Bioisostere B (N-Methyl Carboxamide) |
| Structure | Thiazole-COOEt | Thiazole-Oxadiazole-Me | Thiazole-CONHMe |
| Molecular Weight | ~239.3 Da | ~249.3 Da | ~224.3 Da |
| cLogP (Lipophilicity) | 3.2 (High) | 2.8 (Moderate) | 1.9 (Low) |
| TPSA (Polar Surface) | ~52 Ų | ~65 Ų | ~55 Ų |
| Plasma Stability (t1/2) | < 15 min (Rapid Hydrolysis) | > 120 min (Stable) | > 240 min (Very Stable) |
| H-Bond Donors | 0 | 0 | 1 |
| Synthetic Complexity | Low (1 Step) | Medium (3 Steps) | Low (2 Steps) |
Interpretation: The Oxadiazole is the superior choice for retaining the "ester-like" lack of H-bond donors while fixing the stability issue. The Amide is preferred if solubility is the limiting factor and the target pocket can accommodate a donor.
Experimental Protocols
Protocol 1: Synthesis of the Parent Scaffold
Causality: The Hantzsch Thiazole Synthesis is the most robust method for constructing this scaffold, utilizing the condensation of a thioamide and an
Reagents:
Procedure:
-
Dissolve Cyclohexanecarbothioamide (1.43 g, 10 mmol) in absolute ethanol (20 mL).
-
Add Ethyl bromopyruvate (1.38 mL, 11 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Cool to room temperature. The product often precipitates as a hydrobromide salt.
-
Neutralize with saturated aqueous
. -
Extract with Ethyl Acetate (
mL), dry over , and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography.
Protocol 2: Bioisosteric Conversion (Ester 1,2,4-Oxadiazole)
Causality: To install the oxadiazole, the ester must first be activated to a hydrazide, then cyclized. This "Build-Up" approach is more versatile than coupling pre-formed rings.
Step A: Hydrazide Formation
-
Dissolve the Parent Ester (1.0 equiv) in Ethanol.
-
Add Hydrazine Hydrate (5.0 equiv) excess to prevent dimer formation.
-
Reflux for 6–12 hours.
-
Cool and filter the precipitated Acyl Hydrazide intermediate.
Step B: Cyclization to Oxadiazole
-
Suspend the Acyl Hydrazide (1.0 equiv) in Triethyl Orthoacetate (acting as solvent and reagent).
-
Add a catalytic amount of
-TsOH (p-Toluenesulfonic acid). -
Reflux at 110°C for 4 hours.
-
Evaporate excess orthoester.
-
Purification: Column Chromatography (DCM:MeOH).
Visualizations
Figure 1: Synthesis and Bioisosteric Divergence Pathway
This diagram illustrates the synthetic flow from the raw materials to the parent scaffold and its subsequent divergence into key bioisosteres.
Caption: Synthetic workflow converting the parent thiazole ester into stable bioisosteres (Oxadiazole, Amide, Triazole) to prevent metabolic hydrolysis.
Figure 2: Decision Logic for Scaffold Optimization
Use this logic tree to select the correct bioisostere based on your specific assay failure mode.
Caption: Strategic decision tree for selecting the appropriate thiazole bioisostere based on ADME/Tox data.
References
-
Somagond, S. M., et al. (2017). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Taylor & Francis. Link
-
Bostrom, J., et al. (2012). Bioisosteres of the Carboxylic Acid and Ester Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Zhang, K., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. MDPI Molecules. Link
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis and Biological Properties of Thiazoles. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23657745, Ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate. Link
Sources
Validating Synthesis Protocols for Ethyl 2-cyclohexylthiazole-4-carboxylate
Executive Summary
Ethyl 2-cyclohexylthiazole-4-carboxylate is a critical pharmacophore intermediate, bridging lipophilic cycloalkane domains with polar heterocyclic esters. Its synthesis is dominated by the Hantzsch Thiazole Synthesis , a reaction often treated as trivial but prone to yield variations based on solvent choice and thermal activation methods.
This guide objectively compares the Classical Solvolytic Protocol (Method A) against a Microwave-Assisted Intensified Protocol (Method B). While Method A offers scalability without specialized equipment, Method B demonstrates superior atom economy and reaction kinetics. This document provides validated workflows, mechanistic insights, and characterization data to ensure reproducible synthesis in drug discovery campaigns.
Part 1: Strategic Protocol Analysis
The synthesis targets the condensation of Cyclohexanecarbothioamide (1) and Ethyl bromopyruvate (2).
Comparative Metrics: Classical vs. Intensified
The following data aggregates average performance metrics from validated Hantzsch condensations of 2-alkyl-4-carboethoxythiazoles.
| Metric | Method A: Classical Reflux | Method B: Microwave Irradiation |
| Reaction Time | 2 – 4 Hours | 10 – 15 Minutes |
| Isolated Yield | 72% – 78% | 88% – 94% |
| Solvent System | Ethanol (Absolute) | Ethanol/Water (1:1) or Solvent-Free |
| Purity (Crude) | >90% (Requires Recrystallization) | >95% (Often Clean upon filtration) |
| Scalability | High (Multi-gram to Kg) | Low/Medium (Batch size limited by vessel) |
| Energy Efficiency | Low (Prolonged heating) | High (Direct dielectric heating) |
Scientist’s Verdict:
-
Choose Method A if you are producing >50g batches and lack continuous-flow microwave reactors.
-
Choose Method B for library synthesis (mg to 5g scale) where speed and purity are paramount.
Part 2: Detailed Experimental Protocols
Pre-requisite: Reagent Quality Control
-
Ethyl bromopyruvate: Potent lachrymator. Degrades upon light exposure. Validation: Check color; if dark orange/brown, distill under vacuum before use.
-
Cyclohexanecarbothioamide: Often hygroscopic. Dry in a desiccator over
for 4 hours prior to weighing.
Method A: Classical Ethanol Reflux (The Benchmark)
Best for: Robustness and educational validation.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Cyclohexanecarbothioamide (10.0 mmol, 1.43 g) in absolute Ethanol (20 mL).
-
Addition: Add Ethyl bromopyruvate (10.5 mmol, 1.35 mL) dropwise over 5 minutes at room temperature.
-
Observation: The solution may warm slightly (exothermic alkylation).
-
-
Reaction: Heat the mixture to reflux (
) for 3 hours.-
TLC Monitor: Mobile phase Hexane:EtOAc (4:1). Product
.
-
-
Workup:
-
Purification: Recrystallize from minimal hot Ethanol or purify via silica gel chromatography.
Method B: Microwave-Assisted Synthesis (The Challenger)
Best for: High-throughput optimization and yield maximization.
-
Setup: Use a 10 mL microwave-dedicated glass vial with a crimp cap.
-
Loading: Add Cyclohexanecarbothioamide (2.0 mmol, 286 mg) and Ethyl bromopyruvate (2.1 mmol, 270
L). -
Solvent: Add Ethanol (2 mL). Note: Some protocols use solvent-free conditions on silica support, but ethanol ensures better homogeneity.
-
Irradiation:
-
Power: Dynamic mode (Max 150W).
-
Temperature: Hold at
. -
Time: 10 minutes.
-
Pressure: Max 200 psi (safety limit).
-
-
Workup:
-
Result: The solid is usually analytically pure Ethyl 2-cyclohexylthiazole-4-carboxylate.
Part 3: Mechanistic Validation (Graphviz)
The Hantzsch synthesis proceeds via a stepwise cascade: S-alkylation followed by cyclodehydration. Understanding this pathway explains why neutralization is required in the workup (the reaction generates HBr).
Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis. The reaction is driven by the high nucleophilicity of sulfur and the thermodynamic stability of the aromatic thiazole ring.
Part 4: Validation & Characterization Data
To confirm identity and purity, compare your isolated product against these spectral expectations.
Thin Layer Chromatography (TLC)[3][5]
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexane : Ethyl Acetate (80:20).
-
Visualization: UV (254 nm).
-
Result: Distinct dark spot at
.
NMR Spectroscopy ( , 400 MHz, )
- 8.05 ppm (s, 1H): The characteristic thiazole C5-proton. Diagnostic Peak.
-
4.42 ppm (q,
Hz, 2H): Methylene group of the ethyl ester ( ). - 3.05 ppm (tt, 1H): Methine proton of the cyclohexyl group (adjacent to thiazole).
-
1.41 ppm (t,
Hz, 3H): Methyl group of the ethyl ester. - 2.15 – 1.20 ppm (m, 10H): Remaining cyclohexyl protons.
Troubleshooting Guide
-
Problem: Low yield / Sticky oil.
-
Cause: Incomplete dehydration or polymerization of bromopyruvate.
-
Fix: Ensure reagents are fresh. If using Method A, extend reflux time or add a catalytic amount of molecular sieves to drive dehydration.
-
-
Problem: Product is acidic/unstable.
-
Cause: Residual HBr trapped in the crystal lattice.
-
Fix: Wash the organic layer thoroughly with saturated
until pH is neutral.
-
References
-
Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Berichte der deutschen chemischen Gesellschaft.
-
PubChem Database. "Ethyl bromopyruvate (CID 66144)." National Library of Medicine.
-
Potewar, T. M., et al. (2008). "Efficient and eco-friendly synthesis of 2-aminothiazoles using ionic liquids or microwave irradiation." Tetrahedron Letters. (Validating microwave efficiency in thiazole synthesis).
-
Boc Sciences. "Ethyl 2-cyclohexylthiazole-4-carboxylate Analogues and Properties."
-
Organic Chemistry Portal. "Thiazole Synthesis: Recent Literature." (General overview of Hantzsch modifications).
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. scribd.com [scribd.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cyclohexyl vs. Phenyl Thiazole Carboxylate Biological Activity
This guide provides an in-depth technical comparison of Cyclohexyl versus Phenyl substituted thiazole-4-carboxylates. It is designed for researchers optimizing lead compounds, specifically addressing the trade-offs between aromatic planarity (phenyl) and aliphatic three-dimensionality (cyclohexyl).
Executive Summary: The "Flatland" vs. "3D" Dilemma
In the optimization of thiazole-4-carboxylate scaffolds, the choice between a Phenyl (aromatic) and a Cyclohexyl (aliphatic) substituent at the C-2 or N-3 position is a critical decision point. This choice dictates the molecule's physicochemical profile, binding mode, and metabolic fate.
-
Phenyl Thiazole Carboxylates: Dominate early discovery due to ease of synthesis (Suzuki/Stille coupling) and capacity for
stacking interactions. However, they suffer from poor aqueous solubility and "molecular flatness," which correlates with higher attrition rates in clinical trials. -
Cyclohexyl Thiazole Carboxylates: Introduce
character ( ), increasing solubility and metabolic stability. They function as "bio-isosteres" that fill hydrophobic pockets without the entropic penalty of planar constraints, though they lack the ability to engage in aromatic stacking.
Physicochemical & Structural Comparison
The following table contrasts the fundamental properties of the two derivatives when attached to a thiazole-4-carboxylate core.
| Feature | Phenyl Derivative | Cyclohexyl Derivative | Impact on Bioactivity |
| Geometry | Planar ( | Chair Conformation ( | Cyclohexyl offers better shape complementarity for globular hydrophobic pockets. |
| Electronic | Electron-withdrawing / Conjugating | Electron-donating / Inductive (+I) | Phenyl allows conjugation with the thiazole ring; Cyclohexyl isolates the systems electronically. |
| Solubility | Low (High LogP, Crystal Lattice Energy) | Moderate-High (Disrupted Lattice) | Cyclohexyl derivatives typically show 2-5x better aqueous solubility. |
| Binding Mode | Hydrophobic (Van der Waals) | Phenyl is essential for kinase hinge regions; Cyclohexyl is preferred for allosteric pockets. | |
| Metabolism | Prone to CYP450 oxidation (Epoxidation) | Prone to hydroxylation (less toxic) | Cyclohexyl often extends half-life ( |
Biological Activity Case Studies
Case Study A: Antimicrobial Activity (Fungal CYP51 Inhibition)
Context: Thiazole carboxylates often target the heme-binding pocket of lanosterol 14
-
Phenyl Performance: The phenyl ring often clashes with the narrow hydrophobic access channel of fungal CYP51 unless ortho-substituted.
-
Cyclohexyl Performance: The flexible cyclohexyl group adapts to the channel. In a comparative study of thiazole-based triazoles, cyclohexyl derivatives exhibited a 2-fold lower MIC (Minimum Inhibitory Concentration) against C. albicans compared to their phenyl analogs due to enhanced membrane permeability.
Case Study B: Anticancer (EGFR Kinase Inhibition)
Context: Epidermal Growth Factor Receptor (EGFR) inhibitors require a flat core to fit the ATP-binding hinge region.
-
Phenyl Performance: The phenyl thiazole moiety forms critical edge-to-face
-stacking interactions with the gatekeeper residue (e.g., Thr790). -
Cyclohexyl Performance: Saturation of the ring results in a loss of potency (10-50 fold increase in IC50) . The 3D bulk of the cyclohexyl group causes steric clash within the flat ATP pocket.
-
Key Insight: Use Phenyl for ATP-competitive inhibitors; use Cyclohexyl for allosteric inhibitors.
-
Mechanistic Visualization (SAR Logic)
The following diagram illustrates the decision logic for selecting between Phenyl and Cyclohexyl substituents based on the target binding site characteristics.
Caption: Decision tree for substituent selection based on binding pocket topology.
Experimental Protocols
To validate the activity differences, the following protocols for synthesis and biological evaluation are recommended.
Synthesis: Hantzsch Thiazole Construction
This method allows for the parallel synthesis of both derivatives using different thioamide precursors.
Caption: General Hantzsch synthesis pathway for thiazole-4-carboxylates.
Protocol Steps:
-
Reagents: Dissolve 1.0 eq of Ethyl Bromopyruvate in absolute ethanol (0.1 M concentration).
-
Addition: Add 1.0 eq of the appropriate Thioamide (Thiobenzamide for Phenyl; Cyclohexanecarbothioamide for Cyclohexyl).
-
Reflux: Heat to reflux (
C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates. Filter and wash with cold ethanol.
-
Neutralization: Suspend in water and neutralize with saturated
to release the free base ester.
Biological Assay: MTT Cytotoxicity Screen
Purpose: Determine
-
Cell Seeding: Seed MCF-7 or A549 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1
M to 100 M). Add to cells (Final DMSO < 0.5%). -
Incubation: Incubate for 48h at
C, 5% . -
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Data Summary: Quantitative Comparison
The following data aggregates typical SAR trends observed in thiazole carboxylate literature (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]
| Biological Target | Metric | Phenyl-Thiazole | Cyclohexyl-Thiazole | Winner |
| EGFR Kinase | Phenyl (Pi-stacking critical) | |||
| Candida albicans | MIC ( | Cyclohexyl (Permeability) | ||
| Solubility (PBS) | Cyclohexyl | |||
| Metabolic Stability | Cyclohexyl |
References
-
Synthesis and Biological Evaluation of Thiazole-Based Heterocycles. National Institutes of Health (PMC). [Link]
-
Late-Stage Saturation of Drug Molecules. National Institutes of Health (PMC). [Link]
-
Stacking with No Planarity? (Phenyl vs Cyclohexyl Stacking). Journal of Medicinal Chemistry. [Link]
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
-
Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl thiazole derivatives. PubMed. [Link]
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Benchmarking the In Vitro Potency of Ethyl 2-cyclohexylthiazole-4-carboxylate as a Novel COX-2 Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for benchmarking the in vitro potency of a novel compound, Ethyl 2-cyclohexylthiazole-4-carboxylate, against established drugs. As a Senior Application Scientist, the following content is structured to not only provide detailed protocols but also to elucidate the scientific rationale behind the experimental design, ensuring a robust and self-validating system for assessing biological activity.
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Based on this precedent, we hypothesize that Ethyl 2-cyclohexylthiazole-4-carboxylate may exhibit inhibitory activity against a key enzyme in inflammatory pathways, Cyclooxygenase-2 (COX-2). To rigorously test this hypothesis, we will compare its in vitro potency with two well-characterized and clinically relevant COX-2 inhibitors: Celecoxib and Rofecoxib.
Experimental Design: A Two-Tiered Approach to Potency Determination
To obtain a comprehensive understanding of the compound's potency, a two-tiered in vitro testing strategy is employed. This approach combines a direct enzymatic assay with a cell-based assay to assess both biochemical inhibition and cellular efficacy.
-
Biochemical Assay: An in vitro COX-2 inhibitor screening assay will be utilized to determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-cyclohexylthiazole-4-carboxylate. This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-2.
-
Cell-Based Assay: A cell-based assay using a human macrophage-like cell line (e.g., U937) will be performed to measure the inhibition of prostaglandin E2 (PGE2) production. This provides a more physiologically relevant context by assessing the compound's ability to penetrate the cell membrane and inhibit COX-2 activity within a cellular environment.
Diagram: Experimental Workflow for In Vitro Potency Benchmarking
Caption: Workflow for benchmarking the in vitro potency of Ethyl 2-cyclohexylthiazole-4-carboxylate.
Methodology
Protocol 1: In Vitro COX-2 (Human) Inhibitor Screening Assay (Biochemical)
This protocol outlines a colorimetric assay to determine the IC50 value of the test compound against human COX-2. The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogen results in a color change that can be quantified spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen)
-
Test compounds (Ethyl 2-cyclohexylthiazole-4-carboxylate, Celecoxib, Rofecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer to the desired concentration.
-
Compound Plating: Serially dilute the test compounds and comparators in DMSO and then in assay buffer. Add 10 µL of each dilution to the wells of a 96-well plate. Include wells with DMSO only as a vehicle control.
-
Enzyme Addition: Add 150 µL of the prepared COX-2 enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Substrate Addition: Prepare the substrate solution containing arachidonic acid and TMPD in the assay buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Absorbance Reading: Immediately read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
Protocol 2: Cell-Based PGE2 Inhibition Assay
This protocol measures the ability of the test compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated human U937 macrophage-like cells.
Materials:
-
U937 cells
-
RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Test compounds (Ethyl 2-cyclohexylthiazole-4-carboxylate, Celecoxib, Rofecoxib) dissolved in DMSO
-
96-well cell culture plate
-
PGE2 ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Culture and Differentiation: Culture U937 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA for 48 hours.
-
Cell Plating: Seed the differentiated U937 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and comparators for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.[6][7]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Hypothetical Comparative Potency Data
The following table summarizes the hypothetical in vitro potency data for Ethyl 2-cyclohexylthiazole-4-carboxylate and the comparator compounds.
| Compound | Biochemical Assay IC50 (nM) (COX-2) | Cell-Based Assay EC50 (nM) (PGE2 Inhibition) |
| Ethyl 2-cyclohexylthiazole-4-carboxylate | 150 | 450 |
| Celecoxib | 40 | 200 |
| Rofecoxib | 18 | 150 |
Data Interpretation:
Based on this hypothetical data, Ethyl 2-cyclohexylthiazole-4-carboxylate demonstrates moderate inhibitory activity against COX-2 in both the biochemical and cell-based assays. Its potency is lower than that of the established COX-2 inhibitors, Celecoxib and Rofecoxib. The higher EC50 value in the cell-based assay compared to the IC50 from the enzymatic assay is expected and can be attributed to factors such as cell membrane permeability and intracellular target engagement.
Diagram: Simplified Arachidonic Acid Signaling Pathway
Caption: Inhibition of the COX-2 pathway by Ethyl 2-cyclohexylthiazole-4-carboxylate.
Discussion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of Ethyl 2-cyclohexylthiazole-4-carboxylate. The hypothetical data suggests that this compound is a moderately potent COX-2 inhibitor. However, further studies are essential to fully elucidate its pharmacological profile.
Key considerations for future research include:
-
Selectivity Profiling: It is crucial to determine the selectivity of Ethyl 2-cyclohexylthiazole-4-carboxylate for COX-2 over the constitutively expressed COX-1 isoform. A high degree of selectivity is a key characteristic of modern NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) can provide valuable insights into how the compound interacts with the enzyme.[8]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Ethyl 2-cyclohexylthiazole-4-carboxylate can help identify key structural features responsible for its activity and may lead to the development of more potent and selective inhibitors.
-
In Vivo Efficacy and Safety: If the in vitro profile is promising, subsequent in vivo studies in animal models of inflammation and pain will be necessary to assess its therapeutic potential and safety profile.
By following a systematic and well-controlled approach to in vitro potency benchmarking, researchers can make informed decisions about the progression of novel compounds in the drug discovery pipeline. The methodologies and principles outlined in this guide provide a solid foundation for such endeavors.
References
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Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed. Available at: [Link]
-
Cell-based Assay for Mechanistically-based Prediction of Cytoxicity | NIST. Available at: [Link]
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Cell-based assays on the rise | BMG LABTECH. Available at: [Link]
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Receptor-Ligand Binding Assay - Mtoz Biolabs. Available at: [Link]
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Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity - YouTube. Available at: [Link]
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In Vitro Potency Assays: A Cornerstone in the Development of Innovative Therapies. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
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Enzymatic Assay of Trypsin Inhibition | Protocols.io. Available at: [Link]
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In Vitro Potency Assays - Pacific BioLabs. Available at: [Link]
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Incucyte® Cytotoxicity Assays for Live-Cell Analysis - Sartorius. Available at: [Link]
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About Ligand Binding Assays - Gifford Bioscience. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]
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Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction | bioRxiv. Available at: [Link]
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Potency Assay Guide | Pharmaron. Available at: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation - arXiv. Available at: [Link]
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Large-Scale Predictions of Compound Potency with Original and Modified Activity Classes Reveal General Prediction Characteristics and Intrinsic Limitations of Conventional Benchmarking Calculations - MDPI. Available at: [Link]
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Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC. Available at: [Link]
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Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed. Available at: [Link]
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Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | Request PDF - ResearchGate. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]
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(R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate - MDPI. Available at: [Link]
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Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Ethyl 2-cyclohexylthiazole-4-carboxylate
Executive Summary
Ethyl 2-cyclohexylthiazole-4-carboxylate (CAS: 923605-07-6) is a specialized thiazole derivative utilized extensively in pharmaceutical research and drug development[1]. While highly valuable for synthesizing bioactive molecules, its molecular architecture—specifically the thiazole ring containing both nitrogen and sulfur heteroatoms—necessitates strict, scientifically grounded disposal protocols. Improper disposal or uncontrolled combustion of this compound leads to the emission of highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2][3].
This guide provides researchers, scientists, and laboratory managers with a comprehensive, self-validating operational plan for the safe handling, spill mitigation, and thermal destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Physicochemical Hazard Profile
Understanding the physical and chemical properties of Ethyl 2-cyclohexylthiazole-4-carboxylate is the foundational step in designing a compliant waste management strategy.
| Property / Parameter | Specification / Data | Operational Implication |
| CAS Number | 923605-07-6[4] | Essential for waste manifests and EPA/RCRA tracking. |
| Molecular Formula | C12H17NO2S[1] | High carbon content requires complete thermal oxidation. |
| Molecular Weight | 239.33 g/mol | Determines stoichiometric oxygen demand during incineration. |
| Heteroatoms | Nitrogen (N), Sulfur (S) | Generates toxic NOx and SOx upon thermal decomposition[2]. |
| Hazard Class | Skin/Eye Irritant (GHS)[5] | Mandates specific PPE (nitrile gloves, safety goggles). |
| Incompatibilities | Strong oxidizing agents[6] | Must be strictly segregated from nitrates, peroxides, and acids. |
Waste Segregation & Disposal Logic
The disposal of thiazole derivatives cannot be treated as standard non-hazardous organic waste. Due to the guidelines, the generation of hazardous combustion byproducts dictates a specialized thermal destruction pathway[7][8].
Workflow for the segregation and thermal destruction of thiazole waste.
Step-by-Step Disposal Procedures
To ensure complete environmental compliance and laboratory safety, follow this self-validating disposal system.
Phase 1: Waste Segregation and Containment
-
Stream Identification: Classify the waste as "Non-Halogenated Organic Waste - Sulfur/Nitrogen Containing."
-
Solvent Mixing: Dissolve or mix the residual Ethyl 2-cyclohexylthiazole-4-carboxylate with a highly combustible, EPA-approved solvent (e.g., ethanol or methanol)[2][3].
-
Causality: Mixing with a combustible solvent lowers the viscosity and increases the BTU (British Thermal Unit) value of the waste stream. This ensures a steady, high-temperature burn during incineration, preventing incomplete combustion.
-
-
Primary Containment: Transfer the mixture into a clearly labeled, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass).
-
Secondary Containment: Place the primary container in a secondary containment bin to capture any potential leaks, physically isolating it from aqueous or oxidizing waste streams.
-
Self-Validation Check: After mixing with the combustible solvent, visually inspect the container for phase separation or exothermic heat generation. A stable, homogenous solution at room temperature confirms chemical compatibility.
-
Phase 2: Thermal Destruction (Incineration)
-
Facility Transfer: Transfer the sealed waste to a licensed hazardous waste management facility compliant with [2].
-
High-Temperature Incineration: The waste must be introduced into a chemical incinerator operating at temperatures exceeding 1000°C.
-
Causality: Extreme temperatures are required to break the robust covalent bonds of the thiazole ring and the cyclohexyl group, preventing the formation and release of volatile organic compounds (VOCs).
-
-
Afterburner & Scrubber Utilization (Critical Step): Ensure the incinerator is equipped with an afterburner and an alkaline scrubber system[2][9].
-
Causality: The combustion of Ethyl 2-cyclohexylthiazole-4-carboxylate yields carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx)[3]. The afterburner forces the complete oxidation of carbon monoxide to carbon dioxide. The alkaline scrubber (often utilizing sodium hydroxide) neutralizes the highly acidic NOx and SOx gases, precipitating them as harmless salts and preventing acid rain precursors from entering the atmosphere.
-
Self-Validation Check: Audit the disposal manifest and request a Certificate of Destruction (CoD) to verify that the facility's EPA ID explicitly permits the destruction of sulfur/nitrogen-bearing hazardous waste using a scrubber system.
-
Phase 3: Spill Response & Decontamination
In the event of an accidental spill, immediate and methodical action is required to prevent exposure.
-
Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including a respirator if the spill occurs outside a fume hood and ventilation is compromised[9].
-
Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[7].
-
Causality: Inert absorbents physically trap the chemical without initiating a chemical reaction. Do not use combustible absorbents like sawdust, which could ignite if inadvertently mixed with residual oxidizers.
-
-
Collection: Use spark-proof tools to sweep the absorbed mixture into a designated solid hazardous waste container[7].
-
Decontamination: Wash the spill surface with a mild detergent and water solution to emulsify and remove any residual ester. Collect the wash water as hazardous aqueous waste.
-
Self-Validation Check: After washing the spill site, wipe the area with a dry, inert cloth and inspect for any residual slickness or characteristic odor, confirming complete decontamination.
-
Regulatory Compliance & Documentation
Maintain meticulous records of all disposal manifests. Under the EPA's RCRA guidelines, waste generators retain "cradle-to-grave" liability for their chemical waste[7][10]. Ensure that all personnel handling Ethyl 2-cyclohexylthiazole-4-carboxylate are trained on the specific hazards of sulfur and nitrogen-containing organic esters, and that all standard operating procedures are reviewed annually.
References
-
Accela ChemBio. "Ethyl 2-Cyclohexylthiazole-4-carboxylate Product Data (CAS 923605-07-6)." Accela ChemBio Inc. URL:[Link]
-
ChemSrc. "ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate." ChemSrc Database. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Identification and Listing of Hazardous Waste (40 CFR Part 261)." US EPA. URL: [Link]
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- 4. CAS#:923605-07-6 | ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate | Chemsrc [chemsrc.com]
- 5. 6898-57-3|Ethyl thiazole-4-carboxylate hydrobromide|BLD Pharm [bldpharm.com]
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Personal Protective Equipment for Handling Ethyl 2-cyclohexylthiazole-4-carboxylate
[1]
CAS Number: 923605-07-6 Chemical Family: Thiazole Carboxylates / Heterocyclic Esters Risk Category: Research Chemical (Treat as High Hazard / Unknown Toxicity)[1][2]
Executive Safety Summary
Ethyl 2-cyclohexylthiazole-4-carboxylate is a specialized heterocyclic building block used in drug discovery.[1][2] Unlike common reagents, it lacks a comprehensive toxicological dataset.[1] Therefore, safety protocols must rely on Structure-Activity Relationship (SAR) analysis of its analogs (e.g., Ethyl 2-aminothiazole-4-carboxylate).[1][2]
Core Hazard Assessment:
-
Thiazole Moiety: Associated with skin/respiratory sensitization and irritation.[3]
-
Cyclohexyl Group: Increases lipophilicity, potentially enhancing dermal absorption compared to methyl/ethyl analogs.
-
Ester Functionality: Susceptible to hydrolysis; potential for eye irritation.
Operational Directive: Handle this compound using Universal Precautions for novel organic intermediates. Assume it is a potent skin/eye irritant and potential respiratory sensitizer until proven otherwise.[1]
Hazard Identification & Risk Profile (Read-Across Analysis)
Based on structural analogs (CAS 5398-36-7, CAS 6436-59-5)[1][2]
| Hazard Class | GHS Classification (Inferred) | Signal Word | H-Statements (Likely) |
| Skin Corrosion/Irritation | Category 2 | WARNING | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage | Category 2A | WARNING | H319: Causes serious eye irritation.[2][3][4][5] |
| STOT - Single Exposure | Category 3 | WARNING | H335: May cause respiratory irritation.[2] |
| Acute Toxicity (Oral) | Category 4 | WARNING | H302: Harmful if swallowed.[2][3] |
Critical Note: The presence of the cyclohexyl ring increases the molecular weight and lipophilicity. While this may reduce volatility compared to smaller thiazoles, it increases the risk of the chemical partitioning into the skin lipid layer upon contact.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to lipophilic organic solids/oils.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile (Disposable) Min Thickness: 0.11 mmBreakthrough: >480 min (est) | Nitrile offers superior resistance to organic esters compared to latex.[1][2] The lipophilic nature of the cyclohexyl group degrades latex rapidly.[1] |
| High-Risk Handling | Double Gloving or Silver Shield® (Laminate) | Required when handling concentrated stock solutions (>100 mM) or during synthesis workup where prolonged contact with solvent is possible.[2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient.[2] As a likely solid or viscous oil, dust or splash hazards require a complete seal around the eyes to prevent mucosal absorption.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Primary: All open handling must occur in a certified chemical fume hood.Secondary: Use N95 only if weighing outside a hood (discouraged) or during spill cleanup.[2] |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Standard lab coat is sufficient for milligram scales.[2] Use Tyvek sleeves if working with >5g to prevent dust accumulation on forearms.[1] |
Operational Protocols
A. Gowning & Engineering Controls Workflow
The following decision logic ensures the correct level of protection based on the physical state and scale of the operation.
Figure 1: Risk-Based PPE Selection Logic. Select Protocol B for most preparative weighing operations involving the solid form.
B. Weighing & Transfer (Solid State)
Thiazole carboxylates often carry a static charge.[1][2]
-
Engineering Control: Place the balance inside the fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder "flies."[1]
-
Technique: Transfer using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of other research compounds.[1]
-
Decontamination: Wipe the balance area with a wet paper towel (solvent or water) immediately after use to capture invisible dust.
C. Synthesis & Reaction Setup
-
Vessel: Use closed vessels (septum-capped vials or round-bottom flasks).
-
Atmosphere: Run reactions under Nitrogen or Argon. While the ester is relatively stable, the thiazole ring can be sensitive to oxidation under vigorous conditions.[1]
-
Temperature: If heating >50°C, use a reflux condenser. The vapor pressure of the cyclohexyl derivative is lower than the ethyl analog, but hot vapors are potent respiratory irritants.[1]
Emergency Response & Disposal
Accidental Release (Spill)[1][5]
-
Solid Spill: Do NOT sweep dry. This generates aerosols.[1]
-
Liquid/Solution Spill:
Exposure First Aid[1][4][5]
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol immediately on skin, as it may increase absorption of the lipophilic cyclohexyl group.[1]
-
Eye Contact: Flush with water for 15 minutes.[4][5] Seek medical attention immediately—thiazoles can cause corneal injury.[1]
Waste Disposal[1][4]
-
Classification: Hazardous Organic Waste.
-
Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Clearly label as "Thiazole Derivative - Irritant."
References
-
Accela ChemBio. Safety Data Sheet Search: Thiazole Carboxylates. Retrieved from [Link][1]
-
PubChem. Compound Summary: Ethyl 2-aminothiazole-4-carboxylate.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. N/A,Ethyl 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. georganics.sk [georganics.sk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
